molecular formula C17H27NO2 B15616177 Venlafaxine-d6 CAS No. 940297-06-3

Venlafaxine-d6

Cat. No.: B15616177
CAS No.: 940297-06-3
M. Wt: 283.44 g/mol
InChI Key: PNVNVHUZROJLTJ-WFGJKAKNSA-N
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Description

Venlafaxine-d6 is a useful research compound. Its molecular formula is C17H27NO2 and its molecular weight is 283.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVNVHUZROJLTJ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301345307
Record name Venlafaxine-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Venlafaxine-d6: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Venlafaxine-d6, a deuterated analog of the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine (B1195380). Its primary application in research is as a stable isotope-labeled internal standard for the accurate quantification of Venlafaxine and its principal active metabolite, O-desmethylvenlafaxine (ODV), in biological matrices. This document outlines the core properties of this compound, detailed experimental protocols for its use in bioanalytical assays, and relevant quantitative data to support method development and validation.

Core Concepts: The Role of this compound in Bioanalysis

This compound is structurally identical to Venlafaxine, with the exception that six hydrogen atoms on the dimethylamino group have been replaced with deuterium (B1214612) atoms.[1][2] This isotopic substitution results in a higher molecular weight, allowing it to be distinguished from the non-labeled (native) Venlafaxine by mass spectrometry.[3] Crucially, the physicochemical properties of this compound are nearly identical to those of Venlafaxine, meaning it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation.[3] This characteristic is paramount for its function as an internal standard.

In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is added at a known concentration to all samples (calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process.[3] Its purpose is to correct for the variability and potential loss of the analyte of interest (in this case, Venlafaxine and ODV) during the analytical procedure. By comparing the peak area ratio of the analyte to the internal standard, researchers can achieve highly accurate and precise quantification, mitigating the effects of matrix interference and inconsistencies in extraction recovery or injection volume.[3]

Physicochemical Properties

A summary of the key physicochemical properties of Venlafaxine and this compound is presented below.

PropertyVenlafaxineThis compound
Molecular Formula C₁₇H₂₇NO₂C₁₇H₂₁D₆NO₂
Molecular Weight ~277.40 g/mol ~283.44 g/mol [3][4]
IUPAC Name 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol[4]
CAS Number 93413-69-5940297-06-3[4]

Experimental Protocols: Quantification of Venlafaxine and ODV in Biological Matrices

The following section details a typical experimental protocol for the simultaneous quantification of Venlafaxine and its metabolite ODV in plasma, utilizing this compound as an internal standard. This protocol is a composite of methodologies reported in peer-reviewed scientific literature.[3][5]

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of Venlafaxine, O-desmethylvenlafaxine (ODV), and this compound in methanol (B129727) at a concentration of 1 mg/mL.[3]

  • Working Standard Solutions: Prepare serial dilutions of the Venlafaxine and ODV stock solutions in methanol or a suitable solvent mixture to create working standards for calibration curves and quality control (QC) samples.[3]

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol at an appropriate concentration (e.g., 50 µg/mL).[3]

Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a common and effective method for extracting Venlafaxine and ODV from plasma.[3][5]

  • Sample Pre-treatment: To a 300 µL aliquot of plasma, add 20 µL of the this compound internal standard working solution and vortex to mix.[3]

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.[3]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[3]

  • Elution: Elute the analytes and the internal standard from the cartridge with 1 mL of methanol.[3]

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase.[3]

UPLC-MS/MS Analysis
  • Chromatographic Separation:

    • UPLC System: A high-performance liquid chromatography system.

    • Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm × 2.1 mm) or equivalent.[3]

    • Mobile Phase: Isocratic elution with a mixture of water (containing 2 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid) and acetonitrile.[3]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 7 µL.[3]

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transitions: The precursor to product ion transitions are monitored for each compound.[3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Venlafaxine (VEN)278.3121.1
O-desmethylvenlafaxine (ODV)264.2107.1
This compound (Internal Standard) 284.4 121.0

Method Validation Parameters

A summary of typical validation parameters for a UPLC-MS/MS method for Venlafaxine and ODV quantification is provided below.

ParameterVenlafaxineO-desmethylvenlafaxine
Linearity Range 10 - 2000 ng/mL[3]10 - 2000 ng/mL[3]
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%
Recovery > 85%> 85%
Recovery of this compound ~88.8%[3]-

Visualizations

Chemical Structures

Chemical Structures of Venlafaxine and this compound cluster_venlafaxine Venlafaxine cluster_venlafaxine_d6 This compound venlafaxine_img venlafaxine_img venlafaxine_d6_img venlafaxine_d6_img

Caption: Comparative structures of Venlafaxine and its deuterated analog, this compound.

Experimental Workflow for Bioanalysis

Bioanalytical Workflow Using this compound plasma_sample Plasma Sample add_is Spike with this compound (Internal Standard) plasma_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe wash Wash to Remove Interferences spe->wash elute Elute Analytes wash->elute dry_reconstitute Evaporate and Reconstitute elute->dry_reconstitute uplc_msms UPLC-MS/MS Analysis dry_reconstitute->uplc_msms data_processing Data Processing and Quantification uplc_msms->data_processing

Caption: A typical workflow for the quantification of Venlafaxine in plasma using this compound.

Simplified Signaling Pathway of Venlafaxine

Simplified Mechanism of Action of Venlafaxine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron venlafaxine Venlafaxine sert Serotonin (B10506) Transporter (SERT) venlafaxine->sert Inhibits net Norepinephrine Transporter (NET) venlafaxine->net Inhibits serotonin Serotonin (5-HT) sert->serotonin Reuptake norepinephrine Norepinephrine (NE) net->norepinephrine Reuptake receptors Postsynaptic Receptors serotonin->receptors Binds to norepinephrine->receptors Binds to

Caption: Venlafaxine inhibits the reuptake of serotonin and norepinephrine, increasing their availability in the synaptic cleft.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, toxicology, and drug development. Its use as an internal standard in LC-MS/MS assays ensures the high level of accuracy and precision required for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications. The detailed protocols and data presented in this guide provide a solid foundation for the development and validation of robust analytical methods for the quantification of Venlafaxine and its metabolites.

References

An In-depth Technical Guide to Venlafaxine-d6: Chemical Structure, Properties, and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Venlafaxine-d6, a deuterated analog of the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Venlafaxine, where six hydrogen atoms on the two N-methyl groups have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[1][2]

The chemical structure of this compound is 1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol.[3] Several forms of this compound are commercially available, including the free base and the hydrochloride salt. It is crucial to distinguish between these forms as their properties differ.

General Properties

Below is a summary of the key chemical properties of this compound and its common salt form.

PropertyThis compound (Free Base)This compound Hydrochloride
Chemical Name 1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol1-[2-[di(methyl-d3)amino]-1-(4-methoxyphenyl)ethyl]-cyclohexanol, monohydrochloride[2]
Molecular Formula C₁₇H₂₁D₆NO₂[4]C₁₇H₂₁D₆NO₂ • HCl[2]
Molecular Weight 283.44 g/mol [4][5]319.90 g/mol [6]
CAS Number 940297-06-3[3][5]1062606-12-5[2][6]
Appearance White to off-white solid[7]Neat solid[2]
Physicochemical Properties
PropertyValueSource
Melting Point (Venlafaxine HCl) 215-217 °C[8]
pKa (Venlafaxine, Strongest Basic) 8.91 (Predicted)[9][10]
logP (Venlafaxine) 2.74 (Predicted)[10]
Solubility (Venlafaxine HCl in water) 572 mg/mL[8]
Solubility ((±)-O-Desmethyl this compound) DMF: 5 mg/ml; DMSO: 0.25 mg/ml; Ethanol: 0.10 mg/ml[11]

Metabolic Pathways of Venlafaxine

Venlafaxine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is O-demethylation to form the active metabolite O-desmethylvenlafaxine (ODV). N-demethylation to N-desmethylvenlafaxine (NDV) is a minor pathway. This compound, due to its structural similarity, is expected to follow the same metabolic routes and is therefore an invaluable tool for studying these transformations.

The key enzymes involved in Venlafaxine metabolism are:

  • CYP2D6: The primary enzyme responsible for the O-demethylation of Venlafaxine to ODV.

  • CYP2C19: Plays a role in both O-demethylation and N-demethylation.

  • CYP3A4: Involved in the N-demethylation of Venlafaxine.

The metabolic cascade can be visualized as follows:

Venlafaxine_Metabolism Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active) Venlafaxine->ODV CYP2D6 (major) CYP2C19 NDV N-desmethylvenlafaxine (NDV) Venlafaxine->NDV CYP3A4, CYP2C19 NODV N,O-didesmethylvenlafaxine (NODV) ODV->NODV CYP3A4, CYP2C19 NDV->NODV CYP2D6 Venlafaxine_Signaling Venlafaxine Venlafaxine Receptors Serotonin & Norepinephrine Receptors Venlafaxine->Receptors Activates Downstream Downstream Effectors Receptors->Downstream MAPK_ERK MAPK-ERK1/2 Pathway Downstream->MAPK_ERK PI3K_AKT PI3K-AKT Pathway Downstream->PI3K_AKT Response Cellular Response (e.g., Neuroplasticity, Cell Survival) MAPK_ERK->Response PI3K_AKT->Response UPLC_MS_Workflow Start Plasma Sample Spike Spike with This compound (IS) Start->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon UPLC_MS UPLC-MS/MS Analysis Recon->UPLC_MS Data Data Acquisition & Quantification UPLC_MS->Data

References

An In-depth Technical Guide to the Synthesis and Characterization of Venlafaxine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Venlafaxine-d6, a deuterated analog of the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine. This compound is a critical tool in clinical and preclinical research, primarily utilized as an internal standard for the accurate quantification of Venlafaxine in biological matrices.[1][2][3] Its stable isotope label ensures that its chemical and physical properties closely mimic that of the parent drug, while its distinct mass allows for precise differentiation in mass spectrometry-based assays.[3]

Synthesis of this compound

The synthesis of this compound (1-[2-[bis(methyl-d3)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol) is typically achieved through the deuteromethylation of a suitable precursor.[4] A common and efficient strategy involves the reductive amination of a key intermediate, followed by N-alkylation using a deuterated methylating agent.

A plausible and widely accepted synthetic route commences with the commercially available 1-[cyano-(p-methoxyphenyl)-methyl]cyclohexanol. This starting material undergoes reduction to yield 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol (N,N-didesmethylvenlafaxine).[4] Subsequent N-methylation with a deuterated methyl source, such as methyl-d3 iodide, in the presence of a suitable base, affords the desired N,N-di(methyl-d3) product, this compound.[4]

Synthesis_of_Venlafaxine_d6 start 1-[Cyano-(p-methoxyphenyl)-methyl]cyclohexanol intermediate 1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol (N,N-Didesmethylvenlafaxine) start->intermediate Reduction (e.g., Pd/C, H2) product This compound intermediate->product N-Alkylation (Base, e.g., K2CO3) reagent Methyl-d3 Iodide (CD3I) (2 equivalents) reagent->product Deuterated Methyl Source

Caption: Synthetic Pathway of this compound.
Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, based on established synthetic methods for Venlafaxine.[4]

Step 1: Reduction of 1-[Cyano-(p-methoxyphenyl)-methyl]cyclohexanol to 1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol

  • To a solution of 1-[cyano-(p-methoxyphenyl)-methyl]cyclohexanol in an appropriate solvent (e.g., acetic acid or methanol), add a catalytic amount of 10% palladium on carbon.

  • Pressurize the reaction vessel with hydrogen gas (typically 10-15 kg/cm ²) and stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: N,N-di(deuteromethylation) of 1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol

  • Dissolve 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol in a suitable polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide.

  • Add a base, such as potassium carbonate or sodium hydride, to the solution and stir for a short period.

  • Add at least two equivalents of methyl-d3 iodide to the reaction mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography to yield the final product.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₇H₂₁D₆NO₂
Molecular Weight 283.44 g/mol
CAS Number 940297-06-3
Appearance White to off-white solid
Purity ≥98%

Data sourced from commercial supplier specifications.[5]

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for confirming the successful incorporation of deuterium (B1214612) and for the quantification of this compound. In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 284.4121.0
This compound 284.264.1

Note: The slight variation in precursor ion mass (284.4 vs. 284.2) may be due to different instrument calibration or rounding.

MS_Fragmentation precursor This compound [M+H]⁺ m/z = 284.4 fragment1 [C₈H₉O]⁺ m/z = 121.0 precursor->fragment1 Loss of C₉H₁₂D₆NO fragment2 [C₂H₂D₆N]⁺ m/z = 64.1 precursor->fragment2 Loss of C₁₅H₁₉O₂ Analytical_Workflow sample Biological Sample (e.g., Plasma) add_is Spike with this compound (Internal Standard) sample->add_is extraction Sample Preparation (e.g., Protein Precipitation, SPE) add_is->extraction analysis UPLC-MS/MS Analysis extraction->analysis quantification Quantification (Ratio of Venlafaxine to this compound peak areas) analysis->quantification

References

Decoding the Venlafaxine-d6 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Venlafaxine-d6 is a critical document. It provides the necessary assurance of identity, purity, and quality, which are fundamental for the accuracy and reproducibility of bioanalytical and metabolic studies. This in-depth guide explains the core components of a this compound CoA, detailing the analytical methodologies employed and presenting the data in a clear, structured format.

Understanding the Core Data of a this compound CoA

A typical Certificate of Analysis for this compound quantifies several key parameters. These are summarized below, with representative data presented in tabular format for clarity.

Table 1: Identification and Chemical Properties
ParameterSpecification
Product Name (±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6)
CAS Number 1062606-12-5[1][2]
Molecular Formula C₁₇H₂₁D₆NO₂ • HCl[1][2]
Molecular Weight 319.9 g/mol [1]
Appearance White to Off-White Solid[2]
Solubility Soluble in Methanol (B129727), Chloroform (Slightly)[2][3]
Table 2: Purity and Isotopic Distribution
Analytical TestSpecificationResult
Purity (by HPLC) ≥98%[1]98.15% (at 202 nm)[2]
Isotopic Purity ≥95% d699.9%[2]
Isotopic Distribution Report Resultsd0=0.00%, d1=0.00%, d2=0.00%, d3=0.00%, d4=0.04%, d5=0.58%, d6=99.38%[2]
Table 3: Identity Confirmation
Analytical TestSpecificationResult
¹H-NMR Spectroscopy Conforms to StructureConforms[2]
Mass Spectrometry (MS) Conforms to StructureConforms[2]

Experimental Protocols: The Methodologies Behind the Data

The quantitative data presented in a CoA is the result of rigorous analytical testing. Below are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method separates this compound from any potential impurities.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A reverse-phase C18 column (e.g., Phenomenex Gemini C18, 250 x 4.6 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase : A mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent like methanol or acetonitrile.[4][5] The composition can be isocratic (constant) or a gradient (varied over time).

  • Flow Rate : Typically around 1.0 mL/min.[6]

  • Detection : UV detection at a wavelength where Venlafaxine (B1195380) absorbs, such as 225 nm or 229 nm.[7][8]

  • Quantification : The purity is determined by calculating the area of the this compound peak as a percentage of the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

MS confirms the molecular weight and the isotopic labeling of the compound.

  • Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization : Electrospray Ionization (ESI) in positive ion mode is typical for this compound.[9]

  • Analysis Mode : For identity, a full scan is performed to determine the parent ion's mass-to-charge ratio (m/z). For use in quantitative studies, Multiple Reaction Monitoring (MRM) is common, where a specific precursor ion is fragmented, and a resulting product ion is monitored. The precursor to product ion transition for this compound is often m/z 284.4 → 121.0.[9]

  • Isotopic Purity Assessment : The relative intensities of the mass signals corresponding to the unlabeled (d0) and partially deuterated (d1-d5) species are measured and compared to the fully deuterated (d6) species to calculate the isotopic purity.[2][7]

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

¹H-NMR provides detailed information about the chemical structure of the molecule, confirming the identity and the position of the deuterium (B1214612) labels.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

  • Solvent : A deuterated solvent in which the sample is soluble, such as Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl₃).[10]

  • Analysis : The ¹H-NMR spectrum of this compound is compared to the spectrum of its non-deuterated counterpart. The absence of signals from the N,N-dimethyl protons confirms the successful deuteration at this position. The remaining signals in the spectrum must be consistent with the rest of the molecular structure.

Visualizing Key Information

Diagrams can simplify complex information, providing an at-a-glance understanding of structures, workflows, and relationships.

G Chemical Structure of this compound cluster_venlafaxine cluster_label Deuterium Labeling img N(CD3)2 N,N-di(trideuteriomethyl)

Chemical Structure of this compound

The diagram above illustrates the chemical structure of Venlafaxine, highlighting the position of the six deuterium atoms on the N,N-dimethyl group. This isotopic labeling is crucial for its function as an internal standard in mass spectrometry-based analyses, as it ensures co-elution with the unlabeled analyte while being distinguishable by its higher mass.

G Analytical Workflow for CoA Generation cluster_0 Sample Reception cluster_1 Analytical Testing cluster_2 Data Review & CoA Issuance Raw Material Raw Material HPLC HPLC Purity Raw Material->HPLC MS MS Identity & Isotopic Purity Raw Material->MS NMR NMR Structure Raw Material->NMR Appearance Appearance Raw Material->Appearance Data Analysis Data Analysis HPLC->Data Analysis MS->Data Analysis NMR->Data Analysis Appearance->Data Analysis Specification Check Specification Check Data Analysis->Specification Check CoA Generation CoA Generation Specification Check->CoA Generation

Analytical Workflow for CoA Generation

This workflow diagram outlines the process from receiving the raw material to the final generation of the Certificate of Analysis. Each batch of this compound undergoes a series of analytical tests. The results are then analyzed and compared against pre-defined specifications. If all specifications are met, the CoA is generated and approved.

G Logical Relationships of CoA Tests cluster_identity Identity Confirmation cluster_purity Purity Assessment This compound This compound NMR NMR (Correct Structure?) This compound->NMR MS_Identity Mass Spec (Correct Mass?) This compound->MS_Identity HPLC HPLC (How much of it is this compound?) This compound->HPLC MS_Isotopic Mass Spec (How much is d6 vs d0-d5?) This compound->MS_Isotopic Final Product Identity Final Product Identity NMR->Final Product Identity MS_Identity->Final Product Identity Final Product Purity Final Product Purity HPLC->Final Product Purity MS_Isotopic->Final Product Purity

Logical Relationships of CoA Tests

This diagram illustrates the logical connection between the different analytical tests performed. NMR and Mass Spectrometry primarily confirm the identity of the compound—that it is indeed this compound with the correct molecular structure and mass. HPLC and the isotopic analysis by Mass Spectrometry then assess its purity—determining the percentage of the material that is the desired compound and the extent of its deuteration. Together, these tests provide a comprehensive quality profile of the this compound standard.

References

The Rationale for Utilizing a d6-Labeled Venlafaxine Analog: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rationale behind the use of a d6-labeled venlafaxine (B1195380) analog. It delves into the core principles of deuterium (B1214612) substitution in drug development, presents quantitative data to support its application, and offers detailed experimental protocols for relevant assays. This document is intended to be a valuable resource for researchers and professionals involved in pharmacology, medicinal chemistry, and drug metabolism studies.

Executive Summary

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant. Its metabolism, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leads to significant inter-individual variability in patient exposure and response.[1][2][3] The use of a d6-labeled venlafaxine analog, where six hydrogen atoms are replaced by deuterium, offers a strategic approach to mitigate these challenges. This guide will explore the scientific basis for this strategy, focusing on two key applications: as a tool to create a more predictable pharmacokinetic profile in therapeutic applications and as an indispensable internal standard for bioanalytical assays.

The Scientific Rationale: The Deuterium Kinetic Isotope Effect

The primary rationale for employing a d6-labeled venlafaxine analog in a therapeutic context is to leverage the kinetic isotope effect (KIE) .[4][5] The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[4] This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, a rate-limiting step in the metabolism of many drugs.[4][6]

For venlafaxine, the major metabolic pathway is O-demethylation to its active metabolite, O-desmethylvenlafaxine (ODV), a reaction catalyzed by CYP2D6.[7][8][9][10] By strategically placing deuterium atoms on the O-methyl group and/or the N-dimethyl groups, the rate of metabolism at these sites can be slowed. This can lead to several potential therapeutic advantages:

  • Improved Pharmacokinetic Profile: A reduced rate of metabolism can lead to a longer plasma half-life, allowing for less frequent dosing and improved patient compliance.[6][11]

  • Reduced Pharmacokinetic Variability: The metabolism of venlafaxine is highly dependent on an individual's CYP2D6 genotype, leading to classifications of poor, intermediate, extensive, and ultrarapid metabolizers.[1][2][3] This genetic polymorphism results in significant differences in drug exposure and can complicate dosing. A deuterated analog with a blunted metabolic pathway is expected to exhibit a more consistent pharmacokinetic profile across different patient populations.[12][13][14]

  • Potentially Improved Safety Profile: By slowing metabolism, peak plasma concentrations (Cmax) may be reduced, which could decrease the incidence of dose-dependent side effects.[6] Furthermore, altering the metabolic pathway could reduce the formation of undesired metabolites.

A second critical application of d6-venlafaxine is its use as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[12][13][15] An ideal internal standard should have physicochemical properties very similar to the analyte but be distinguishable by mass. A stable isotope-labeled analog like d6-venlafaxine is considered the "gold standard" for this purpose as it co-elutes with the unlabeled venlafaxine, experiences similar matrix effects and ionization suppression/enhancement, and can be readily differentiated by the mass spectrometer, thus ensuring highly accurate and precise quantification of the parent drug and its metabolites in complex biological matrices.[16]

Quantitative Data

The following tables summarize key quantitative data related to venlafaxine pharmacokinetics and its analysis. While direct comparative data for a d6-venlafaxine analog from publicly available literature is limited, the data presented for venlafaxine and its metabolite in different CYP2D6 metabolizer phenotypes underscores the rationale for developing a deuterated version to minimize this variability.

Table 1: Pharmacokinetic Parameters of Venlafaxine and O-desmethylvenlafaxine (ODV)

ParameterVenlafaxineO-desmethylvenlafaxine (ODV)Reference(s)
Bioavailability ~45%-[17]
Plasma Protein Binding 27%30%[17]
Volume of Distribution (Vd) 7.5 ± 3.7 L/kg5.7 ± 1.8 L/kg[17]
Elimination Half-life (t½) ~5 ± 2 hours (Immediate Release)~11 ± 2 hours[11][17]
10.7 ± 3.2 hours (Extended Release)[11]

Table 2: Impact of CYP2D6 Phenotype on Venlafaxine and ODV Pharmacokinetics (Single 75 mg ER Dose)

PhenotypeAnalyteCmax (ng/mL)AUC (ng·h/mL)Reference(s)
Extensive Metabolizer (EM) Venlafaxine48.8891[12][13]
ODV1483210[12][13]
Poor Metabolizer (PM) Venlafaxine1373960[12][13]
ODV34.1722[12][13]

This data clearly illustrates the significant impact of CYP2D6 genetic polymorphism on the exposure to venlafaxine and its active metabolite, providing a strong rationale for the development of a deuterated analog to achieve more predictable pharmacokinetics.

Table 3: Mass Spectrometric Parameters for the Analysis of Venlafaxine and Related Compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference(s)
Venlafaxine 278.3121.08[18]
278.27121.11[5]
278.358.1[19]
O-desmethylvenlafaxine (ODV) 264.2107.1[18]
264.28107.10[5]
264.358.1[19]
Venlafaxine-d6 (Internal Standard) 284.4121.0[18]

Experimental Protocols

Protocol for In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a d6-venlafaxine analog compared to its non-deuterated counterpart.[5][16]

Objective: To determine the rate of disappearance of the test compounds when incubated with human liver microsomes, a source of drug-metabolizing enzymes.

Materials:

  • d6-Venlafaxine analog and non-deuterated venlafaxine

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with a suitable internal standard (e.g., a different deuterated compound not being tested) for quenching and sample preparation

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, add phosphate buffer, the test compound (final concentration typically 1 µM), and human liver microsomes (final protein concentration typically 0.5 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture.

  • Quenching of Reaction:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Protocol for Quantification of Venlafaxine in Plasma using LC-MS/MS with d6-Venlafaxine as an Internal Standard

This protocol provides a framework for the quantitative analysis of venlafaxine in plasma samples, a critical component of pharmacokinetic studies.[18][19][20][21]

Objective: To accurately and precisely quantify the concentration of venlafaxine in plasma samples.

Materials:

  • Plasma samples containing venlafaxine

  • d6-Venlafaxine (as internal standard)

  • Acetonitrile or Methanol (B129727) for protein precipitation or solid-phase extraction (SPE) elution

  • Formic acid

  • SPE cartridges (e.g., Oasis HLB) if using SPE

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma, add 20 µL of the d6-venlafaxine internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube or well plate for injection into the LC-MS/MS system.

  • Sample Preparation (Solid-Phase Extraction):

    • To a 300 µL aliquot of plasma, add 20 µL of the d6-venlafaxine internal standard working solution.

    • Condition an SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).

    • Elute the analytes with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: A suitable C18 column (e.g., ACQUITY UPLC BEH Shield RP18, 1.7 µm, 100 mm x 2.1 mm).[18][20]

      • Mobile Phase: A gradient or isocratic mixture of water and acetonitrile/methanol, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.

      • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the transitions specified in Table 3 for venlafaxine and d6-venlafaxine.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of venlafaxine to d6-venlafaxine against the concentration of the calibration standards.

    • Determine the concentration of venlafaxine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling and Metabolic Pathways

Venlafaxine_Metabolism cluster_cyp CYP450 Enzymes Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (Active Metabolite) Venlafaxine->ODV O-demethylation NDV N-desmethylvenlafaxine (Minor Metabolite) Venlafaxine->NDV N-demethylation NODV N,O-didesmethylvenlafaxine (Minor Metabolite) ODV->NODV NDV->NODV CYP2D6 CYP2D6 (Major) CYP2D6->Venlafaxine:n CYP2D6->ODV CYP3A4 CYP3A4 (Minor) CYP3A4->Venlafaxine:s CYP3A4->NDV CYP2C19 CYP2C19 (Minor) CYP2C19->Venlafaxine CYP2C19->NDV

Caption: Metabolic pathway of venlafaxine.

Experimental Workflows

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with d6-Venlafaxine (IS) Plasma->Spike Extract Protein Precipitation or Solid-Phase Extraction Spike->Extract Evap Evaporation & Reconstitution (if SPE is used) Extract->Evap LCMS LC-MS/MS Analysis Extract->LCMS Evap->LCMS Integration Peak Integration LCMS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Curve Calibration Curve Ratio->Curve Concentration Determine Concentration Curve->Concentration

Caption: Bioanalytical workflow for venlafaxine quantification.

Logical Relationships

Rationale_Diagram cluster_problem Clinical Challenge cluster_solution Proposed Solution cluster_mechanism Mechanism of Action cluster_outcome Potential Outcomes Variability High Inter-Individual Pharmacokinetic Variability d6_Analog d6-Labeled Venlafaxine Analog Variability->d6_Analog CYP2D6 CYP2D6 Genetic Polymorphism CYP2D6->Variability KIE Kinetic Isotope Effect (Stronger C-D Bond) d6_Analog->KIE Slowed_Metabolism Slower CYP2D6-mediated Metabolism KIE->Slowed_Metabolism Predictable_PK More Predictable Pharmacokinetics Slowed_Metabolism->Predictable_PK Improved_Safety Improved Safety & Tolerability Predictable_PK->Improved_Safety Better_Compliance Enhanced Patient Compliance Predictable_PK->Better_Compliance

Caption: Rationale for developing a d6-venlafaxine analog.

Conclusion

The use of a d6-labeled venlafaxine analog represents a sophisticated and scientifically grounded approach to address the inherent pharmacokinetic variability of the parent drug. By leveraging the kinetic isotope effect, a deuterated analog has the potential to offer a more predictable and consistent therapeutic option for patients, irrespective of their CYP2D6 metabolic status. Furthermore, as a stable isotope-labeled internal standard, d6-venlafaxine is an invaluable tool for ensuring the accuracy and reliability of bioanalytical methods essential for both preclinical and clinical research. This guide has provided the foundational knowledge, quantitative data, and experimental frameworks to support the continued investigation and application of d6-labeled venlafaxine in drug development and research.

References

The Deuterated Shift: A Technical Guide to Venlafaxine and Venlafaxine-d6 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within pharmacokinetic and toxicokinetic studies, the use of stable isotope-labeled internal standards is the gold standard for achieving precision and accuracy.[1] This technical guide delves into the mass spectrometric relationship between the antidepressant drug venlafaxine (B1195380) and its deuterated analogue, venlafaxine-d6 (B1429546). The intentional mass shift between these two compounds is fundamental to its role as an effective internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Core Principle: The Mass Shift

This compound is a synthetically modified version of venlafaxine where six hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612).[2] This substitution is typically on the two N-methyl groups of the molecule.[1] Since deuterium has a greater atomic mass than hydrogen, this results in a predictable increase in the molecular weight of this compound compared to venlafaxine. This mass difference, or mass shift, is the key to their differentiation in a mass spectrometer, allowing this compound to serve as an ideal internal standard.[3][4]

The near-identical chemical and physical properties of venlafaxine and this compound ensure they behave similarly during sample preparation, chromatography, and ionization.[3][4] This co-elution and similar ionization response allows the internal standard to effectively compensate for variations in sample extraction, injection volume, and matrix effects, leading to more robust and reliable quantification of the target analyte, venlafaxine.[5][6]

Quantitative Data: Mass-to-Charge Ratios

The following table summarizes the key quantitative data for venlafaxine and this compound as observed in positive ion electrospray ionization (ESI+) tandem mass spectrometry (MS/MS). The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which involves selecting a specific precursor ion and monitoring for a specific product ion.[1]

CompoundPrecursor Ion ([M+H]⁺) m/zProduct Ion 1 m/zProduct Ion 2 m/zMass Shift (Da)
Venlafaxine278.3[7]121.1[8]58.1[7]N/A
This compound284.4[9]121.0[9]64.1[1]+6

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Experimental Protocols

A typical LC-MS/MS method for the quantification of venlafaxine in a biological matrix, such as human plasma, using this compound as an internal standard is outlined below.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for extracting venlafaxine from plasma samples.[10]

  • Objective: To remove proteins that can interfere with the analysis.

  • Procedure:

    • To a 200 µL aliquot of human plasma, add a known concentration of this compound internal standard.

    • Add 600 µL of a precipitating agent, such as acetonitrile (B52724) containing 0.43% formic acid.[7]

    • Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant and inject a portion into the LC-MS/MS system.

Liquid Chromatography (LC)

The chromatographic step separates venlafaxine and this compound from other components in the sample extract before they enter the mass spectrometer.

  • Objective: To achieve chromatographic separation of the analytes.

  • Typical Conditions:

    • Column: A C18 reverse-phase column (e.g., Kromasil C18) is commonly used.[10]

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., water with 2 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[9]

    • Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.[9][11]

    • Column Temperature: Maintained at a constant temperature, for example, 35°C.[9]

Mass Spectrometry (MS)

The mass spectrometer detects and quantifies venlafaxine and this compound.

  • Objective: To perform sensitive and specific detection of the precursor and product ions.

  • Typical Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[9]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[9]

    • Precursor/Product Ion Transitions:

      • Venlafaxine: m/z 278.3 → m/z 121.1 and/or m/z 58.1[7][8]

      • This compound: m/z 284.4 → m/z 121.0 and/or m/z 64.1[1][9]

    • Collision Gas: Argon is typically used as the collision gas for collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Structural Comparison and Mass Shift of Venlafaxine and this compound cluster_venlafaxine Venlafaxine cluster_venlafaxine_d6 This compound venlafaxine_structure venlafaxine_d6_structure venlafaxine_structure->venlafaxine_d6_structure +6 Deuterium Atoms (+6 Da Mass Shift) venlafaxine_label Venlafaxine [M+H]⁺ = 278.3 m/z venlafaxine_d6_label This compound [M+H]⁺ = 284.4 m/z

Caption: Structural comparison of Venlafaxine and this compound.

LC-MS/MS Workflow for Venlafaxine Quantification sample_prep Sample Preparation (Protein Precipitation) lc_separation Liquid Chromatography (C18 Column) sample_prep->lc_separation Supernatant Injection ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection Elution data_analysis Data Analysis (Quantification) ms_detection->data_analysis Signal Acquisition

Caption: A typical workflow for LC-MS/MS analysis.

References

A-Technical-Guide-to-High-Purity-Venlafaxine-d6-for-Research-Applications

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Commercial Suppliers, Quality Benchmarking, and Experimental Applications of High-Purity Venlafaxine-d6

Introduction

Venlafaxine (B1195380), a potent serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant.[1][2] Its deuterated analog, this compound, serves as an indispensable tool in clinical and non-clinical research, primarily as an internal standard for quantitative bioanalysis by mass spectrometry.[3][4] The stability of the deuterium (B1214612) labels prevents in-source back-exchange and ensures that the internal standard co-elutes with the analyte of interest, providing a reliable method for quantification in complex biological matrices. This technical guide provides an in-depth overview of commercial suppliers of high-purity this compound, presents key quality attributes in a comparative format, and details relevant experimental protocols for its application.

Commercial Suppliers and Product Specifications

A number of reputable suppliers provide high-purity this compound for research purposes. The products are typically available as the hydrochloride salt or the free base, dissolved in a certified solvent like methanol.[5] Key quality parameters to consider when selecting a supplier include chemical purity, isotopic purity, and the availability of a comprehensive Certificate of Analysis (CoA).

SupplierProduct NameCAS NumberChemical PurityIsotopic PurityFormulation
MedChemExpressThis compound1020720-02-898.55%Not specifiedSolid
MedChemExpressThis compound hydrochloride1062606-12-598.18%Not specifiedSolid
CerilliantThis compound HCl1062606-12-5Not specifiedNot specified1.0 mg/mL in Methanol
Cayman ChemicalThis compound (hydrochloride)1062606-12-5≥98%Not specifiedSolid
Simson PharmaVenlafaxine D6 Hydrochloride1062606-12-5Not specifiedNot specifiedSolid
ClearsynthThis compound (Dimethylamine-d6)940297-06-3Not specifiedNot specifiedSolid
SynZealThis compoundNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Bioanalytical Method for Venlafaxine Quantification in Human Plasma

This protocol provides a general framework for the simultaneous determination of venlafaxine and its major active metabolite, O-desmethylvenlafaxine, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

3.1.1. Materials and Reagents

  • Venlafaxine and O-desmethylvenlafaxine reference standards

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

3.1.2. Sample Preparation

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 25 µL of this compound internal standard solution (concentration to be optimized).

  • Vortex for 10 seconds.

  • Add 200 µL of protein precipitation solvent (e.g., acetonitrile or methanol).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • The supernatant can be directly injected or further purified using Solid Phase Extraction (SPE). For SPE, a common procedure involves conditioning the cartridge, loading the sample, washing, and eluting the analytes.[6]

3.1.3. LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the precursor to product ion transitions for venlafaxine, O-desmethylvenlafaxine, and this compound. Example transitions could be based on published literature.[7]

3.1.4. Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve constructed from samples with known concentrations of the analyte.

Visualizations

Venlafaxine's Mechanism of Action

Venlafaxine functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] At lower doses, it primarily inhibits the reuptake of serotonin, and at higher doses, it also inhibits the reuptake of norepinephrine. This dual action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[8]

Venlafaxine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Serotonin (5-HT) & Norepinephrine (NE) storage vesicles 5HT_NE 5-HT & NE Presynaptic_Neuron->5HT_NE Release Postsynaptic_Receptors Postsynaptic Receptors 5HT_NE->Postsynaptic_Receptors Binds to SERT_NET Serotonin (SERT) & Norepinephrine (NET) Transporters 5HT_NE->SERT_NET Reuptake Neuronal_Signal Signal Transduction Postsynaptic_Receptors->Neuronal_Signal Activates Venlafaxine Venlafaxine Venlafaxine->SERT_NET Blocks

Caption: Mechanism of action of Venlafaxine.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of venlafaxine in a biological matrix using this compound as an internal standard.

Bioanalytical_Workflow Start Biological Sample (e.g., Plasma) IS_Spiking Spike with This compound (IS) Start->IS_Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) IS_Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification Quantification (Analyte/IS Ratio vs. Cal Curve) Data_Processing->Quantification End Final Concentration Quantification->End

Caption: Bioanalytical workflow for Venlafaxine.

Supplier Selection Logic

The choice of a this compound supplier should be based on a logical evaluation of several key factors.

Supplier_Selection Start Need for High-Purity This compound Purity Purity Requirements Met? (Chemical & Isotopic) Start->Purity CoA Comprehensive CoA Available? Purity->CoA Yes Re-evaluate Re-evaluate Options Purity->Re-evaluate No Formulation Suitable Formulation? (Solid vs. Solution) CoA->Formulation Yes CoA->Re-evaluate No Cost Cost-Effective? Formulation->Cost Yes Formulation->Re-evaluate No Select_Supplier Select Supplier Cost->Select_Supplier Yes Cost->Re-evaluate No

Caption: Decision tree for supplier selection.

Conclusion

High-purity this compound is a critical reagent for the accurate quantification of venlafaxine in research and clinical settings. The selection of a suitable commercial supplier should be guided by a thorough evaluation of product specifications, with a strong emphasis on chemical and isotopic purity. The experimental protocols and workflows provided in this guide offer a robust starting point for researchers to develop and validate sensitive and reliable bioanalytical methods.

References

An In-depth Technical Guide to the Stability and Storage of Venlafaxine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Venlafaxine-d6, a deuterated analog of Venlafaxine (B1195380). This compound is primarily utilized as an internal standard in quantitative analyses by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for its parent compound, Venlafaxine, an antidepressant.[1][2] The stability of such internal standards is critical for ensuring the accuracy and reproducibility of bioanalytical methods.[3][4]

This document summarizes available data on the stability of this compound in both solid form and in solution. It also details experimental protocols for assessing stability through forced degradation studies and provides visual diagrams of metabolic pathways and experimental workflows to support research and development.

Recommended Storage Conditions and Stability

The long-term stability of this compound is highly dependent on its form (solid vs. solution) and the specific storage conditions. Data from various suppliers indicate that when stored properly, this compound is a stable compound.

Solid Form (Neat/Powder)

In its solid, crystalline form, this compound exhibits excellent long-term stability, particularly when stored at low temperatures and protected from moisture.[5][6]

Table 1: Recommended Storage and Stability of Solid this compound

Storage TemperatureRecommended DurationStability Reference
-20°C≥ 5 years[1][7]
-20°C3 years[5]
4°C2 years[5]
Room TemperatureSuitable for shipping; long-term storage not specified[1][6]

Note: For long-term storage, -20°C in a tightly sealed container under an inert atmosphere is recommended to ensure maximum stability.[8][9]

In Solution

The stability of this compound in solution is more limited and is highly dependent on the solvent and storage temperature. Stock solutions should be prepared in appropriate solvents, such as methanol (B129727) or DMSO, and stored at low temperatures.[2][10][11] Aliquoting solutions is recommended to prevent degradation from repeated freeze-thaw cycles.[2]

Table 2: Recommended Storage and Stability of this compound in Solution

Storage TemperatureSolventRecommended DurationStability Reference
-80°CNot specified6 months[5]
-20°CNot specified1 month[5]
4°CMethanolNot specified (recommended storage)[11]

Degradation Profile and Pathways

While this compound is stable under recommended conditions, its non-deuterated parent compound, Venlafaxine, has been shown to degrade under specific stress conditions. These studies provide insight into the potential liabilities of the molecule. The primary degradation pathways identified for Venlafaxine include hydrolysis, oxidation, and photolysis.[12][13][14]

  • Acid Hydrolysis: Significant degradation has been observed for Venlafaxine under strong acidic conditions (e.g., 5N HCl).[15] Studies with milder acidic conditions (0.1 M HCl) also show degradation, particularly when heated.[14]

  • Alkaline Hydrolysis: The compound is susceptible to degradation in basic media (e.g., 0.1 M NaOH) at elevated temperatures.[14]

  • Oxidation: While some studies report stability against oxidation[14], others have investigated oxidative degradation pathways.[12]

  • Photodegradation: Exposure to UV light can induce degradation, with proposed pathways including demethylation, deamination, hydroxylation of the aromatic ring, and opening of the cyclohexane (B81311) ring.[13]

  • Disinfection Processes: Venlafaxine can be degraded by disinfectants like free chlorine and chlorine dioxide, primarily through dehydration and demethylation reactions.[16]

The deuterium (B1214612) substitution on the N-dimethyl groups of this compound is not expected to significantly alter these degradation pathways, as the labels are on non-exchangeable sites not directly involved in the aforementioned reactions.[4]

Experimental Protocols

To ensure the reliability of this compound as an internal standard, its stability in relevant matrices and conditions should be thoroughly evaluated.[3] This typically involves method validation that includes stability assessments and forced degradation studies.

Stability Assessment of Stock and Working Solutions

This protocol is designed to evaluate the stability of this compound solutions under conditions they might experience during sample analysis.

Objective: To determine the stability of this compound in a given solvent under various storage and handling conditions.

Methodology:

  • Prepare Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking a known amount of this compound into the chosen solvent (e.g., methanol).

  • Freeze-Thaw Stability:

    • Subject a set of QC samples to three freeze-thaw cycles (e.g., freeze at -20°C or -80°C, thaw completely at room temperature).

    • Analyze the samples by LC-MS/MS.

  • Short-Term (Bench-Top) Stability:

    • Leave a set of QC samples at room temperature for a period that mimics the expected sample preparation and handling time (e.g., 4, 8, or 24 hours).

    • Analyze the samples by LC-MS/MS.

  • Long-Term Stability:

    • Store a set of QC samples at the intended storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, or 6 months).

    • Analyze the samples by LC-MS/MS at specified time points.

  • Data Analysis: Compare the mean concentration of the stability-tested samples against freshly prepared samples. The concentration should typically be within ±15% of the nominal concentration.[3]

Forced Degradation Study Protocol

Forced degradation (or stress testing) is used to identify potential degradation products and establish the stability-indicating nature of an analytical method. The protocol below is based on typical conditions used for the parent compound, Venlafaxine.[14]

Objective: To investigate the degradation of this compound under harsh chemical and physical conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

  • Alkaline Hydrolysis:

    • Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Heat the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours.

  • Thermal Degradation:

    • Keep an aliquot of the stock solution in a solid or solution state at 70°C for 24 hours.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 4-8 hours. A parallel sample should be protected from light as a control.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV or LC-MS method. The goal is to achieve chromatographic separation of the parent this compound peak from any degradation product peaks.

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the use and analysis of this compound.

Metabolic Pathway of Venlafaxine

Venlafaxine is primarily metabolized in the liver by cytochrome P450 enzymes. The major pathway is O-demethylation via CYP2D6 to form the active metabolite O-desmethylvenlafaxine (ODV).[17][18] A minor pathway involves N-demethylation by CYP3A4 and CYP2C19.[18]

Venlafaxine_Metabolism Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active Metabolite) Venlafaxine->ODV CYP2D6 (Major) CYP2C19 (Minor) NDV N-desmethylvenlafaxine (NDV) (Minor Metabolite) Venlafaxine->NDV CYP3A4, CYP2C19 (Minor) FurtherMetabolites Further Metabolites (e.g., NODV, Glucuronides) ODV->FurtherMetabolites CYP2C19, CYP2D6, UGTs NDV->FurtherMetabolites CYP2C19, CYP2D6

Metabolic pathway of Venlafaxine.
Experimental Workflow for Forced Degradation

This diagram outlines the process of a forced degradation study, from sample preparation to analysis, to test the stability of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (HCl, Heat) Analysis Analysis by Stability-Indicating Method (e.g., LC-MS) Acid->Analysis Base Alkaline Hydrolysis (NaOH, Heat) Base->Analysis Oxidative Oxidative (H₂O₂) Oxidative->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (UV Light) Photo->Analysis Start This compound Stock Solution Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photo Results Identify Degradants & Assess Purity Analysis->Results

Workflow for a forced degradation study.
Logical Relationships in Stability

The stability of a chemical compound like this compound is influenced by several external factors. This diagram illustrates the relationship between these factors and the potential outcomes.

Stability_Factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Temp Temperature V_d6 This compound Stability Temp->V_d6 Light Light Exposure Light->V_d6 Humidity Humidity/ Moisture Humidity->V_d6 pH pH (in solution) pH->V_d6 Oxidants Oxidizing Agents Oxidants->V_d6 Stable No Degradation V_d6->Stable Degraded Formation of Degradation Products V_d6->Degraded

Factors influencing this compound stability.

References

An In-depth Technical Guide to the Safety Data Sheet for Venlafaxine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and analytical applications of Venlafaxine-d6. The information is compiled from various sources to support researchers, scientists, and drug development professionals in its safe and effective use.

Chemical and Physical Properties

This compound is the deuterated analog of Venlafaxine (B1195380), a serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant. The deuterium (B1214612) labeling makes it an ideal internal standard for the quantification of Venlafaxine in biological matrices by mass spectrometry.

PropertyValueSource
Chemical Name 1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol--INVALID-LINK--
Molecular Formula C₁₇H₂₁D₆NO₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 283.44 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 940297-06-3--INVALID-LINK--, --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Melting Point 215 - 217 °C (hydrochloride salt)--INVALID-LINK--
Solubility (as hydrochloride) Soluble in water (to 100 mM), DMSO (to 50 mM), and methanol (B129727).[1]--INVALID-LINK--, --INVALID-LINK--
pKa (Strongest Basic) 8.91 (predicted for Venlafaxine)--INVALID-LINK--
logP 2.9 (predicted for Venlafaxine)--INVALID-LINK--

Hazard Identification and Safety Precautions

This compound, like its parent compound, is a biologically active substance and should be handled with appropriate care in a laboratory setting. The following information is a summary of potential hazards and recommended safety measures.

GHS Hazard Classification
  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2]

  • Eye Irritation (Category 2A) : Causes serious eye irritation.[2][3]

Precautionary Measures
CategoryRecommendations
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation.[1]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[4]
Storage Store at room temperature or as specified by the supplier, typically in a dry and well-ventilated place. Protect from moisture.[1]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.[1]
First Aid (Ingestion) Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Mechanism of Action: Signaling Pathways

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI). It potentiates the neurotransmitter activity in the central nervous system by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862) from the synaptic cleft. At higher doses, it also weakly inhibits the reuptake of dopamine.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic Neuron Presynaptic Neuron Vesicle Vesicle (Serotonin/Norepinephrine) Synaptic_Cleft Synaptic Cleft (Increased Serotonin & Norepinephrine) Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Venlafaxine_d6 This compound Venlafaxine_d6->SERT Inhibits Venlafaxine_d6->NET Inhibits Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->NET Reuptake Serotonin_Receptor Serotonin Receptor Synaptic_Cleft->Serotonin_Receptor Binds Norepinephrine_Receptor Norepinephrine Receptor Synaptic_Cleft->Norepinephrine_Receptor Binds Postsynaptic Neuron Postsynaptic Neuron Downstream_Signaling Downstream Signaling (e.g., G-protein activation, cAMP) Serotonin_Receptor->Downstream_Signaling Norepinephrine_Receptor->Downstream_Signaling

Caption: Mechanism of action of this compound.

The increased levels of serotonin and norepinephrine in the synapse lead to enhanced stimulation of their respective postsynaptic receptors. These receptors are primarily G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. For instance, many serotonin and norepinephrine receptors are coupled to Gs or Gi proteins, which modulate the activity of adenylyl cyclase and the subsequent production of the second messenger cyclic AMP (cAMP).

Neurotransmitter Serotonin or Norepinephrine GPCR G-Protein Coupled Receptor Neurotransmitter->GPCR Binds G_Protein G-Protein (Gs/Gi) GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., gene transcription, ion channel modulation) PKA->Cellular_Response Phosphorylates targets

Caption: A simplified downstream signaling pathway.

Experimental Protocols: Use as an Internal Standard

This compound is primarily used as an internal standard in the quantitative analysis of venlafaxine in biological samples, such as plasma or serum, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting venlafaxine and its metabolites from plasma is solid-phase extraction.

Start Start: Plasma Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Vortex Vortex Add_IS->Vortex Load_Sample Load Sample onto SPE Cartridge Vortex->Load_Sample Condition_SPE Condition SPE Cartridge (e.g., with Methanol, then Water) Condition_SPE->Load_Sample Wash Wash Cartridge (e.g., with 5% Methanol) Load_Sample->Wash Elute Elute Analytes (e.g., with Methanol) Wash->Elute Evaporate Evaporate to Dryness (under Nitrogen) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by UPLC-MS/MS Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow.

Detailed Protocol:

  • To 300 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 50 µg/mL in methanol) and vortex.

  • Condition a solid-phase extraction cartridge (e.g., HLB) with 1 mL of methanol followed by 1 mL of de-ionized water.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 5% methanol.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness at 40°C under a stream of nitrogen gas.

  • Reconstitute the residue in 200 µL of the mobile phase.

UPLC-MS/MS Analysis

The extracted and reconstituted sample is then analyzed by UPLC-MS/MS.

Sample Reconstituted Sample Autosampler Autosampler Sample->Autosampler UPLC_Column UPLC Column (e.g., C18) Autosampler->UPLC_Column Inject Mass_Spectrometer Tandem Mass Spectrometer UPLC_Column->Mass_Spectrometer Elute Data_Analysis Data Analysis (Quantification) Mass_Spectrometer->Data_Analysis Detect

Caption: UPLC-MS/MS analytical workflow.

Typical UPLC-MS/MS Parameters:

ParameterExample Value
UPLC Column ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm × 2.1 mm)
Mobile Phase Water (containing 2 mM ammonium (B1175870) acetate) : Acetonitrile (20:80, v/v)
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Venlafaxine) m/z 278.3 → 121.08
MRM Transition (this compound) m/z 284.4 → 121.0

Spectral Data

The following are representative spectral data for Venlafaxine. The mass spectrum fragmentation is specific to this compound.

Mass Spectrum

The mass spectrum of this compound shows a characteristic fragmentation pattern that is utilized in MRM analysis. The precursor ion ([M+H]⁺) is at m/z 284.4, and a common product ion is at m/z 121.0, corresponding to the 4-methoxybenzyl moiety.

¹H NMR Spectrum

The ¹H NMR spectrum of Venlafaxine shows characteristic peaks corresponding to the protons in the molecule. In this compound, the signal corresponding to the N-dimethyl groups would be absent due to deuterium substitution.

Infrared (IR) Spectrum

The IR spectrum of Venlafaxine exhibits characteristic absorption bands for the functional groups present, such as the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic groups, and C-O stretches.

Conclusion

This compound is an essential tool for the accurate quantification of venlafaxine in research and clinical settings. A thorough understanding of its chemical and physical properties, potential hazards, and proper handling procedures is crucial for its safe and effective use. This technical guide provides a consolidated resource to aid researchers in their work with this compound.

References

Methodological & Application

Application Note and Protocol: Venlafaxine-d6 as an Internal Standard for the Quantitative Analysis of Venlafaxine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine (B1195380) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. Therapeutic drug monitoring (TDM) of venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), is crucial for optimizing therapeutic outcomes and minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of drugs like venlafaxine due to its high sensitivity, selectivity, and accuracy.

The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to correct for variations in sample preparation, instrument response, and matrix effects.[1] Venlafaxine-d6, a deuterated analog of venlafaxine, serves as an ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly throughout the analytical process, from extraction to detection.[1][2] This application note provides a detailed protocol for the quantitative analysis of venlafaxine in biological matrices using this compound as an internal standard.

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data acquisition for the quantification of venlafaxine.

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the desired level of cleanliness. Three common methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

2.1.1. Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.

  • Protocol:

    • To 100 µL of plasma/serum sample, add 200 µL of ice-cold acetonitrile (B52724) containing this compound at a concentration of 100 ng/mL.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a 10 µL aliquot into the LC-MS/MS system.

2.1.2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT.

  • Protocol:

    • To 200 µL of plasma/serum sample, add 50 µL of this compound internal standard solution (100 ng/mL) and 50 µL of 1 M sodium acetate.

    • Add 1 mL of an extraction solvent mixture (e.g., diethyl ether and dichloromethane, 1:1, v/v).[3]

    • Vortex for 5 minutes.

    • Centrifuge at 5,000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.

2.1.3. Solid-Phase Extraction (SPE)

SPE provides the cleanest samples and can be automated.[2][4][5]

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., C18 or mixed-mode) with 1 mL of methanol (B129727) followed by 1 mL of water.

    • To 200 µL of plasma, add 50 µL of this compound internal standard solution.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

    • Inject into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the typical LC-MS/MS parameters for the analysis of venlafaxine and this compound.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 20% B, increase to 80% B over 3 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Table 2: Mass Spectrometric Conditions

ParameterVenlafaxineO-Desmethylvenlafaxine (ODV)This compound (Internal Standard)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (m/z) 278.2264.2284.4
Product Ion (m/z) 121.1107.1121.0
Collision Energy (eV) Optimized for specific instrumentOptimized for specific instrumentOptimized for specific instrument
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the quantitative performance of a typical validated LC-MS/MS method using this compound as an internal standard.

Table 3: Method Validation Parameters

ParameterVenlafaxineO-Desmethylvenlafaxine (ODV)
Linearity Range (ng/mL) 1 - 5002 - 600
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 1.0[3][6][7]2.0[8]
Intra-day Precision (%CV) < 10%< 10%
Inter-day Precision (%CV) < 12%< 12%
Accuracy (% Bias) ± 10%± 10%
Recovery (%) > 85%> 80%[4]

Visualization of Workflows and Concepts

Experimental Workflow

The following diagram illustrates the overall workflow from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (Plasma/Serum) AddIS Addition of This compound (IS) SampleCollection->AddIS Extraction Extraction (PPT, LLE, or SPE) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Injection Reconstitution->LCMS DataAcquisition Data Acquisition (MRM Mode) LCMS->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Overall experimental workflow for venlafaxine quantification.

Role of the Internal Standard

This diagram illustrates the principle of using an internal standard to correct for analytical variability.

internal_standard_principle cluster_analyte Analyte (Venlafaxine) cluster_is Internal Standard (this compound) Analyte_Initial Initial Concentration Analyte_Loss Loss during Sample Prep Analyte_Initial->Analyte_Loss Analyte_Final Final Measured Signal Analyte_Loss->Analyte_Final Ratio Ratio (Analyte Signal / IS Signal) Analyte_Final->Ratio IS_Initial Known Concentration IS_Loss Proportional Loss IS_Initial->IS_Loss IS_Final Final Measured Signal IS_Final->Ratio Corrected_Concentration Accurate Concentration Ratio->Corrected_Concentration

Caption: Principle of internal standard correction for analytical variability.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of venlafaxine and its active metabolite, O-desmethylvenlafaxine, in biological matrices by LC-MS/MS. The protocols and data presented in this application note demonstrate that this methodology achieves the high sensitivity, accuracy, and precision required for therapeutic drug monitoring and pharmacokinetic studies. The stable isotope-labeled internal standard effectively compensates for potential variations during sample processing and analysis, ensuring the integrity and reliability of the quantitative results.

References

Application Notes: Quantitative Analysis of Venlafaxine in Human Plasma Using Venlafaxine-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine (B1195380) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. Accurate quantification of venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of venlafaxine in human plasma, utilizing its stable isotope-labeled counterpart, Venlafaxine-d6 (B1429546), as an internal standard (IS) to ensure high accuracy and precision.[1][2][3]

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry.[1][2] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to reliable and reproducible results.[1][2] This method employs a simple protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

Experimental

Materials and Reagents
  • Venlafaxine hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)[3]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC-MS/MS Conditions

A summary of the liquid chromatography and mass spectrometry conditions is provided in the table below.

ParameterCondition
Liquid Chromatography
ColumnC18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientIsocratic or gradient elution optimized for separation
Flow Rate0.4 - 0.8 mL/min[4]
Injection Volume5 - 10 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 2
Dwell Time100 - 200 ms
Collision GasArgon
Ion Source Temperature500 - 550 °C
MRM Transitions

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the LC-MS/MS method. The optimized MRM transitions for venlafaxine and its internal standard, this compound, are presented below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Venlafaxine278.2121.1[5]
This compound284.3121.1

Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of venlafaxine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the venlafaxine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

  • Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

Diagrams

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Add this compound (IS) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into HPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometry Detection (MRM Mode) Separation->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Results Concentration Results Quantification->Results

Caption: Experimental workflow for the quantitative analysis of venlafaxine.

G Venlafaxine Venlafaxine SERT Serotonin Transporter (SERT) Venlafaxine->SERT Inhibits NET Norepinephrine Transporter (NET) Venlafaxine->NET Inhibits ReuptakeBlock Reuptake Inhibition SERT->ReuptakeBlock NET->ReuptakeBlock SynapticCleft Synaptic Cleft Serotonin Serotonin (5-HT) SynapticCleft->Serotonin Norepinephrine Norepinephrine (NE) SynapticCleft->Norepinephrine ReuptakeBlock->SynapticCleft Increases Levels in

Caption: Simplified signaling pathway of venlafaxine's mechanism of action.

Method Validation

The described LC-MS/MS method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Linearity and Range

The linearity of the method is assessed by analyzing calibration standards at multiple concentration levels. A linear regression analysis is performed on the peak area ratio of the analyte to the internal standard versus the nominal concentration.

ParameterTypical Value
Calibration Range1 - 500 ng/mL[6]
Correlation Coefficient (r²)> 0.99
Accuracy and Precision

Accuracy (as percent relative error, %RE) and precision (as percent relative standard deviation, %RSD) are determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Low QC< 15%< 15%± 15%
Medium QC< 15%< 15%± 15%
High QC< 15%< 15%± 15%
Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

ParameterTypical Value
LLOQ1.0 ng/mL[6]
Precision at LLOQ (%RSD)< 20%
Accuracy at LLOQ (%RE)± 20%
Matrix Effect and Recovery

Matrix effect is evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by endogenous components in the plasma. Recovery assesses the efficiency of the extraction procedure.

ParameterTypical Finding
Matrix EffectMinimal to no significant matrix effect observed
Extraction Recovery> 85%

Conclusion

This application note provides a detailed protocol for the quantitative analysis of venlafaxine in human plasma using this compound as an internal standard by LC-MS/MS. The method is sensitive, selective, and robust, making it suitable for a wide range of applications in clinical and pharmaceutical research. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision, meeting the stringent requirements for bioanalytical method validation.

References

Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Simultaneous Quantification of Venlafaxine and O-desmethylvenlafaxine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly sensitive and specific UPLC-MS/MS method for the simultaneous determination of venlafaxine (B1195380) (VEN) and its active metabolite, O-desmethylvenlafaxine (ODV), in human plasma. The method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in clinical and research settings. The method has been validated for accuracy, precision, linearity, and recovery, demonstrating its reliability for pharmacokinetic and therapeutic drug monitoring studies.

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders. It is extensively metabolized in the liver to its major active metabolite, O-desmethylvenlafaxine. Both parent drug and metabolite contribute to the therapeutic effect. Due to inter-individual variability in metabolism, therapeutic drug monitoring (TDM) of both venlafaxine and O-desmethylvenlafaxine is recommended to optimize dosing and minimize adverse effects. This application note presents a detailed protocol for a UPLC-MS/MS method designed for the routine quantitative analysis of these compounds in human plasma.

Experimental

Materials and Reagents
  • Venlafaxine hydrochloride and O-desmethylvenlafaxine succinate (B1194679) reference standards

  • Venlafaxine-d6 (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of venlafaxine and O-desmethylvenlafaxine from human plasma.

Protocol:

  • Allow all samples and standards to thaw to room temperature.

  • To 200 µL of human plasma, add 20 µL of internal standard working solution (this compound).

  • Vortex for 10 seconds.

  • Add 600 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean collection plate or vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of mobile phase A.

  • Vortex for 30 seconds.

  • The sample is now ready for injection into the UPLC-MS/MS system.

UPLC Conditions

Chromatographic separation is achieved using a reversed-phase UPLC column.

ParameterValue
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
MS/MS Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Venlafaxine278.3121.13018
O-desmethylvenlafaxine264.3107.13020
This compound (IS)284.4121.03018

Results and Discussion

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 1 to 500 ng/mL for both venlafaxine and O-desmethylvenlafaxine. The coefficient of determination (r²) for the calibration curves was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL for both analytes, with a signal-to-noise ratio greater than 10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three concentration levels (low, medium, and high). The results are summarized in the table below.

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Venlafaxine 34.25.8-2.3
502.83.51.5
4002.12.90.8
O-desmethylvenlafaxine 35.16.2-3.1
503.34.12.0
4002.53.21.2

The precision, expressed as the coefficient of variation (%CV), was less than 15% at all concentration levels. The accuracy, expressed as the percentage bias, was within ±15% of the nominal concentrations.

Recovery

The extraction recovery of venlafaxine and O-desmethylvenlafaxine from human plasma was determined at three concentration levels.

AnalyteConcentration (ng/mL)Mean Recovery (%)
Venlafaxine 392.5
5094.1
40093.7
O-desmethylvenlafaxine 389.8
5091.2
40090.5

The mean recovery was consistent and high for both analytes across the tested concentration range.

Visualizations

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 add_ppt Add Acetonitrile (Protein Precipitation) vortex1->add_ppt vortex2 Vortex add_ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject into UPLC-MS/MS System reconstitute->injection separation Chromatographic Separation (Acquity UPLC BEH C18) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of VEN and ODV calibration->quantification

Caption: Experimental workflow for the UPLC-MS/MS analysis of venlafaxine and O-desmethylvenlafaxine.

Logical_Relationship method UPLC-MS/MS Method sample_prep Sample Preparation (Protein Precipitation) method->sample_prep lc_separation UPLC Separation (Reversed-Phase) method->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) method->ms_detection sample_prep->lc_separation lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis application Application (TDM, Pharmacokinetics) data_analysis->application

Caption: Logical relationship of the key components of the analytical method.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of venlafaxine and its active metabolite, O-desmethylvenlafaxine, in human plasma. The simple sample preparation and rapid analysis time make it an ideal tool for therapeutic drug monitoring and pharmacokinetic studies, ultimately aiding in the optimization of patient therapy.

Application Notes and Protocols for Venlafaxine Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the sample preparation of venlafaxine (B1195380) and its metabolites from human plasma for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods are intended for researchers, scientists, and drug development professionals.

Introduction

Venlafaxine (VEN) is a widely prescribed serotonin-norepinephrine reuptake inhibitor for the treatment of depression and anxiety disorders. Therapeutic drug monitoring and pharmacokinetic studies require robust and reliable methods for the quantification of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV), in plasma. Sample preparation is a critical step to remove interfering substances, such as proteins and phospholipids, and to concentrate the analytes of interest. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Materials and Reagents

  • Blank human plasma (K2EDTA as anticoagulant is suitable)

  • Venlafaxine and O-desmethylvenlafaxine reference standards

  • Internal standard (e.g., venlafaxine-d6, O-desmethylthis compound, or a structurally similar compound like nadolol (B74898) or verapamil)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Diethyl ether (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Isoamyl alcohol (ACS grade)

  • Ammonium (B1175870) hydroxide (B78521)

  • Water (deionized or Milli-Q)

  • SPE cartridges (e.g., C8, C18, or hydrophilic-lipophilic balanced)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Experimental Protocols

Three distinct protocols for the extraction of venlafaxine from plasma are detailed below. The choice of method may depend on factors such as desired cleanliness of the extract, sample throughput, and available equipment.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample cleanup. It is particularly well-suited for high-throughput applications.

Experimental Procedure:

  • Pipette 100 µL of plasma sample into a clean centrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or an autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Workflow for Protein Precipitation

cluster_0 Protein Precipitation Workflow A 1. Plasma Sample (100 µL) + Internal Standard B 2. Add Acetonitrile (300 µL with 0.1% Formic Acid) A->B C 3. Vortex (1 min) B->C D 4. Centrifuge (10,000 x g, 10 min, 4°C) C->D E 5. Collect Supernatant D->E F 6. LC-MS/MS Analysis E->F

Caption: Workflow of the protein precipitation method for venlafaxine extraction.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many endogenous interferences behind in the aqueous phase.

Experimental Procedure:

  • Pipette 200 µL of plasma sample into a clean centrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 50 µL of 1M ammonium hydroxide to basify the sample.

  • Add 1 mL of the extraction solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate (80:20, v/v)).

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction

cluster_1 Liquid-Liquid Extraction Workflow A 1. Plasma Sample (200 µL) + Internal Standard & NH4OH B 2. Add Extraction Solvent (e.g., Diethyl Ether) A->B C 3. Vortex (5 min) B->C D 4. Centrifuge (4,000 x g, 10 min) C->D E 5. Transfer Organic Layer D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute in Mobile Phase F->G H 8. LC-MS/MS Analysis G->H

Caption: Workflow of the liquid-liquid extraction method for venlafaxine.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can yield very clean extracts, minimizing matrix effects and improving assay sensitivity.

Experimental Procedure:

  • Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Pipette 500 µL of plasma into a clean tube and add 50 µL of the internal standard. Vortex briefly. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the analytes from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Workflow for Solid-Phase Extraction

cluster_2 Solid-Phase Extraction Workflow A 1. Condition SPE Cartridge (Methanol & Water) B 2. Load Plasma Sample (+ Internal Standard) A->B C 3. Wash Cartridge (Water) B->C D 4. Elute Analytes (Methanol) C->D E 5. Evaporate Eluate D->E F 6. Reconstitute in Mobile Phase E->F G 7. LC-MS/MS Analysis F->G

Caption: Workflow of the solid-phase extraction method for venlafaxine.

Data Presentation

The following table summarizes the quantitative performance characteristics of the different sample preparation methods for venlafaxine and O-desmethylvenlafaxine as reported in the literature.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery >96% for VEN and metabolites[1]VEN: ~100%[2]; ODV: ~70%[2] VEN & ODV: >88%[2] VEN: 86.4%[2] VEN & ODV: >70%[2]VEN: >75%[2] VEN: 87-95%[2] VEN: >92%; ODV: >93%[2]
Linearity Range 5 - 800 ng/mL[1]1 - 2000 ng/mL[2] 0.2 - 200 ng/mL[2] 25 - 500 ng/mL[2]5 - 1000 ng/mL[2] 1 - 1000 ng/mL[2]
Lower Limit of Quantification (LLOQ) 5 ng/mL[1]1 ng/mL[2] 0.2 ng/mL[2]0.1 ng/mL[2] 0.3 ng/mL[2]
Matrix Effects Minor matrix effects observed[1]Generally lower than PPTGenerally the lowest among the three methods
Throughput HighMediumLow to Medium
Solvent Consumption LowHighMedium
Cost per Sample LowMediumHigh

Conclusion

The choice of sample preparation method for venlafaxine analysis in plasma is a trade-off between throughput, cost, and the required quality of the analytical data. Protein precipitation offers a rapid and cost-effective solution for high-throughput screening. Liquid-liquid extraction provides cleaner extracts and is a robust method for many applications. Solid-phase extraction yields the cleanest samples, minimizing matrix effects and maximizing sensitivity, making it ideal for methods requiring the lowest detection limits. The specific requirements of the study should guide the selection of the most appropriate protocol.

References

Application Notes and Protocols for Solid Phase Extraction of Venlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Venlafaxine (B1195380) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders. Accurate quantification of venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. Solid Phase Extraction (SPE) is a robust and widely adopted sample preparation technique that offers high recovery and sample cleanup, making it ideal for the analysis of venlafaxine and its metabolites in complex biological samples such as plasma, serum, and urine.[1][2] This document provides a detailed protocol for the solid phase extraction of venlafaxine from human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Solid Phase Extraction

Solid Phase Extraction (SPE) is a chromatographic technique used to prepare samples for analysis. It involves the separation of a compound of interest from a complex mixture by partitioning it between a solid phase (sorbent) and a liquid phase (sample matrix and solvents). The process typically consists of four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. For venlafaxine, which is a weakly basic compound, reversed-phase sorbents like C8 or C18 are commonly employed.[2][3]

Experimental Protocol

This protocol is intended as a general guideline and may require optimization for specific laboratory conditions and analytical instrumentation.

1. Materials and Reagents

  • SPE Cartridges: C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • Venlafaxine and ODV standards

  • Internal Standard (IS): Venlafaxine-d6 or a structurally similar compound like escitalopram.[4]

  • Human Plasma: Blank, and samples for analysis

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Formic Acid (reagent grade)

  • Ammonium Hydroxide (reagent grade)

  • Phosphate Buffer

  • Nitrogen Gas for evaporation

  • Vortex Mixer

  • Centrifuge

  • SPE Vacuum Manifold

2. Sample Preparation

  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • For a 200 µL plasma sample, add the internal standard (e.g., this compound).[5]

  • Vortex the tube for 1-2 minutes for thorough mixing.[5]

  • To precipitate proteins, add a suitable solvent such as acetonitrile. A common ratio is 3 parts solvent to 1 part plasma.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean tube for SPE.

3. Solid Phase Extraction (SPE) Procedure

  • Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol through it.[5]

    • Follow with 1 mL of deionized water.[5] Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the prepared supernatant (from step 2.8) onto the conditioned SPE cartridge.[5]

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent mixture to remove polar interferences. A typical wash solution is a mixture of methanol and deionized water (e.g., 5-10% methanol in water).[5]

    • Some protocols may use a multi-step wash, for instance, a wash with water followed by a wash with a weak organic solvent.

  • Elution:

    • Elute the venlafaxine and ODV from the cartridge using an appropriate organic solvent. Methanol is a commonly used elution solvent.[6]

    • Pass 1 mL of methanol through the cartridge and collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 40°C.[5]

    • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.[5]

    • Vortex briefly to ensure the residue is fully dissolved.

    • The sample is now ready for injection into the LC-MS/MS system.

Data Presentation

The following table summarizes quantitative data from various studies on the solid phase extraction of venlafaxine.

SPE SorbentBiological MatrixAnalytical MethodRecovery of Venlafaxine (%)Linearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Reference
C1PlasmaHPLC-Spectrofluorimetric>921 - 10000.3[3]
C8PlasmaLC-MS/MS>751 - 1000 nmol/LNot Reported[3]
C18PlasmaLC-MS/MS95.93 - 300Not Reported[4]
C18Rat PlasmaGC-MS>5010 - 100010[6]
Hydrophilic-Lipophilic Balance (HLB)PlasmaHPLC-MS87 - 955 - 10000.1[3]
Molecularly Imprinted Polymer (MIP)PlasmaUHPLC-MS/MS843 - 700Not Reported[7]

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_post_spe Post-SPE Processing Sample Plasma Sample (200 µL) Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Vortex1 Vortex (1-2 min) Add_IS->Vortex1 Add_Precipitant Add Protein Precipitation Solvent Vortex1->Add_Precipitant Vortex2 Vortex (1-2 min) Add_Precipitant->Vortex2 Centrifuge Centrifuge (10,000 x g, 5 min) Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition 1. Condition C18 Cartridge (Methanol, Water) Supernatant->Condition Transfer Supernatant Load 2. Load Sample Condition->Load Wash 3. Wash (e.g., 5% Methanol/Water) Load->Wash Elute 4. Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Collect Eluate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid phase extraction of venlafaxine from plasma.

References

Application Notes and Protocols: Liquid-Liquid Extraction of Venlafaxine from Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine (B1195380) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of depression and anxiety disorders. The monitoring of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV), in biological matrices such as urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in forensic toxicology.[1][2] Liquid-liquid extraction (LLE) is a robust and effective method for the isolation and purification of these compounds from complex biological samples like urine prior to analysis by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[2]

These application notes provide a detailed protocol for the liquid-liquid extraction of venlafaxine and O-desmethylvenlafaxine from human urine, along with relevant quantitative data and metabolic context.

Metabolic Pathway of Venlafaxine

Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, O-desmethylvenlafaxine (ODV).[3][4][5] Minor metabolic pathways include N-demethylation by CYP3A4 and CYP2C19 to N-desmethylvenlafaxine (NDV), and further metabolism to N,O-didesmethylvenlafaxine (DDV).[3][4] Approximately 87% of a venlafaxine dose is excreted in the urine within 48 hours, with about 5% as unchanged venlafaxine, 29% as unconjugated ODV, 26% as conjugated ODV, and 27% as other minor inactive metabolites.[5]

Venlafaxine_Metabolism Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active Metabolite) Venlafaxine->ODV CYP2D6 (major) CYP2C9, CYP2C19 NDV N-desmethylvenlafaxine (NDV) Venlafaxine->NDV CYP3A4, CYP2C19 CYP2C9 DDV N,O-didesmethyl- venlafaxine (DDV) ODV->DDV CYP3A4, CYP2C19 CYP2D6 NDV->DDV CYP2D6

Metabolic pathway of venlafaxine.

Quantitative Data: LLE Recovery

The efficiency of liquid-liquid extraction is determined by the recovery of the analyte from the sample matrix. The table below summarizes the recovery rates of venlafaxine and O-desmethylvenlafaxine from biological samples using various LLE solvent systems as reported in the literature.

AnalyteSolvent SystemRecovery (%)Reference
VenlafaxineHexane-ethyl acetate (B1210297) (80/20 v/v)>70[1]
O-desmethylvenlafaxineHexane-ethyl acetate (80/20 v/v)>70[1]
VenlafaxineDiethyl ether>88[1]
O-desmethylvenlafaxineDiethyl ether>88[1]
VenlafaxineIsoamyl alcohol-hexane (1/99 v/v)~100[1]
O-desmethylvenlafaxineIsoamyl alcohol-hexane (1/99 v/v)~70[1]
VenlafaxineChloroform, 2-propanol, n-heptane (960/14/26 v/v/v)86.4[1]

Experimental Protocol: LLE of Venlafaxine from Urine

This protocol details a common liquid-liquid extraction procedure for the determination of venlafaxine and its metabolites in urine.

1. Materials and Reagents

  • Urine samples

  • Venlafaxine and O-desmethylvenlafaxine reference standards

  • Internal standard (e.g., tramadol (B15222) hydrochloride or opipramole)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Extraction solvent: A mixture of hexane (B92381) and ethyl acetate (80:20, v/v) or diethyl ether.

  • Reconstitution solvent: Mobile phase or other suitable solvent for the analytical instrument.

  • Centrifuge tubes (e.g., 15 mL glass tubes with screw caps)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Analytical instrument (e.g., HPLC-UV/MS or GC-MS)

2. Sample Preparation and Extraction Workflow

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis_prep Analysis Preparation urine_sample 1. Urine Sample (e.g., 1 mL) add_is 2. Add Internal Standard urine_sample->add_is alkalinize 3. Alkalinize with NaOH (pH > 9) add_is->alkalinize add_solvent 4. Add Extraction Solvent (e.g., 5 mL Hexane:Ethyl Acetate) alkalinize->add_solvent vortex 5. Vortex Mix (e.g., 5 min) add_solvent->vortex centrifuge 6. Centrifuge (e.g., 10 min at 3000 rpm) vortex->centrifuge transfer_organic 7. Transfer Organic Layer centrifuge->transfer_organic evaporate 8. Evaporate to Dryness (under N2) transfer_organic->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into HPLC/GC-MS reconstitute->inject

References

Application Notes and Protocols for Protein Precipitation in Plasma Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein precipitation is a widely employed technique in clinical and pharmaceutical research for the preparation of plasma samples prior to analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).[1][2] This process is crucial for removing high-abundance proteins that can interfere with the detection and quantification of small molecule analytes, including drugs and their metabolites.[1] The principle of protein precipitation lies in altering the solvation capacity of the plasma matrix, thereby causing proteins to aggregate and precipitate out of the solution.[1][3] This is typically achieved by adding an organic solvent, an acid, or a salt.[3][4] The choice of precipitating agent can significantly impact protein removal efficiency, analyte recovery, and the extent of matrix effects.[4][5] These application notes provide detailed protocols for common protein precipitation methods and a comparative summary of their performance.

Commonly Used Protein Precipitation Methods

The selection of an appropriate protein precipitation agent is critical and depends on the physicochemical properties of the analyte of interest and the downstream analytical technique.[6] The most frequently used methods involve organic solvents like acetonitrile (B52724) and methanol (B129727), acids such as trichloroacetic acid (TCA), and salts like ammonium (B1175870) sulfate (B86663).[3][6]

Organic Solvent Precipitation

Organic solvents precipitate proteins by reducing the dielectric constant of the solution and disrupting the hydration shell around the protein molecules, which leads to increased protein-protein interactions and aggregation.[1][3]

  • Acetonitrile (ACN): ACN is a popular choice as it is highly effective at precipitating a broad range of plasma proteins.[1][4] It is often favored for its ability to produce a clean supernatant and its compatibility with reversed-phase chromatography.[7]

  • Methanol (MeOH): Methanol is another commonly used organic solvent. While it can be effective, it is generally considered less efficient at protein removal than acetonitrile.[1][8] Methanol may be preferred for certain applications due to its different selectivity in precipitating proteins and solubilizing analytes.

  • Acetone: Acetone is also used for protein precipitation and can be particularly effective for precipitating hydrophobic proteins.[3] It is highly volatile, which can facilitate its removal after precipitation.[3]

Acid Precipitation

Acids cause proteins to precipitate by neutralizing the surface charges, leading to aggregation and isoelectric precipitation.[3]

  • Trichloroacetic Acid (TCA): TCA is a potent protein precipitating agent that works by forming insoluble protein salts.[9] It is very effective at removing proteins, but it can sometimes lead to co-precipitation of analytes and may require a neutralization step before analysis.[4][5]

  • Perchloric Acid (PCA): Similar to TCA, PCA is an effective deproteinizing agent.[10] However, it shares the same potential drawbacks as TCA, including the risk of analyte co-precipitation and the need for pH adjustment.[4]

Salting Out

This method involves the addition of a high concentration of a neutral salt, which reduces the solubility of proteins by competing for water molecules, leading to precipitation.[3][11]

  • Ammonium Sulfate: Ammonium sulfate is the most commonly used salt for this purpose due to its high solubility and lack of denaturing effects on most proteins.[11] This method is particularly useful for fractionating different proteins based on their solubility at various salt concentrations.[12][13]

Quantitative Comparison of Precipitation Methods

The efficiency of protein removal and the recovery of the analyte of interest are key parameters to consider when selecting a precipitation method. The following table summarizes a comparison of different precipitation agents based on literature data.

Precipitation AgentTypical Protein Removal EfficiencyAnalyte RecoveryKey AdvantagesKey Disadvantages
Acetonitrile (ACN) >95%Generally >80%[4][5]High efficiency, clean supernatant, compatible with LC-MS[7]Can cause ionization suppression in ESI-MS[4]
Methanol (MeOH) 80-95%Variable, can be lower than ACN[8]Good for some polar analytesLess efficient than ACN, can result in finer precipitates that are harder to pellet[1]
Acetone >90%Good, especially for hydrophobic compounds[3]Rapid precipitation, easy to remove[3]Can cause protein denaturation[3]
Trichloroacetic Acid (TCA) >98%Can be low due to co-precipitation[4][5]Very effective protein removalRequires neutralization, risk of analyte degradation or co-precipitation[4]
Ammonium Sulfate Variable (used for fractionation)Generally good, protein-dependent[12]Non-denaturing, allows for protein fractionation[11]High salt content in supernatant requires removal before LC-MS

Experimental Protocols

Below are detailed, step-by-step protocols for the most common protein precipitation methods for plasma samples.

Protocol 1: Acetonitrile (ACN) Precipitation

Materials:

  • Plasma sample

  • Ice-cold acetonitrile (ACN)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Microcentrifuge capable of >10,000 x g

  • Pipettes and tips

Procedure:

  • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma is common).[1]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the sample on ice for 10 minutes to facilitate complete protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Carefully collect the supernatant containing the analyte of interest without disturbing the protein pellet.

  • The supernatant can be directly injected into the LC-MS system or evaporated and reconstituted in a suitable solvent.[4]

Protocol 2: Methanol (MeOH) Precipitation

Materials:

  • Plasma sample

  • Ice-cold methanol (MeOH)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Microcentrifuge capable of >10,000 x g

  • Pipettes and tips

Procedure:

  • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add 300 µL of ice-cold methanol to the plasma sample.[14]

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the sample at -20°C for 2 hours to enhance protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • The supernatant is now ready for analysis or further processing.

Protocol 3: Trichloroacetic Acid (TCA) Precipitation

Materials:

  • Plasma sample

  • 10% (w/v) Trichloroacetic Acid (TCA) solution, ice-cold

  • Neutralization buffer (e.g., 1M Tris base)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Microcentrifuge capable of >10,000 x g

  • Pipettes and tips

Procedure:

  • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add 100 µL of ice-cold 10% TCA solution to the plasma sample (a 1:1 ratio is a common starting point).[9]

  • Vortex the mixture for 30 seconds.

  • Incubate the sample on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[9]

  • Carefully collect the supernatant.

  • Crucially , neutralize the supernatant by adding a small volume of neutralization buffer. Monitor the pH to avoid analyte degradation.

  • The neutralized supernatant is ready for analysis.

Protocol 4: Ammonium Sulfate Precipitation

Materials:

  • Plasma sample

  • Saturated ammonium sulfate solution or solid ammonium sulfate

  • Stir plate and stir bar

  • Centrifuge with a swinging bucket rotor

  • Dialysis tubing or desalting column

  • Buffer for resuspension

Procedure:

  • Place 1 mL of plasma sample in a beaker on a stir plate in a cold room or on ice.

  • Slowly add saturated ammonium sulfate solution dropwise while gently stirring to reach the desired saturation level (e.g., 40%).[12][15] The amount to add can be calculated using online nomograms.

  • Continue stirring for 30 minutes to allow for equilibration.[12]

  • Transfer the solution to a centrifuge tube and centrifuge at 10,000 x g for 20 minutes at 4°C.[15]

  • The supernatant can be transferred to a new tube for further precipitation at a higher salt concentration, or the pellet can be collected.

  • To collect the precipitated proteins, discard the supernatant and resuspend the pellet in a minimal volume of the desired buffer.

  • Remove the high concentration of ammonium sulfate by dialysis or using a desalting column before further analysis.[13]

Experimental Workflow and Data Analysis

The general workflow for plasma sample preparation using protein precipitation followed by LC-MS analysis is depicted below.

experimental_workflow plasma Plasma Sample precipitation Protein Precipitation (ACN, MeOH, TCA, etc.) plasma->precipitation Add Precipitant centrifugation Centrifugation precipitation->centrifugation Vortex & Incubate supernatant Supernatant Collection centrifugation->supernatant Separate Phases analysis LC-MS Analysis supernatant->analysis Inject data Data Processing & Quantification analysis->data

Figure 1. General experimental workflow for protein precipitation of plasma samples.

Matrix Effects in LC-MS Analysis

A significant challenge in the analysis of biofluids is the "matrix effect," where co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[2][16] While protein precipitation is a relatively simple cleanup method, it may not remove all interfering substances, such as phospholipids.[2] The choice of precipitation agent can influence the degree of matrix effects. It is essential to evaluate matrix effects during method development, often by comparing the analyte response in the post-extraction spiked matrix to that in a neat solution.[17]

Conclusion

Protein precipitation is a fundamental and versatile technique for the preparation of plasma samples in a research and drug development setting. The choice of method should be carefully considered based on the analyte's properties and the requirements of the analytical platform. The protocols provided here offer a starting point for method development, which should always be followed by rigorous validation to ensure data quality and reliability.

References

Application Notes and Protocols for Chromatographic Separation of Venlafaxine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of venlafaxine (B1195380) and its primary metabolites, including O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and N,O-didesmethylvenlafaxine (NODDV). The following sections offer a comprehensive overview of various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with different detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to enable robust and reliable quantification in biological matrices.

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of depression and anxiety disorders. Its major active metabolite, O-desmethylvenlafaxine (ODV), also contributes significantly to its therapeutic effect. Monitoring the concentrations of venlafaxine and its metabolites in biological fluids is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. This document outlines validated chromatographic methods for their simultaneous determination.

Chromatographic Methods Overview

The separation of venlafaxine and its metabolites is most commonly achieved using reversed-phase HPLC. Due to their structural similarities, achieving adequate resolution, especially between venlafaxine and ODV, can be challenging. Key considerations for method development include the choice of stationary phase, mobile phase composition and pH, and the detection technique.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with Ultraviolet (UV), Fluorescence (FLD), or Coulometric detection offers reliable and cost-effective methods for routine analysis.[1][2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical applications, especially when low detection limits are required or complex matrices are involved.[4][5]

Quantitative Data Summary

The following tables summarize the chromatographic conditions and quantitative performance data from various validated methods.

Table 1: HPLC-UV and HPLC-Fluorescence Methods
ParameterMethod 1 (HPLC-UV)[6][7]Method 2 (HPLC-UV)[8]Method 3 (HPLC-FLD)[3]Method 4 (HPLC-FLD)[9]
Analyte(s) Venlafaxine, ODVVenlafaxine, ODVVenlafaxine, ODVVenlafaxine, ODV
Matrix Plasma, UrineSalivaSerumPlasma
Column Supelcosil LC-8DBC18C18Agilent Eclipse XDB-C18 (4.6x150mm, 5µm)
Mobile Phase --Acetonitrile (B52724)/Buffer (30/70, v/v)0.05 mol/L Sodium Dihydrogen Phosphate (B84403)/Acetonitrile (72:28)
Flow Rate --1.5 mL/min0.5 mL/min
Detection UV at 229 nmUVFluorescence (Ex: 227 nm, Em: 300 nm)Fluorescence (Ex: 276 nm, Em: 598 nm)
Linearity Range 10-500 ng/mL (V), 7.2-720 ng/mL (ODV)-20-500 µg/L10-1000 ng/mL
LOD/LOQ LOQ: 10 ng/mL (Plasma)LOD: 2.8-3.1 ng/mL, LOQ: 9.4-10.2 ng/mL--
Recovery -92.65-104.78%>52%-
Table 2: LC-MS/MS Methods
ParameterMethod 1[4]Method 2[5]Method 3[10]Method 4 (Chiral)[11]
Analyte(s) Venlafaxine, ODVVenlafaxine, ODVVenlafaxine, ODV, NDV, NODDV, NNDDVVenlafaxine & ODV enantiomers
Matrix Human PlasmaHuman PlasmaHuman PlasmaHuman Plasma
Column Betasil C18Hypurity Cyano (50x4.6mm, 5µm)-CHRIOBIOTIC V (250x4.6mm, 5µm)
Mobile Phase Isocratic0.43% Formic acid in AcetonitrileGradient30 mmol/L Ammonium (B1175870) Acetate-Methanol (15:85), pH 6.0
Flow Rate ---1.0 mL/min
Detection ESI-MS/MS (MRM)ESI-MS/MS (MRM)ESI-MS/MSESI-MS (SIR)
Mass Transitions VEN: 278.27→121.11, ODV: 264.28→107.10VEN: 278.3→58.1, ODV: 264.3→58.1--
Linearity Range 3-300 ng/mL (VEN), 6-600 ng/mL (ODV)2.0-500 ng/mL5-800 ng/mL5-400 ng/mL (VEN enantiomers), 4-280 ng/mL (ODV enantiomers)
LOD/LOQ ---LOD: 1.0-1.5 ng/mL
Recovery 95.9% (VEN), 81.7% (ODV)->96%>76%

Experimental Protocols

Protocol 1: Sample Preparation

Choice of sample preparation is critical for removing interferences and concentrating the analytes.

A. Solid-Phase Extraction (SPE) [1][2][4]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load 0.5 mL of plasma or serum sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute venlafaxine and its metabolites with 1 mL of a suitable elution solvent (e.g., methanol, or 5% ammonium hydroxide (B78521) in methanol).[12]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

B. Liquid-Liquid Extraction (LLE) [3][6][13]

  • To 1 mL of plasma, serum, or saliva, add an internal standard.

  • Add 5 mL of an appropriate organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) (80:20 v/v), or diethyl ether).[13]

  • Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

C. Protein Precipitation [5][14]

  • To 200 µL of plasma, add 600 µL of acetonitrile containing 0.43% formic acid (and internal standard).[5]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Inject a portion of the supernatant directly into the LC-MS/MS system.

Protocol 2: Chromatographic Analysis

The following are example protocols based on the summarized data. Method optimization is recommended for specific instrumentation and applications.

A. HPLC-UV Method (Adapted from[6])

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to low to mid-range, e.g., 3-6). The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV at 229 nm

  • Run Time: Approximately 10-15 minutes

B. LC-MS/MS Method (Adapted from[5])

  • Column: Hypurity Cyano, 5 µm, 4.6 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 80% B

    • 2.0-2.5 min: 80% B

    • 2.5-2.6 min: 80% to 20% B

    • 2.6-3.0 min: 20% B

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Venlafaxine: 278.3 → 58.1

    • O-desmethylvenlafaxine: 264.3 → 58.1

    • Internal Standard (e.g., Nadolol): 310.4 → 254.1[5]

Visualizations

Signaling Pathways and Workflows

Venlafaxine_Metabolism Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (Active) Venlafaxine->ODV CYP2D6 NDV N-desmethylvenlafaxine Venlafaxine->NDV CYP3A4 NODDV N,O-didesmethylvenlafaxine ODV->NODDV CYP3A4 NDV->NODDV CYP2D6

Caption: Metabolic pathway of Venlafaxine.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Extraction Extraction (SPE, LLE, or Protein Ppt.) Sample->Extraction Reconstitution Evaporation & Reconstitution Extraction->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, FLD, or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for chromatographic analysis.

References

Application Notes and Protocols for Venlafaxine-d6 in Pharmacokinetic Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Venlafaxine-d6 in pharmacokinetic (PK) studies in rats. This compound, a deuterated analog of Venlafaxine (B1195380), serves as an ideal internal standard (IS) for quantitative bioanalysis due to its similar physicochemical properties to the parent drug and its distinct mass, ensuring accurate and precise quantification in complex biological matrices.

Introduction

Venlafaxine is an antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. Understanding its pharmacokinetic profile is crucial for drug development and establishing safe and effective dosing regimens. Pharmacokinetic studies in animal models, such as rats, are a fundamental component of this process. The use of a stable isotope-labeled internal standard like this compound is the gold standard for liquid chromatography-mass spectrometry (LC-MS)-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.

Role of this compound in Pharmacokinetic Studies

This compound is primarily used as an internal standard in the quantitative analysis of venlafaxine and its major active metabolite, O-desmethylvenlafaxine (ODV), in biological samples, typically plasma.[1] Its key advantages include:

  • Similar Extraction Recovery: Being structurally almost identical to venlafaxine, it behaves similarly during sample extraction procedures, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[1]

  • Co-elution in Chromatography: It generally co-elutes with the unlabeled analyte, which helps to mitigate matrix effects.

  • Distinct Mass-to-Charge Ratio (m/z): The deuterium (B1214612) labeling results in a higher mass, allowing for clear differentiation from the endogenous analyte by the mass spectrometer without altering its chemical behavior.

Experimental Protocols

This section outlines a general protocol for a pharmacokinetic study of venlafaxine in rats using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.[2][3]

Animal Studies
  • Animal Model: Male Sprague-Dawley rats are commonly used.[2]

  • Housing: Animals should be housed in controlled conditions with a standard diet and water ad libitum.

  • Acclimatization: Allow for an acclimatization period of at least one week before the experiment.

  • Grouping: Rats can be divided into groups for different dose levels or administration routes (e.g., oral, intravenous).[2][4] A typical study might involve a single oral administration of venlafaxine.[2]

Drug Administration
  • Formulation: Venlafaxine hydrochloride can be dissolved in a suitable vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).[3]

  • Dosing: Doses can vary depending on the study's objective. For instance, a single oral dose of 20 mg/kg or 30 mg/kg has been reported in rat studies.[1][2]

  • Administration: For oral administration, gavage is a standard method. For intravenous administration, a cannulated vein (e.g., jugular vein) is used.[5]

Blood Sample Collection
  • Time Points: Blood samples (e.g., 300 µL) are collected at predetermined time points to capture the absorption, distribution, metabolism, and elimination phases of the drug.[3] Typical time points after oral administration could be: 0.083, 0.25, 0.5, 1, 2, 3, 4, 6, 12, and 24 hours.[3]

  • Collection Site: Blood is often collected from the caudal vein.[3]

  • Anticoagulant: Samples are placed in tubes containing an anticoagulant like heparin.[3]

  • Plasma Preparation: The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.[3]

  • Storage: Plasma samples are stored at -80°C until analysis.[3]

Sample Preparation for LC-MS/MS Analysis
  • Protein Precipitation: A simple and common method is to precipitate plasma proteins with a solvent like acetonitrile (B52724).

  • Solid-Phase Extraction (SPE): For cleaner samples, SPE can be employed.[1] C18 cartridges are often used for this purpose.[6]

  • Internal Standard Spiking: A known concentration of this compound solution is added to each plasma sample before the extraction process.

LC-MS/MS Analysis
  • Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is typically used.[1]

  • Chromatographic Separation: A C18 column, such as an ACQUITY UPLC® BEH Shield RP18, is suitable for separating venlafaxine, ODV, and the internal standard.[1]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (containing an additive like ammonium (B1175870) acetate).[1]

  • Mass Spectrometry: The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1] The precursor to product ion transitions are monitored for each analyte.

Table 1: Example MRM Transitions for Venlafaxine, ODV, and this compound [1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Venlafaxine (VEN)278.3121.08
O-desmethylvenlafaxine (ODV)264.2107.1
This compound (IS)284.4121.0

Data Presentation

The following tables summarize pharmacokinetic parameters of venlafaxine in rats as reported in the literature. These values can serve as a reference for expected outcomes.

Table 2: Pharmacokinetic Parameters of Venlafaxine in Rats after a Single Oral Dose

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)t₁/₂ (h)Reference
301053.8 ± 211.51.5 ± 0.55483.7 ± 986.23.2 ± 0.6[1]
20 (Control)845.34 ± 153.211.83 ± 0.413587.21 ± 645.703.12 ± 0.56[3]

Table 3: Pharmacokinetic Parameters of O-desmethylvenlafaxine (ODV) in Rats after a Single Oral Dose of Venlafaxine

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)t₁/₂ (h)Reference
30486.4 ± 97.32.5 ± 0.84625.1 ± 832.54.1 ± 0.7[1]
20 (Control)356.78 ± 64.223.33 ± 0.823145.26 ± 566.154.56 ± 0.82[3]

Note: Pharmacokinetic parameters can vary depending on the rat strain, age, sex, and specific experimental conditions.

Visualization

Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study of venlafaxine in rats.

G cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Bioanalysis cluster_data_analysis Data Analysis animal_acclimatization Animal Acclimatization (Sprague-Dawley Rats) group_allocation Group Allocation animal_acclimatization->group_allocation administration Oral Administration (Gavage) group_allocation->administration formulation Venlafaxine Formulation (e.g., in 0.5% CMC-Na) formulation->administration blood_collection Blood Collection (Caudal Vein) administration->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_storage Sample Storage (-80°C) plasma_separation->sample_storage is_spiking Internal Standard Spiking (this compound) sample_storage->is_spiking sample_prep Sample Preparation (SPE or Protein Precipitation) is_spiking->sample_prep lcms_analysis LC-MS/MS Analysis (UPLC-MS/MS) sample_prep->lcms_analysis pk_modeling Pharmacokinetic Modeling lcms_analysis->pk_modeling data_reporting Data Reporting pk_modeling->data_reporting

Caption: Workflow for a rat pharmacokinetic study of venlafaxine.

Venlafaxine Metabolism

Venlafaxine is primarily metabolized in the liver to its active metabolite, O-desmethylvenlafaxine.

G VEN Venlafaxine Metabolism CYP2D6 (Major Pathway) VEN->Metabolism ODV O-desmethylvenlafaxine (Active Metabolite) Metabolism->ODV

Caption: Major metabolic pathway of venlafaxine.

Conclusion

This compound is an indispensable tool for conducting accurate and reliable pharmacokinetic studies of venlafaxine in rats. Its use as an internal standard in LC-MS/MS bioanalysis ensures high-quality data, which is essential for the preclinical development of new drug candidates and for understanding the pharmacology of venlafaxine. The protocols and data presented here provide a comprehensive guide for researchers in this field.

References

Troubleshooting & Optimization

Technical Support Center: Venlafaxine LC-MS/MS Analysis & Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of venlafaxine (B1195380).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in venlafaxine LC-MS/MS analysis?

A1: A matrix effect is the alteration of analyte ionization efficiency by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, saliva).[1] These effects, typically ion suppression or enhancement, are a primary concern in LC-MS/MS bioanalysis because they can directly impact accuracy, precision, and sensitivity, potentially leading to erroneous quantitative results.[1] Endogenous matrix components like phospholipids (B1166683) or salts, or exogenous substances like anticoagulants, can cause these interferences.[1]

Q2: How can I detect and quantify ion suppression or enhancement in my venlafaxine assay?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method that helps identify at which retention times ion suppression or enhancement occurs.[1] A solution of venlafaxine is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.[1][2]

  • Post-Extraction Spiking: This is the "gold standard" quantitative approach.[1] The response of an analyte spiked into a blank extracted matrix is compared to the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses is called the Matrix Factor (MF).[1][3] An MF < 1 indicates ion suppression, while an MF > 1 signifies ion enhancement.[1] For a robust method, the absolute matrix factor should ideally be between 0.8 and 1.2.

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as venlafaxine-d6, is the most effective way to compensate for matrix effects.[3][4] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[4]

Q4: Which sample preparation technique is best for minimizing matrix effects for venlafaxine?

A4: The choice of sample preparation technique depends on the specific requirements of the assay, including the desired level of cleanliness, recovery, and throughput.

  • Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing matrix interferences, providing very clean extracts and high recovery.[1][5]

  • Liquid-Liquid Extraction (LLE): Also offers high recovery and can produce clean extracts.[5][6]

  • Protein Precipitation (PPT): While fast and simple, it is the least effective at removing matrix components, particularly phospholipids, and can result in significant matrix effects.[1][7]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Action(s)
Poor Peak Shape (Tailing or Fronting) Incompatible Mobile Phase pH: The ionization state of venlafaxine affects its interaction with the stationary phase.Optimize the mobile phase pH. Acidic mobile phases are often used to ensure venlafaxine is in its protonated form for good retention on reversed-phase columns.[8]
Secondary Interactions with Stationary Phase: Basic analytes like venlafaxine can interact with acidic silanol (B1196071) groups on silica-based columns.Add a basic competitor, such as a small amount of diethylamine (B46881) (DEA), to the mobile phase to block these active sites.[9]
Low Analyte Recovery Suboptimal Extraction Procedure: Inefficient extraction solvent, incorrect pH, or incomplete elution from an SPE cartridge.For LLE: Experiment with different organic solvents. A mixture of hexane (B92381) and ethyl acetate (B1210297) has been used successfully.[1][5] Ensure the pH of the aqueous phase is adjusted to suppress the ionization of venlafaxine, making it more extractable into the organic phase.
For SPE: Ensure the correct sorbent type is used (e.g., C18 or a mixed-mode cation exchange).[10] Optimize the wash and elution solvents to ensure interferences are removed without eluting the analyte, and that the analyte is fully recovered from the sorbent.[1]
High Variability in Results Inconsistent Matrix Effects: Different lots of biological matrix can have varying levels of interfering components.Evaluate the matrix effect using at least six different lots of the blank matrix. If variability is high, improve the sample cleanup procedure (e.g., switch from PPT to SPE) or optimize the chromatographic separation to move the analyte peak away from regions of ion suppression.[1]
Inappropriate Internal Standard: The internal standard may not be adequately compensating for the variability.Use a stable isotope-labeled internal standard (this compound) whenever possible.[3][4][11] If a SIL-IS is not available, select a structural analog that has a similar retention time and ionization response to venlafaxine.
Significant Ion Suppression Co-elution with Phospholipids: Phospholipids from the biological matrix are a common cause of ion suppression.Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE or LLE to remove phospholipids.[1] There are also specialized phospholipid removal plates and cartridges available.
Suboptimal Chromatographic Separation: The analyte is eluting in a region with a high concentration of matrix components.Modify the LC Method: Adjust the gradient, mobile phase composition, or even the column chemistry to separate venlafaxine from the interfering peaks.[12]
Contamination of the Ion Source: Buildup of non-volatile matrix components on the ion source can lead to a general decrease in sensitivity.Regularly clean the ion source according to the manufacturer's recommendations.[13][14]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Venlafaxine Bioanalysis

TechniqueReported Recovery (%)AdvantagesDisadvantagesCitations
Liquid-Liquid Extraction (LLE) >70%High recovery, clean extracts.Labor-intensive, high solvent consumption.[1][5]
Solid-Phase Extraction (SPE) >75% - 97%High recovery, very clean extracts, can be automated.Method development can be complex and costly.[1][5][15]
Protein Precipitation (PPT) >96%Fast, simple, low cost.Can result in significant matrix effects due to less effective cleanup.[1][7]

Table 2: Reported Recovery of Venlafaxine and O-desmethylvenlafaxine with Different Extraction Methods

Extraction MethodAnalyteRecovery (%)Internal StandardMatrixCitation
LLE (hexane-ethyl acetate, 80/20 v/v)Venlafaxine>70%Tramadol hydrochlorideNot specified[5]
LLE (isoamyl alcohol-hexane, 1/99 v/v)Venlafaxine~100%OpipramoleHuman blood plasma[5]
LLE (isoamyl alcohol-hexane, 1/99 v/v)O-desmethylvenlafaxine~70%OpipramoleHuman blood plasma[5]
SPE (C1 columns)Venlafaxine>92%CitalopramHuman blood plasma[5]
SPE (C1 columns)O-desmethylvenlafaxine>93%CitalopramHuman blood plasma[5]
SPE (HLB columns)Venlafaxine87-95%Not specifiedHuman blood plasma[5]
SPEVenlafaxine95.9%EscitalopramHuman plasma[15]
SPEO-desmethylvenlafaxine81.7%EscitalopramHuman plasma[15]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Sample Aliquot: Pipette 200 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.[1]

  • Internal Standard (IS) Addition: Add the working solution of the internal standard (e.g., this compound).[1]

  • Alkalinization: Add a small volume of a basic solution (e.g., 2% aqueous ammonia) to raise the pH.[1]

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., hexane-ethyl acetate, 80:20 v/v).[1][5]

  • Mixing: Vortex the tube for 1-2 minutes to ensure thorough mixing.[1]

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.[1]

  • Transfer: Carefully transfer the upper organic layer to a clean tube.[1]

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.[1]

  • Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.[1]

Protocol 2: General Solid-Phase Extraction (SPE)

This protocol uses a C18 cartridge, a common choice for venlafaxine extraction.

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.[1]

  • Sample Loading: Load 200 µL of the plasma sample (pre-treated as necessary, e.g., by dilution or pH adjustment) onto the cartridge.[1]

  • Washing: Wash the cartridge to remove interferences. A typical wash solution is a mixture of methanol and deionized water. Pass 1 mL of the wash solvent through the cartridge.

  • Elution: Elute the venlafaxine and IS using 1 mL of an appropriate elution solvent (e.g., methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.[1]

  • Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.[1]

Visualizations

MatrixEffectTroubleshooting cluster_Start Start cluster_Investigation Investigation cluster_Mitigation Mitigation Strategies cluster_End End start Inconsistent or Inaccurate Venlafaxine Results detect_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spiking) start->detect_me me_present Matrix Effect Present? detect_me->me_present check_recovery Check Analyte Recovery me_present->check_recovery No optimize_cleanup Optimize Sample Cleanup (Switch to SPE/LLE, Phospholipid Removal) me_present->optimize_cleanup Yes recovery_low Recovery Low? check_recovery->recovery_low optimize_extraction Optimize Extraction (Solvent, pH, Sorbent) recovery_low->optimize_extraction Yes end Re-validate Method and Analyze Samples recovery_low->end No optimize_chrom Optimize Chromatography (Change Gradient, Mobile Phase, Column) optimize_cleanup->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard (this compound) optimize_chrom->use_sil_is use_sil_is->end optimize_extraction->end SamplePrepDecisionTree cluster_Start Start cluster_Decision Decision Points cluster_Methods Methods cluster_Considerations Considerations start Select Sample Preparation Method for Venlafaxine high_throughput High Throughput Required? start->high_throughput max_cleanup Maximum Cleanup Essential? high_throughput->max_cleanup No ppt Protein Precipitation (PPT) high_throughput->ppt Yes lle Liquid-Liquid Extraction (LLE) max_cleanup->lle No spe Solid-Phase Extraction (SPE) max_cleanup->spe Yes ppt_consider Fastest, but highest risk of matrix effects. ppt->ppt_consider lle_consider Good cleanup, but more labor-intensive. lle->lle_consider spe_consider Best cleanup, automatable, but requires method development. spe->spe_consider

References

Technical Support Center: Troubleshooting Ion Suppression with Venlafaxine-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address ion suppression issues encountered during the bioanalysis of venlafaxine (B1195380) using its deuterated internal standard, venlafaxine-d6 (B1429546).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound as an internal standard?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte (venlafaxine) and/or the internal standard (this compound) is reduced by co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon is a major concern in LC-MS/MS bioanalysis because it can lead to inaccurate and imprecise quantification of venlafaxine, potentially compromising the validity of study results.[1][3] Although a stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience similar ion suppression, significant or differential suppression can still lead to erroneous results.

Q2: What are the common causes of ion suppression in venlafaxine analysis?

A2: Ion suppression in venlafaxine analysis typically originates from endogenous or exogenous components in the biological sample. Common causes include:

  • Endogenous Matrix Components: Phospholipids (B1166683), salts, and proteins from plasma or other biological fluids are major contributors to ion suppression.[1][2]

  • Exogenous Substances: Anticoagulants used during blood collection (e.g., heparin), dosing vehicles, or co-administered drugs can also interfere with ionization.[1][2]

  • Sample Preparation: Inadequate sample cleanup can leave behind interfering substances. For instance, protein precipitation, while simple, may not remove phospholipids effectively, which are known to cause significant ion suppression.[1]

Q3: How can I detect and identify ion suppression in my venlafaxine assay?

A3: There are two primary methods to assess ion suppression:

  • Post-Column Infusion: This is a qualitative technique used to identify the regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a solution containing venlafaxine and this compound is infused into the mass spectrometer's ion source while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal indicates the retention time of ion-suppressing components.

  • Post-Extraction Spiking (Quantitative): This is the standard method to quantify the extent of ion suppression.[1][2] It involves comparing the response of venlafaxine and this compound in a blank extracted matrix to their response in a neat (pure) solvent at the same concentration. The ratio of these responses is known as the Matrix Factor (MF).[1][3]

Q4: My this compound signal is inconsistent or suppressed. What are the immediate troubleshooting steps?

A4: If you observe inconsistent or suppressed this compound signal, consider the following troubleshooting steps:

  • Evaluate Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering matrix components. Consider switching from a simple protein precipitation to a more robust technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

  • Optimize Chromatography: Modify your chromatographic method to separate venlafaxine and this compound from the regions of ion suppression identified by the post-column infusion experiment. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Check for Contamination: Contamination in the LC-MS system, such as buildup in the ion source, can contribute to ion suppression. Perform routine cleaning and maintenance of the instrument.

  • Dilute the Sample: Diluting the sample with a suitable solvent can reduce the concentration of matrix components, thereby minimizing their suppressive effects. However, ensure the diluted analyte concentration remains above the lower limit of quantification (LLOQ).

Quantitative Data Summary

The choice of sample preparation method significantly impacts the degree of ion suppression and the recovery of venlafaxine and its internal standard. Below is a summary of typical recovery and matrix effect data for different extraction techniques.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (Matrix Factor)Key Considerations
Protein Precipitation (PPT) 60 - 85%0.4 - 0.8 (Significant Suppression)Simple and fast, but often results in "dirty" extracts with substantial matrix effects due to residual phospholipids.
Liquid-Liquid Extraction (LLE) 70 - 90%0.8 - 1.1 (Minimal Suppression)More effective at removing salts and some phospholipids, leading to cleaner extracts than PPT.
Solid-Phase Extraction (SPE) 85 - 100%0.9 - 1.1 (Minimal to No Suppression)Considered the "gold standard" for sample cleanup, offering high recovery and significant reduction of matrix effects.[4] One study reported a recovery of 88.8% for this compound using SPE.[4] Another study noted recovery efficiency and process efficiency of over 96% for venlafaxine and its metabolites with only minor matrix effects observed.[5]

Note: The values presented are typical ranges and can vary based on the specific protocol, analyte concentration, and biological matrix.

Experimental Protocols

Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps visualize the retention time windows where co-eluting matrix components cause ion suppression.

Materials:

  • Syringe pump

  • T-connector

  • HPLC system and mass spectrometer

  • Solution of venlafaxine and this compound (e.g., 100 ng/mL in mobile phase)

  • Blank, extracted biological matrix (prepared using your standard sample preparation method)

  • Neat solvent (e.g., mobile phase)

Procedure:

  • Set up the LC-MS/MS system with the analytical column in place.

  • Using a T-connector, introduce the venlafaxine/venlafaxine-d6 solution via a syringe pump into the mobile phase flow after the analytical column but before the mass spectrometer's ion source.

  • Begin infusing the standard solution at a constant, low flow rate (e.g., 10-20 µL/min).

  • Acquire data on the mass spectrometer, monitoring the MRM transitions for venlafaxine and this compound. You should observe a stable, elevated baseline signal.

  • Inject a sample of the neat solvent to establish a reference baseline.

  • Inject a sample of the blank, extracted matrix.

  • Monitor the baseline signal for any dips or enhancements. A significant drop in the baseline intensity indicates a region of ion suppression.

Quantitative Assessment of Matrix Factor

This protocol allows for the quantitative determination of ion suppression as recommended by regulatory agencies like the EMA and MHLW.[6][7]

Objective: To calculate the Matrix Factor (MF) for venlafaxine and the Internal Standard (IS)-normalized MF.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike venlafaxine and this compound into a neat solvent (e.g., mobile phase) at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step (e.g., evaporation), reconstitute the residue with the same neat solutions prepared for Set A.

    • Set C (Aqueous Standard): This set is used for recovery calculation and consists of spiking the analyte and IS into the initial extraction solvent.

  • Analyze the Samples: Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak areas for venlafaxine and this compound.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Venlafaxine) / (MF of this compound)

  • Assess Variability: Calculate the coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots. According to regulatory guidelines, the %CV should not be greater than 15%.[6][7]

Visualizations

Troubleshooting_Workflow start Inconsistent or Suppressed This compound Signal check_sample_prep Is Sample Preparation Adequate? start->check_sample_prep improve_sample_prep Improve Sample Cleanup: - Switch from PPT to SPE or LLE - Optimize extraction parameters check_sample_prep->improve_sample_prep No check_chromatography Is Chromatography Optimized? check_sample_prep->check_chromatography Yes improve_sample_prep->check_chromatography optimize_chromatography Optimize LC Method: - Adjust gradient to separate  analyte from suppression zones - Try a different column chemistry check_chromatography->optimize_chromatography No check_system Is the LC-MS System Clean and Calibrated? check_chromatography->check_system Yes optimize_chromatography->check_system maintain_system Perform System Maintenance: - Clean ion source - Check for leaks - Calibrate mass spectrometer check_system->maintain_system No consider_dilution Consider Sample Dilution check_system->consider_dilution Yes maintain_system->consider_dilution end Resolved: Consistent IS Signal consider_dilution->end

Caption: Troubleshooting workflow for inconsistent this compound signal.

Caption: Workflow for the assessment of matrix effects.

References

Technical Support Center: Optimizing Venlafaxine Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of venlafaxine (B1195380) and its metabolites from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting venlafaxine from plasma?

A1: The three primary methods for venlafaxine extraction from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2] SPE is often favored for its selectivity and high sample purification, while LLE is also widely used and can provide high recovery rates.[1][2] PPT is a simpler but generally less clean method compared to SPE and LLE.[3][4]

Q2: What kind of extraction recovery can I expect for venlafaxine from plasma?

A2: Extraction recovery for venlafaxine can vary significantly depending on the method and parameters used. Generally, you can expect the following recovery ranges:

  • Solid-Phase Extraction (SPE): Often provides high and consistent recovery, frequently exceeding 80-90%.[1]

  • Liquid-Liquid Extraction (LLE): Recovery rates are typically above 70%, with some optimized methods achieving over 85%.[1][5][6]

  • Protein Precipitation (PPT): This method may result in lower and more variable recovery compared to SPE and LLE.

Q3: How does pH affect the extraction of venlafaxine?

A3: pH plays a critical role in the extraction of venlafaxine, which is a basic compound. For efficient extraction into an organic solvent during LLE, the pH of the aqueous plasma sample should be adjusted to be above the pKa of venlafaxine (which is around 9.4) to ensure it is in its neutral, more lipophilic form.[7] Conversely, for SPE, pH adjustment is crucial for the retention and elution steps depending on the sorbent chemistry. For example, in cation exchange SPE, a lower pH is used for retention and a higher pH for elution.

Q4: What are "matrix effects" and how can they impact my results?

A4: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix, such as phospholipids (B1166683) or salts from plasma.[8] These effects can lead to ion suppression or enhancement in mass spectrometry-based analyses, ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[8] It is crucial to assess and mitigate matrix effects, for instance by using a more effective sample cleanup method like SPE instead of protein precipitation.[8]

Troubleshooting Guide

Problem: Low Extraction Recovery

Potential CauseRecommended Action(s)
Suboptimal pH Ensure the pH of the plasma sample is adjusted appropriately for the chosen extraction method. For LLE, increase the pH to >10 to deprotonate venlafaxine. For SPE, optimize the pH for both loading and elution steps based on the sorbent chemistry.[7]
Inappropriate Solvent Selection (LLE) The choice of organic solvent is critical. A mixture of hexane (B92381) and isoamyl alcohol is commonly used.[1][6] The proportion of isoamyl alcohol can be increased to improve the recovery of the more polar metabolite, O-desmethylvenlafaxine (ODV).[1] Diethyl ether has also been reported to yield good recovery.[1]
Inefficient Elution (SPE) If the analyte is retained on the SPE cartridge but not efficiently eluted, consider changing the elution solvent. Methanol (B129727) or acetonitrile, sometimes with an acid or base modifier, are common choices.[9] Ensure the elution volume is sufficient to fully recover the analyte.
Analyte Degradation Venlafaxine is generally stable, but stability should be confirmed under your specific sample handling and storage conditions.[10][11] Perform freeze-thaw stability and bench-top stability assessments.
Incomplete Protein Precipitation (PPT) Ensure a sufficient volume of precipitating solvent (e.g., acetonitrile, methanol) is used, typically in a 3:1 or 4:1 ratio to the plasma volume.[4] Thoroughly vortex the sample and ensure adequate centrifugation to pellet the precipitated proteins.

Problem: High Variability in Results

Potential CauseRecommended Action(s)
Inconsistent Matrix Effects Matrix effects can vary between different plasma lots.[8] It is recommended to evaluate matrix effects using at least six different sources of blank matrix.[8] If variability is high, improve the sample cleanup procedure (e.g., switch from PPT to SPE) or optimize the chromatographic separation to avoid co-elution of interfering substances.[8]
Inconsistent Extraction Procedure Ensure the extraction protocol is followed precisely for all samples. This includes consistent timing for vortexing, incubation, and centrifugation steps, as well as accurate pipetting of all reagents.
Emulsion Formation (LLE) Emulsions can form at the interface between the aqueous and organic layers, trapping the analyte and leading to variable recovery. To break emulsions, try centrifugation at a higher speed, adding salt to the aqueous phase, or using a different solvent system.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data on the recovery of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV), using different extraction techniques as reported in the literature.

Table 1: Solid-Phase Extraction (SPE) Recovery

SPE CartridgeElution SolventAnalyteRecovery (%)Reference
C18MethanolVenlafaxine>50[9]
C1Not SpecifiedVenlafaxine>92[1]
C1Not SpecifiedODV>93[1]
C8Not SpecifiedVenlafaxine>75[1]
HLBAcetonitrileVenlafaxine87-95[1]
Molecularly Imprinted Polymer (MIP)Not SpecifiedVenlafaxine84[12][13]

Table 2: Liquid-Liquid Extraction (LLE) Recovery

Extraction SolventAnalyteRecovery (%)Reference
Hexane/Isoamyl Alcohol (92.5:7.5, v/v)Venlafaxine & ODV>85[1]
Diethyl EtherVenlafaxine & ODV>88[1]
Chloroform/2-propanol/n-heptaneVenlafaxine86.4[1]
Hexane/Ethyl Acetate (80:20, v/v)Venlafaxine & ODV>70[1]
1-Octanol (HF-LPME)Venlafaxine & MetabolitesSuitable Recovery[14]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

  • Sample Preparation: To 500 µL of plasma, add an internal standard.

  • pH Adjustment: Add a small volume of a strong base (e.g., 1M NaOH) to raise the pH to approximately 10-11. Vortex briefly.

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 9:1 v/v).

  • Mixing: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for your analytical instrument (e.g., 100 µL of methanol/water, 50:50 v/v).

Protocol 2: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Mix 500 µL of plasma with 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0). Load the diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5 minutes.

  • Elution: Elute the analytes with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Visualizations

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is ph_adjust Adjust pH to >10 add_is->ph_adjust add_solvent Add Organic Solvent (e.g., Hexane/Isoamyl Alcohol) ph_adjust->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for venlafaxine from plasma.

SPE_Workflow start Start: Plasma Sample load Load Sample start->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash Wash Cartridge (to remove interferences) load->wash dry Dry Cartridge wash->dry elute Elute Analytes (e.g., Methanol) dry->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow for venlafaxine from plasma.

Troubleshooting_Workflow start Problem Identified: Low or Variable Recovery check_ph Verify Sample pH start->check_ph is_ph_ok Is pH Optimal? check_ph->is_ph_ok adjust_ph Action: Adjust pH Protocol is_ph_ok->adjust_ph No check_solvent Review Solvent/Eluent (LLE/SPE) is_ph_ok->check_solvent Yes adjust_ph->check_solvent is_solvent_ok Is Solvent/Eluent Appropriate? check_solvent->is_solvent_ok change_solvent Action: Test Alternative Solvents/Eluents is_solvent_ok->change_solvent No check_matrix Investigate Matrix Effects is_solvent_ok->check_matrix Yes change_solvent->check_matrix is_matrix_ok Are Matrix Effects Minimal? check_matrix->is_matrix_ok improve_cleanup Action: Enhance Sample Cleanup (e.g., SPE) is_matrix_ok->improve_cleanup No review_protocol Review Entire Protocol for Consistency is_matrix_ok->review_protocol Yes improve_cleanup->review_protocol end Problem Resolved review_protocol->end

Caption: Troubleshooting workflow for low/variable venlafaxine extraction recovery.

References

Technical Support Center: Venlafaxine-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Venlafaxine-d6 as an internal standard in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of inconsistent results with the this compound internal standard?

Inconsistent results with this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as:

  • Sample Preparation: Inefficient or inconsistent extraction recovery, variability in protein precipitation, or errors in liquid-liquid or solid-phase extraction steps.

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous or exogenous components from the biological matrix (e.g., plasma, urine).[1]

  • Internal Standard Stability: Degradation of this compound in the sample or stock solutions due to improper storage conditions, pH, or temperature.[2]

  • Chromatographic Issues: Poor peak shape, shifting retention times, or inadequate separation from interfering peaks.[3]

  • Mass Spectrometry Performance: Inconsistent ionization, fragmentation, or detector response.[4]

  • Human Error: Inaccurate pipetting, incorrect dilutions, or improper sample handling.

Q2: How can I assess the stability of my this compound stock and working solutions?

To ensure the reliability of your internal standard, its stability should be thoroughly evaluated. Stability is typically assessed under various conditions to mimic potential storage and handling scenarios. According to available literature, venlafaxine (B1195380) is relatively stable under neutral and mildly acidic conditions but can degrade under strong acidic or basic conditions, with degradation accelerated by elevated temperatures.[2]

Recommended Stability Experiments:

Stability TypeStorage ConditionsDurationAcceptance Criteria
Freeze-Thaw Stability Three cycles of freezing (e.g., -20°C or -80°C) and thawing to room temperature.24 - 48 hoursThe mean concentration should be within ±15% of the nominal concentration.
Short-Term (Bench-Top) Stability Room temperature (e.g., 20-25°C).4 - 24 hoursThe mean concentration should be within ±15% of the nominal concentration.
Long-Term Stability Frozen at the intended storage temperature (e.g., -20°C or -80°C).Duration of the studyThe mean concentration should be within ±15% of the nominal concentration.
Stock Solution Stability Refrigerated (2-8°C) and room temperature.VariesThe mean response should be within ±10% of the initial response.

Q3: What are the expected precursor and product ions for Venlafaxine and this compound in mass spectrometry?

In positive electrospray ionization (ESI+) mass spectrometry, Venlafaxine and its deuterated internal standard, this compound, will produce protonated precursor ions. Upon collision-induced dissociation (CID), these precursor ions will fragment into characteristic product ions. Monitoring these specific mass transitions in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Reference
Venlafaxine278.3121.1, 58.1[5][6][7]
This compound284.4121.0, 64.1[5][7]

Troubleshooting Guides

Guide 1: Investigating High Variability in Internal Standard Peak Area

High variability in the this compound peak area across a run can significantly impact the accuracy and precision of your results. This guide provides a systematic approach to diagnosing and resolving this issue.

Troubleshooting Workflow for IS Peak Area Variability

ISTroubleshooting cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Causes & Solutions Start High variability in This compound peak area CheckPreparation Review Sample Preparation Steps Start->CheckPreparation CheckMatrix Investigate Matrix Effects Start->CheckMatrix CheckInstrument Assess Instrument Performance Start->CheckInstrument PrepError Inconsistent IS Spiking? -> Re-prepare standards & QCs CheckPreparation->PrepError Spiking error suspected ExtractionVar Extraction Inconsistency? -> Optimize extraction procedure CheckPreparation->ExtractionVar Extraction variability suspected MatrixSuppression Ion Suppression/Enhancement? -> Modify chromatography -> Use cleaner extraction CheckMatrix->MatrixSuppression InstrumentDrift Instrument Drift/Contamination? -> Clean ion source -> Recalibrate MS CheckInstrument->InstrumentDrift

Caption: A logical workflow for troubleshooting inconsistent internal standard peak areas.

Detailed Steps:

  • Review Sample Preparation:

    • Internal Standard Spiking: Verify the concentration and stability of the this compound working solution. Ensure consistent and accurate addition of the internal standard to all samples, standards, and quality controls.[8]

    • Extraction Procedure: Evaluate the consistency of your extraction method (protein precipitation, LLE, or SPE). Inconsistent recovery of this compound can lead to variable peak areas. Consider optimizing the extraction solvent, pH, and mixing/vortexing times.[1]

  • Investigate Matrix Effects:

    • Post-Column Infusion: This experiment can help identify regions of ion suppression or enhancement in your chromatogram. Infuse a constant flow of this compound post-column while injecting an extracted blank matrix sample. Dips in the baseline signal indicate ion suppression.

    • Post-Extraction Spiking: Compare the response of this compound in a neat solution to its response when spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects.[1]

    • Mitigation Strategies: If matrix effects are confirmed, consider improving the sample cleanup procedure (e.g., switching from protein precipitation to SPE) or modifying the chromatographic conditions to separate this compound from the interfering components.[1]

  • Assess Instrument Performance:

    • System Suitability: Before each run, inject a system suitability standard (a neat solution of this compound) to check for consistent response and peak shape.

    • Ion Source Cleaning: A dirty ion source can lead to inconsistent ionization and signal drift. Regular cleaning is essential.

    • Mass Spectrometer Calibration: Ensure the mass spectrometer is properly calibrated to maintain accurate mass assignments.[4]

Guide 2: Addressing Poor Peak Shape and Shifting Retention Times

Poor chromatography can lead to inaccurate integration and inconsistent results. This guide focuses on troubleshooting common chromatographic issues with this compound.

Troubleshooting Chromatographic Issues

ChromTroubleshooting cluster_0 Observed Problem cluster_1 Diagnostic Checks cluster_2 Corrective Actions Start Poor Peak Shape or Shifting Retention Time CheckColumn Inspect HPLC/UPLC Column Start->CheckColumn CheckMobilePhase Verify Mobile Phase Start->CheckMobilePhase CheckSample Examine Sample Solvent Start->CheckSample ColumnIssue Column Degradation? -> Replace column -> Use guard column CheckColumn->ColumnIssue MobilePhaseIssue Incorrect pH or Composition? -> Prepare fresh mobile phase -> Degas solvents CheckMobilePhase->MobilePhaseIssue SampleSolventIssue Solvent Mismatch? -> Reconstitute in mobile phase CheckSample->SampleSolventIssue

Caption: A workflow for diagnosing and resolving common chromatographic problems.

Detailed Steps:

  • Inspect the HPLC/UPLC Column:

    • Column Age and Performance: Columns have a finite lifetime. If you observe a gradual decline in peak shape and resolution, the column may need to be replaced.

    • Column Contamination: Buildup of matrix components on the column can lead to peak tailing and shifting retention times. Implement a robust column washing procedure between runs.

    • Use of a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifespan.

  • Verify the Mobile Phase:

    • pH and Composition: Venlafaxine is a basic compound, and the pH of the mobile phase can significantly affect its retention and peak shape.[3] Ensure the mobile phase is accurately prepared and that the pH is consistent between batches. The extraction efficiency of venlafaxine is also pH-dependent, with optimal extraction often occurring at a pH around 11.[9]

    • Solvent Quality and Degassing: Use high-purity, LC-MS grade solvents. Inadequate degassing of the mobile phase can lead to the formation of bubbles in the system, causing pressure fluctuations and retention time variability.

  • Examine the Sample Solvent:

    • Solvent Mismatch: If the sample is reconstituted in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, the reconstitution solvent should be the same as, or weaker than, the initial mobile phase composition.[3]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol provides a general procedure for the extraction of venlafaxine and this compound from plasma using protein precipitation.

Protein Precipitation Workflow

PPWorkflow Start Plasma Sample AddIS Add this compound Internal Standard Start->AddIS AddPrecipitant Add Acetonitrile (B52724) (or Methanol) AddIS->AddPrecipitant Vortex Vortex to Mix AddPrecipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: A typical workflow for sample preparation using protein precipitation.

Methodology:

  • Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and inject the sample into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for a more rigorous sample cleanup using solid-phase extraction.[5][10]

Solid-Phase Extraction Workflow

SPEWorkflow Start Plasma Sample + IS Condition Condition SPE Cartridge (Methanol, Water) Load Load Sample Condition->Load Wash Wash Cartridge (e.g., 5% Methanol) Load->Wash Elute Elute Analytes (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: A standard workflow for solid-phase extraction.

Methodology:

  • Pre-treat the plasma sample (e.g., by adding the this compound internal standard).

  • Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove interferences.

  • Elute the venlafaxine and this compound with a strong solvent (e.g., 1 mL of methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject the sample into the LC-MS/MS system.

By following these troubleshooting guides and experimental protocols, researchers can systematically address issues of inconsistency with the this compound internal standard and improve the robustness and reliability of their bioanalytical methods.

References

Navigating the Nuances of Isotopic Separation: A Technical Guide to Chromatographic Shifts Between Venlafaxine and Venlafaxine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals encountering chromatographic shifts between venlafaxine (B1195380) and its deuterated internal standard, Venlafaxine-d6. This phenomenon, while often expected, can present challenges in analytical method development and validation. This resource offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and robust bioanalytical results.

Frequently Asked Questions (FAQs)

Q1: Why does this compound elute at a slightly different retention time than venlafaxine?

This is a well-documented phenomenon known as the "chromatographic isotope effect".[1] The substitution of hydrogen atoms with heavier deuterium (B1214612) atoms can subtly alter the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds like this compound often elute slightly earlier than their non-deuterated counterparts because they can be marginally less retentive on the non-polar stationary phase.[1] This is due to differences in polarity and lipophilicity between the deuterated and non-deuterated molecules.[1]

Q2: Is a chromatographic shift between the analyte and its deuterated internal standard a problem?

While a small, consistent shift is normal, a significant or variable shift can compromise the accuracy and precision of the analytical method.[2][3] If the internal standard does not co-elute closely with the analyte, it may experience different matrix effects, leading to variations in ionization efficiency in the mass spectrometer.[2][3] This can result in inaccurate quantification.

Q3: What factors can influence the magnitude of the chromatographic shift?

Several factors can affect the degree of separation between venlafaxine and this compound:

  • Number and position of deuterium atoms: The magnitude of the shift is often proportional to the number of deuterium atoms in the molecule.[2] The location of the deuterium substitution can also play a role.[2]

  • Chromatographic conditions: Mobile phase composition (organic solvent ratio, pH), gradient slope, and column temperature can all influence the separation.[1][2][4]

  • Column chemistry: The type of stationary phase can also impact the degree of the isotope effect.

Q4: How can I minimize the chromatographic shift?

Method optimization is key to minimizing the retention time difference. Adjusting the mobile phase composition, such as the organic solvent-to-aqueous ratio or the pH, can alter the interactions of both the analyte and the internal standard with the stationary phase.[2] Modifying the gradient profile or optimizing the column temperature can also help to reduce the separation.[1]

Q5: Are there alternatives to using this compound if the chromatographic shift is problematic?

Yes, in cases where the chromatographic shift cannot be adequately managed, using an internal standard labeled with other stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), can be a viable alternative.[2] These heavier isotopes have a more negligible effect on the physicochemical properties of the molecule, typically resulting in better co-elution with the analyte.[2]

Troubleshooting Guide

A systematic approach is crucial when addressing unexpected or significant chromatographic shifts between venlafaxine and this compound.

Initial Assessment
  • Confirm the Shift: Overlay the chromatograms of venlafaxine and this compound to visually confirm the presence and magnitude of the retention time difference.[2]

  • Evaluate Peak Shape and Overlap: Assess the peak shapes and the degree of co-elution. Poor peak shape can exacerbate issues related to differential matrix effects.[2]

  • Check System Stability: Ensure the LC system is performing optimally. Check for pressure fluctuations, as a stable pressure is indicative of a healthy pump.

Method Optimization Strategies

If the shift is deemed problematic, consider the following modifications:

  • Mobile Phase Composition:

    • Organic Solvent Ratio: Systematically adjust the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.

    • pH Modification: For ionizable compounds like venlafaxine, small adjustments to the mobile phase pH can alter the ionization state and hydrophobicity, potentially influencing the separation.[2]

  • Gradient Profile: Adjusting the gradient slope can sometimes minimize the separation between the deuterated and non-deuterated compounds.[1]

  • Column Temperature: Optimizing the column temperature can impact selectivity and potentially reduce the retention time shift.[1]

Data Processing Considerations
  • Integration Windows: Ensure that the integration windows in your chromatography data system are wide enough to encompass the potential retention time shifts of both the analyte and the internal standard.[1]

Quantitative Data Summary

The following table summarizes typical retention times and observed shifts from a representative LC-MS/MS method. Note that these values are illustrative and will vary depending on the specific chromatographic conditions.

CompoundTypical Retention Time (min)Observed Shift (ΔRT vs. Venlafaxine) (min)
Venlafaxine1.25N/A
This compound1.23-0.02

Data is hypothetical and for illustrative purposes only. Actual retention times and shifts will depend on the specific analytical method.

Experimental Protocol: Representative LC-MS/MS Method

This protocol provides a starting point for the analysis of venlafaxine and this compound in a biological matrix.

1. Sample Preparation (Solid Phase Extraction)

  • Condition a mixed-mode cation exchange SPE cartridge.

  • Load the pre-treated plasma sample.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute venlafaxine and this compound with a methanolic solution containing a small percentage of ammonium (B1175870) hydroxide.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).[5]

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 10% B, ramp to 90% B over 2 minutes, hold for 1 minute, and return to initial conditions.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Venlafaxine: m/z 278.3 → 121.1[6]

    • This compound: m/z 284.4 → 121.1[6]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting chromatographic shifts between venlafaxine and its deuterated internal standard.

TroubleshootingWorkflow Start Observe Chromatographic Shift between Venlafaxine & this compound Assess Assess Significance: Is the shift impacting accuracy/precision? Start->Assess No_Issue Shift is acceptable. Proceed with validation/analysis. Assess->No_Issue No Troubleshoot Begin Troubleshooting Assess->Troubleshoot Yes Check_System Check LC System Stability: - Pressure fluctuations - Leaks Troubleshoot->Check_System Optimize_Method Optimize Chromatographic Method Check_System->Optimize_Method Adjust_MP Adjust Mobile Phase: - Organic % - pH Optimize_Method->Adjust_MP Adjust_Grad Modify Gradient Profile Optimize_Method->Adjust_Grad Adjust_Temp Optimize Column Temperature Optimize_Method->Adjust_Temp Re_evaluate Re-evaluate Shift Adjust_MP->Re_evaluate Adjust_Grad->Re_evaluate Adjust_Temp->Re_evaluate Re_evaluate->Optimize_Method Further Optimization Needed Resolved Issue Resolved. Finalize Method. Re_evaluate->Resolved Shift Minimized Alternative_IS Consider Alternative IS: - 13C or 15N labeled Re_evaluate->Alternative_IS Shift Persists

Caption: Troubleshooting workflow for chromatographic shifts.

References

Technical Support Center: Optimizing Peak Shape for Venlafaxine and Venlafaxine-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for resolving chromatographic issues encountered during the analysis of venlafaxine (B1195380) and its deuterated analog, Venlafaxine-d6. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal peak shape and reliable results in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems observed with venlafaxine and this compound?

The most frequently encountered issues are peak tailing, peak fronting, and poor resolution, particularly in chiral separations. Peak tailing is especially common for venlafaxine due to its chemical properties.

Q2: Why is peak tailing a common issue for venlafaxine?

Venlafaxine is a basic compound with a pKa of approximately 10.09.[1] This means that at neutral or acidic pH, the amine group in its structure is protonated, carrying a positive charge. On traditional silica-based HPLC columns, residual silanol (B1196071) groups on the stationary phase surface are acidic and can be deprotonated, carrying a negative charge. The electrostatic interaction between the positively charged venlafaxine molecule and the negatively charged silanol groups can cause strong, secondary interactions, leading to delayed elution for a portion of the analyte molecules and resulting in a tailing peak.[2][3]

Q3: How does mobile phase pH affect the peak shape of venlafaxine?

The pH of the mobile phase is a critical parameter for controlling the peak shape of basic compounds like venlafaxine.[2]

  • Low pH (e.g., pH ≤ 3): At low pH, the residual silanol groups on the silica (B1680970) stationary phase are protonated and thus neutral. This minimizes the secondary ionic interactions with the protonated venlafaxine molecule, leading to improved peak symmetry.[2]

  • High pH (e.g., pH > 8): At high pH, the venlafaxine molecule is neutral, which can also reduce interactions with silanol groups. However, care must be taken as traditional silica columns are not stable at high pH. Specialized hybrid or polymer-based columns are required for high-pH methods.

Q4: Can mobile phase additives improve peak shape?

Yes, mobile phase additives are highly effective in improving peak shape for basic compounds.[4][5]

  • Basic Modifiers: Adding a small amount of a basic competitor, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) (typically 0.1-0.5%), to the mobile phase can effectively mask the active silanol sites.[4][5] These additives interact with the silanol groups, reducing the opportunity for venlafaxine to bind to them, thereby minimizing peak tailing.[4]

  • Buffers: Using a buffer in the mobile phase helps to control the pH and maintain a consistent ionization state for both the analyte and the stationary phase, leading to more reproducible and symmetrical peaks.[6]

Q5: What is the impact of the column choice on peak shape?

The choice of HPLC column is crucial for achieving good peak shape for venlafaxine.

  • End-capped Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, significantly reducing their availability for secondary interactions.[2] Using a high-quality, end-capped C18 or C8 column is highly recommended.

  • High Purity Silica: Columns packed with high-purity silica have a lower concentration of acidic silanol groups, which also helps to reduce peak tailing.

  • Chiral Stationary Phases (CSPs): For the separation of venlafaxine enantiomers, polysaccharide-based CSPs are commonly used.[2][7] Peak shape in chiral separations can be particularly sensitive to mobile phase composition and additives.

Q6: How are the peak shape issues for this compound different from venlafaxine?

The chromatographic behavior and peak shape issues for this compound are expected to be nearly identical to those of unlabeled venlafaxine. The small increase in mass due to deuterium (B1214612) substitution does not significantly alter the polarity or the pKa of the molecule. Therefore, the same troubleshooting strategies for improving peak shape for venlafaxine can be applied to this compound.

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms: The back half of the peak is wider than the front half, often appearing as a "shark fin" or having a pronounced tail.

Workflow for Troubleshooting Peak Tailing:

G start Peak Tailing Observed check_ph Is Mobile Phase pH ≤ 3? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.0 with Formic or Phosphoric Acid check_ph->adjust_ph No check_additive Is a Basic Additive Used? check_ph->check_additive Yes adjust_ph->check_additive add_additive Add 0.1% TEA or DEA to the Mobile Phase check_additive->add_additive No check_column Is the Column Modern and End-capped? check_additive->check_column Yes add_additive->check_column replace_column Use a High-Purity, End-capped C18 or C8 Column check_column->replace_column No check_concentration Is the Sample Concentration Too High? check_column->check_concentration Yes replace_column->check_concentration dilute_sample Dilute the Sample and Re-inject check_concentration->dilute_sample Yes good_peak Symmetrical Peak Achieved check_concentration->good_peak No dilute_sample->good_peak

Caption: Troubleshooting workflow for venlafaxine peak tailing.

Issue 2: Peak Fronting

Symptoms: The front half of the peak is wider than the back half.

Possible Causes and Solutions:

CauseSuggested Solution
Sample Overload (Mass Overload) Injecting a sample that is too concentrated can lead to peak fronting.[2][8] Dilute the sample and re-inject.[2]
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[2] Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.[2]
Column Collapse A sudden and significant decrease in retention time accompanied by poor peak shape may indicate a collapsed stationary phase bed, often due to extreme pH or pressure. This is a severe issue, and the column will likely need to be replaced.[2]
Issue 3: Poor Resolution (Especially in Chiral Separations)

Symptoms: Overlapping peaks or peaks that are not baseline separated (Resolution < 1.5).

Logical Relationships for Improving Chiral Resolution:

G poor_resolution Poor Chiral Resolution mobile_phase Optimize Mobile Phase poor_resolution->mobile_phase column_temp Adjust Column Temperature poor_resolution->column_temp flow_rate Modify Flow Rate poor_resolution->flow_rate sub_mobile_phase Adjust Organic Modifier Ratio (e.g., Hexane:Ethanol) Add/Adjust Basic Additive (e.g., DEA) mobile_phase->sub_mobile_phase sub_temp Lower Temperature (often improves resolution) Operate within column's recommended range column_temp->sub_temp sub_flow_rate Lower Flow Rate (increases analysis time) flow_rate->sub_flow_rate good_resolution Baseline Resolution Achieved sub_mobile_phase->good_resolution sub_temp->good_resolution sub_flow_rate->good_resolution

Caption: Key parameters for optimizing chiral resolution of venlafaxine.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Achiral Analysis of Venlafaxine

This protocol is a general starting point for the quantitative analysis of venlafaxine in bulk drug or pharmaceutical formulations.

ParameterRecommended Condition
HPLC System HPLC or UPLC system with UV detector
Column High-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm)[9]
Mobile Phase Acetonitrile:0.02M Phosphate Buffer (pH 5.0) (40:60 v/v)[9]
Flow Rate 1.0 mL/min
Column Temperature 30°C[9]
Detection Wavelength 226 nm[9]
Injection Volume 10 µL[9]
Sample Preparation Dissolve the sample in the mobile phase.[9]
Protocol 2: Normal-Phase HPLC Method for Chiral Separation of Venlafaxine Enantiomers

This method is suitable for the separation and quantification of (R)- and (S)-venlafaxine.

ParameterRecommended Condition
HPLC System HPLC or UFLC system with UV detector
Chiral Column Polysaccharide-based CSP (e.g., Lux® Amylose-2, 150 x 4.0 mm, 5 µm)[7]
Mobile Phase n-Hexane:Ethanol (97:3 v/v) with 0.1% Diethylamine (DEA)[4][7]
Flow Rate 1.0 mL/min[4]
Column Temperature Ambient
Detection Wavelength 230 nm[10]
Injection Volume 10 µL
Mobile Phase Preparation Carefully measure and mix the solvents and additive. Filter through a 0.2 µm membrane filter and degas before use.[7]

Data Presentation

Table 1: Effect of Mobile Phase Composition on Venlafaxine Peak Shape (Reversed-Phase)
Mobile Phase CompositionExpected Peak ShapeRationale
Acetonitrile:Water (50:50)TailingNeutral pH leads to interaction with silanol groups.
Acetonitrile:0.1% Formic Acid in Water (50:50)SymmetricalLow pH protonates silanol groups, reducing secondary interactions.[2]
Acetonitrile:Water with 0.1% TEA (50:50)SymmetricalTEA acts as a silanol masking agent.[2]
Methanol:0.05 M Phosphate Buffer (pH 6.2) (70:30)Good symmetryBuffered mobile phase helps control ionization.[11]
Table 2: System Suitability Parameters for Venlafaxine Analysis
ParameterAcceptance CriteriaReference
Tailing Factor (T) T ≤ 2.0[9]
Theoretical Plates (N) N > 2000[9]
Resolution (Rs) (for chiral separation) Rs > 1.5[4]
% RSD of Peak Area (n=6) ≤ 2.0%[9]

References

Impact of pH on venlafaxine extraction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of sample pH on the efficiency of venlafaxine (B1195380) extraction from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical parameter in the extraction of venlafaxine?

The pH of the sample solution is the most critical factor governing the extraction efficiency of venlafaxine because it determines the compound's chemical form. Venlafaxine is a basic compound with a pKa of approximately 8.91.[1]

  • At acidic or neutral pH (below its pKa) , venlafaxine exists predominantly in its protonated, cationic (ionized) form. This form is highly soluble in water and has very low solubility in non-polar organic solvents.

  • At alkaline pH (well above its pKa) , venlafaxine is deprotonated into its neutral, free base form. This form is significantly more lipophilic and, therefore, readily partitions into an organic solvent during liquid-liquid extraction (LLE) or adsorbs onto a non-polar solid-phase extraction (SPE) sorbent.

Therefore, adjusting the sample pH to an alkaline state is essential to convert venlafaxine to its extractable form, maximizing recovery.

Q2: What is the optimal pH for maximizing venlafaxine extraction?

The optimal pH for venlafaxine extraction is in the alkaline range of 10 to 11.[2][3] Studies have shown that extraction efficiency increases significantly as the pH is raised, peaking around pH 11.[3] At this pH, venlafaxine is fully converted to its neutral base form, making it most amenable to extraction with organic solvents like hexane (B92381) or diethyl ether.[2][4] For instance, one study noted that the maximum extraction yield for hexane was achieved at pH 10-11, whereas extraction at pH 1 was negligible.[2]

Q3: How does pH affect the choice of extraction technique (LLE vs. SPE)?

The principle remains the same for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • For LLE: The aqueous sample must be basified (pH 10-11) before introducing the immiscible organic solvent. This ensures the neutral form of venlafaxine preferentially moves into the organic phase.

  • For SPE: For reverse-phase SPE (e.g., using C8 or C18 cartridges), the sample should be loaded under alkaline conditions (pH > 9) to ensure venlafaxine is retained on the non-polar sorbent in its neutral state. Elution can then be performed with an acidified organic solvent, which protonates the venlafaxine, decreases its retention, and allows it to be effectively washed off the column.

Troubleshooting Guide: Low Extraction Recovery

Issue: I am experiencing low or inconsistent recovery of venlafaxine.

This is a common issue directly linked to suboptimal extraction conditions, primarily incorrect pH. Follow these troubleshooting steps to diagnose and resolve the problem.

Q: My venlafaxine recovery from a biological sample (plasma, urine) is below 50% using liquid-liquid extraction. What is the most likely cause?

A: The most probable cause is an incorrect pH of your aqueous sample. Venlafaxine will remain in the aqueous phase if the solution is not sufficiently alkaline.

  • Verification: Use a calibrated pH meter to check the pH of your sample after adding any buffers or alkalinizing agents. Do not rely solely on theoretical calculations.

  • Corrective Action: Adjust the sample pH to a range of 10-11 using a suitable base such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide before adding the extraction solvent.[2][3]

Q: I am using a validated LLE protocol with the correct alkaline pH, but my recovery is still poor. What else should I consider?

A: If the pH is confirmed to be optimal, consider these other factors:

  • Choice of Solvent: Ensure your organic solvent is appropriate. While various solvents like hexane, diethyl ether, and mixtures containing isoamyl alcohol have been used successfully, their efficiencies can differ.[4] Diethyl ether is noted for its high volatility, which can shorten sample preparation time.[4]

  • Phase Mixing: Inadequate mixing can lead to poor extraction. Ensure sufficient vortexing or shaking to maximize the surface area contact between the aqueous and organic phases, allowing for efficient partitioning of the analyte.

  • Emulsion Formation: Biological matrices can sometimes form emulsions at the interface of the two layers, trapping the analyte and preventing clear separation. Using a different solvent mixture or centrifugation can help break these emulsions.[5]

Q: For my solid-phase extraction (SPE) workflow, when is pH adjustment most important?

A: pH is critical during the sample loading step. If the pH of the sample being loaded onto a reverse-phase cartridge is acidic or neutral, the ionized venlafaxine will have poor retention on the non-polar sorbent and will be lost in the loading effluent. Always ensure the sample is adjusted to pH > 9 before it is passed through the SPE cartridge.

Data on pH and Extraction Efficiency

The following table summarizes quantitative data from referenced studies on the impact of pH on venlafaxine recovery.

Extraction MethodSolvent/SorbentSample pHAnalyteRecovery / EfficiencyReference
Liquid-LiquidHexane10-11Venlafaxine62-64% (Maximum Yield)[2]
Liquid-LiquidHexane1Venlafaxine0.3% (Lowest Yield)[2]
UA-IL-DLLMEIonic Liquid11VenlafaxinePeak Efficiency (Relative)[3]
UA-IL-DLLMEIonic Liquid>11VenlafaxineDecreased Efficiency[3]
LLEWater acidified w/ Oxalic AcidAcidicVenlafaxine44 ± 2%[2][6]
LLEWater acidified w/ Sulfuric AcidAcidicVenlafaxine28 ± 3%[2][6]

*UA-IL-DLLME: Ultrasound-Assisted Ionic Liquid-Based Dispersive Liquid-Liquid Microextraction. Efficiency was measured by HPLC peak area.[3] Note that acidic extractions are designed to pull the basic drug into the aqueous phase, demonstrating the reverse principle.

Visual Guides and Workflows

The Role of pH in Venlafaxine's Chemical State

The diagram below illustrates the pH-dependent equilibrium of venlafaxine. For efficient extraction into a non-polar organic solvent, the equilibrium must be shifted to the neutral base form by raising the pH.

Caption: pH-dependent equilibrium of venlafaxine.

Troubleshooting Workflow for Low Extraction Recovery

Use this workflow to diagnose issues with low venlafaxine recovery during liquid-liquid extraction.

start Start: Low Venlafaxine Recovery check_ph 1. Verify Sample pH Is it in the optimal range of 10-11? start->check_ph adjust_ph Action: Adjust sample pH to 10-11 using NaOH or NH4OH. check_ph->adjust_ph No check_solvent 2. Evaluate Extraction Solvent Is it appropriate and of high purity? check_ph->check_solvent Yes end Re-run Extraction and Analysis adjust_ph->end check_mixing 3. Assess Physical Process Is phase mixing adequate? Is centrifugation needed to break emulsions? check_solvent->check_mixing check_mixing->end

Caption: Troubleshooting workflow for low LLE recovery.

Experimental Protocols

General Protocol for Liquid-Liquid Extraction (LLE) of Venlafaxine

This protocol provides a general methodology. Specific volumes and solvents may need to be optimized for your specific application and matrix.

  • Sample Preparation: To 1.0 mL of the biological sample (e.g., plasma, urine) in a suitable tube, add an internal standard if required.

  • pH Adjustment (Critical Step): Add a basifying agent, such as 1M Sodium Hydroxide (NaOH), dropwise while vortexing. Measure the pH of the sample using a calibrated pH meter until it reaches the target range of 10-11.

  • Solvent Addition: Add 5.0 mL of an appropriate, immiscible organic solvent (e.g., diethyl ether or a hexane/isoamyl alcohol mixture).

  • Extraction: Cap the tube securely and mix vigorously for 5-10 minutes using a mechanical shaker or vortex mixer to facilitate the transfer of venlafaxine from the aqueous to the organic phase.

  • Phase Separation: Centrifuge the sample at approximately 3000 x g for 10 minutes to separate the layers and break any potential emulsions.

  • Collection: Carefully transfer the upper organic layer to a clean tube using a pipette, being careful not to disturb the aqueous layer or any protein interface.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Reconstitute the dried residue in a known, small volume of mobile phase suitable for your analytical instrument (e.g., HPLC, LC-MS).

  • Analysis: Inject the reconstituted sample into the analytical instrument for quantification.

References

Technical Support Center: Stability of Venlafaxine-d6 in Processed Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Venlafaxine-d6, a commonly used internal standard in the bioanalysis of Venlafaxine. The information is tailored for researchers, scientists, and drug development professionals.

Note on Data Availability: While extensive stability data is available for the parent compound, Venlafaxine, specific quantitative stability data for its deuterated analog, this compound, is not always explicitly detailed in published literature. Bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA require stability of the internal standard to be demonstrated, with the acceptance criterion for stability samples typically being within ±15% of the nominal concentration.[1] It is a common and generally accepted practice in bioanalysis to assume that a stable isotope-labeled internal standard exhibits similar stability to the unlabeled analyte. The following data for Venlafaxine is presented as a reliable surrogate for estimating the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for stock solutions of this compound?

A1: Stock solutions of this compound are generally stable for extended periods when stored at low temperatures. For instance, stock solutions of Venlafaxine have been found to be stable for at least 10 days when stored in a refrigerator at 1–10°C. For longer-term storage, it is recommended to keep stock solutions at -20°C or -80°C.

Q2: How many freeze-thaw cycles can I subject my plasma/serum samples containing this compound to?

A2: For Venlafaxine, analytes in plasma have been shown to be stable for at least three freeze-thaw cycles.[2] It is best practice to minimize the number of freeze-thaw cycles. If multiple aliquots are not feasible, it is crucial to validate the stability for the number of cycles your samples will undergo.

Q3: What is the acceptable bench-top stability for this compound in processed samples?

A3: The bench-top stability of Venlafaxine in plasma has been established for at least 7.5 hours at room temperature.[2] This suggests that processed samples containing this compound are likely stable for a typical analytical run. However, it is always recommended to process samples in a cooled environment and minimize the time they spend at room temperature before analysis.

Q4: How long are processed samples containing this compound stable in an autosampler?

A4: Post-preparative stability studies for Venlafaxine indicate that processed samples are stable for at least 24 hours when kept in a refrigerator (presumably at a temperature similar to that of an autosampler, around 4°C).[2]

Q5: What are the recommended long-term storage conditions for biological samples containing this compound?

A5: For long-term stability, biological samples should be stored at -20°C or preferably at -70°C or lower. The stability of Venlafaxine in plasma has been demonstrated for extended periods under such conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Action
High variability in this compound peak area across a run 1. Inconsistent sample processing: Variations in extraction time, temperature, or solvent volumes. 2. Autosampler temperature fluctuations: The autosampler may not be maintaining a consistent cool temperature. 3. Degradation of this compound: Prolonged exposure to room temperature or light.1. Standardize the sample preparation workflow. Ensure consistent timing and conditions for each step. 2. Verify autosampler temperature. Use an external thermometer to check for stability. 3. Minimize sample exposure to adverse conditions. Process samples on ice and use amber vials to protect from light.
Decreasing this compound response over the analytical run 1. Post-preparative instability: The analyte may be degrading in the final extraction solvent over time in the autosampler. 2. Adsorption to vials or caps: The compound may be adsorbing to the surface of the sample vials or septa.1. Re-evaluate post-preparative stability. Test stability over a longer duration that covers the entire analytical run time. Consider a different reconstitution solvent. 2. Use low-adsorption vials and caps. Test different types of autosampler vials (e.g., silanized glass or polypropylene).
Unexpected peaks co-eluting with this compound 1. Matrix interference: Endogenous components in the biological matrix may be co-eluting with the internal standard. 2. Contamination: Contamination from reagents, solvents, or the LC-MS/MS system.1. Optimize chromatographic conditions. Adjust the mobile phase composition or gradient to improve separation. 2. Employ a more selective sample preparation technique. Consider solid-phase extraction (SPE) instead of protein precipitation. 3. Troubleshoot the analytical system for sources of contamination. Run solvent blanks and check all reagents.

Quantitative Stability Data for Venlafaxine

The following tables summarize the stability of Venlafaxine in processed biological samples. This data can be used as a proxy for the stability of this compound.

Table 1: Freeze-Thaw Stability of Venlafaxine in Rat Plasma [2]

AnalyteConcentration (ng/mL)Number of CyclesMean Concentration after Cycles (ng/mL)% Nominal
Venlafaxine20319.899.0
Venlafaxine16003158499.0

Table 2: Bench-Top Stability of Venlafaxine in Rat Plasma at Room Temperature [2]

AnalyteConcentration (ng/mL)Time (hours)Mean Concentration after Time (ng/mL)% Nominal
Venlafaxine207.520.4102.0
Venlafaxine16007.51616101.0

Table 3: Post-Preparative Stability of Venlafaxine in Reconstituted Extract [2]

AnalyteConcentration (ng/mL)Time (hours)Storage ConditionMean Concentration after Time (ng/mL)% Nominal
Venlafaxine2024Refrigerator20.2101.0
Venlafaxine160024Refrigerator1600100.0

Experimental Protocols

Protocol 1: Sample Preparation for Stability Assessment

This protocol describes a typical protein precipitation method for extracting Venlafaxine and this compound from plasma samples.

  • Aliquoting: Aliquot 100 µL of plasma (blank, calibration standards, or quality control samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the this compound internal standard working solution to all samples except for the blank matrix.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) (containing 0.1% formic acid) to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Vortex briefly and inject an aliquot into the LC-MS/MS system.

Protocol 2: Stability Testing Procedure

This protocol outlines the general procedure for conducting freeze-thaw, bench-top, and post-preparative stability studies.

1. Freeze-Thaw Stability:

  • Use low and high concentration quality control (QC) samples.
  • Freeze the QC samples at -20°C or -80°C for at least 12 hours.
  • Thaw the samples completely at room temperature.
  • Repeat this freeze-thaw cycle for the desired number of times (e.g., three cycles).
  • After the final thaw, process the samples as described in Protocol 1 and analyze them.
  • Compare the results to freshly prepared calibration standards and control QC samples that have not undergone freeze-thaw cycles.

2. Bench-Top (Short-Term) Stability:

  • Use low and high concentration QC samples.
  • Place the QC samples on the bench-top at room temperature for a specified period (e.g., 4, 8, or 24 hours).
  • After the specified time, process the samples as described in Protocol 1 and analyze them.
  • Compare the results to freshly prepared calibration standards and control QC samples.

3. Post-Preparative (Autosampler) Stability:

  • Process a set of low and high concentration QC samples as described in Protocol 1.
  • Place the reconstituted samples in the autosampler at a controlled temperature (e.g., 4°C).
  • Analyze the samples at time zero and then at specified time points (e.g., 12, 24, 48 hours).
  • Compare the results from the later time points to the time zero results.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma/Serum) Add_IS Add this compound (IS) Sample->Add_IS Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Transfer Supernatant Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Inject Data Data Processing LC_MS->Data

Experimental workflow for sample analysis.

Troubleshooting_Guide Start Inconsistent this compound Signal Check_Variability High Variability or Trend? Start->Check_Variability High_Variability High Variability Check_Variability->High_Variability Yes Decreasing_Signal Decreasing Signal Check_Variability->Decreasing_Signal No Check_Sample_Prep Review Sample Prep Protocol High_Variability->Check_Sample_Prep Check_Post_Prep_Stability Evaluate Post-Preparative Stability Decreasing_Signal->Check_Post_Prep_Stability Standardize_Prep Standardize timing, temp, volumes Check_Sample_Prep->Standardize_Prep Inconsistent Check_Autosampler_Temp Verify Autosampler Temperature Check_Sample_Prep->Check_Autosampler_Temp Consistent Calibrate_Autosampler Calibrate/Service Autosampler Check_Autosampler_Temp->Calibrate_Autosampler Fluctuating Change_Solvent Change Reconstitution Solvent Check_Post_Prep_Stability->Change_Solvent Unstable Check_Adsorption Investigate Adsorption Check_Post_Prep_Stability->Check_Adsorption Stable Use_Low_Adsorption_Vials Use Low-Adsorption Vials Check_Adsorption->Use_Low_Adsorption_Vials Suspected

Troubleshooting inconsistent this compound signals.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation of Venlafaxine Using Venlafaxine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various validated bioanalytical methods for the quantification of venlafaxine (B1195380) in biological matrices, utilizing venlafaxine-d6 (B1429546) as an internal standard. The use of a stable isotope-labeled internal standard like this compound is a gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.[1] This guide presents a summary of experimental data, detailed methodologies, and a visual representation of the analytical workflow to aid researchers in selecting and implementing a robust bioanalytical method for venlafaxine.

Comparative Performance of Validated Methods

The following tables summarize the key performance characteristics of different LC-MS/MS methods validated for the determination of venlafaxine. These methods employ this compound as the internal standard and showcase the achievable linearity, sensitivity, accuracy, and precision.

Table 1: Linearity and Sensitivity of Venlafaxine Quantification

Method ReferenceBiological MatrixCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Method 1[1]Rat Plasma10 - 200010> 0.99
Method 2[2][3]Rat Plasma15.0 - 600015.0> 0.998
Method 3[4]Human Plasma5 - 2505Not Specified
Method 4[5]Dried Blood Spot20 - 1000 (µg/L)20 (µg/L)Not Specified

Table 2: Accuracy and Precision of Venlafaxine Quantification

Method ReferenceQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Method 1[1]LQC, MQC, HQC< 15< 15Within ±15Within ±15
Method 2[2]Not Specified< 3Not Specified95.0 to 101.0Not Specified
Method 3[4]Not Specified< 10< 10Within ±10Within ±10
Method 4[6]Not Specified1.9 - 9.3Not SpecifiedNot SpecifiedNot Specified

Table 3: Recovery and Matrix Effect

Method ReferenceAnalyteRecovery (%)Matrix Effect (%)
Method 1[1]Venlafaxine> 80Not Specified
Method 1[1]This compound88.8Not Specified
Method 3[4]Venlafaxine95.9Not Specified
Method 4[6]Venlafaxine> 96Minor

Experimental Protocols

The successful implementation of a bioanalytical method relies on a well-defined and reproducible experimental protocol. Below are detailed methodologies for sample preparation and LC-MS/MS analysis, compiled from the referenced studies.

Sample Preparation

Two common extraction techniques for venlafaxine from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[7]

1. Solid-Phase Extraction (SPE) Protocol [1]

  • Sample Pre-treatment: To 300 µL of plasma, add 20 µL of the internal standard working solution (this compound, 50 µg/mL) and vortex.

  • Cartridge Conditioning: Condition an OASIS HLB cartridge with 1 mL of methanol (B129727) followed by 1 mL of de-ionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase.

2. Liquid-Liquid Extraction (LLE) Protocol [2][3]

  • Sample Pre-treatment: To 50 µL of rat plasma, add the internal standard.

  • Extraction: Add methyl tert-butyl ether (MTBE) as the extraction solvent and vortex thoroughly.

  • Phase Separation: Centrifuge to separate the organic and aqueous layers.

  • Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness. Reconstitute the residue in the mobile phase.

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection parameters are critical for achieving the desired sensitivity and selectivity.

1. UPLC-MS/MS Method [1]

  • Chromatographic Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm×2.1 mm).

  • Mobile Phase: Isocratic elution with a mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate).

  • Flow Rate: Optimized for the UPLC system.

  • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Venlafaxine: m/z 278.3 → 121.08

    • O-desmethylvenlafaxine (ODV): m/z 264.2 → 107.1

    • This compound: m/z 284.4 → 121.0

2. HPLC-MS/MS Method [2][3]

  • Chromatographic Column: Agilent SB-Phenyl (50 mm × 4.6 mm, 3.5 μm).

  • Mobile Phase: A binary gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalytical method validation of venlafaxine using this compound.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection linearity Linearity & Range ms_detection->linearity accuracy Accuracy & Precision ms_detection->accuracy recovery Recovery ms_detection->recovery matrix_effect Matrix Effect ms_detection->matrix_effect stability Stability ms_detection->stability

Caption: Workflow for bioanalytical method validation of venlafaxine.

References

The Analytical Edge: Venlafaxine-d6 for Robust Bioanalysis of Venlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Internal Standards in LC-MS Quantification

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. In the bioanalysis of the widely prescribed antidepressant venlafaxine (B1195380), the choice of an appropriate internal standard (IS) is a critical factor influencing the reliability of liquid chromatography-mass spectrometry (LC-MS) data. This guide provides a comprehensive comparison of Venlafaxine-d6, a deuterated stable isotope-labeled (SIL) internal standard, with other commonly used non-labeled internal standards. The presented data underscores the superior performance of this compound in terms of linearity, precision, and accuracy, ensuring the highest quality data for pharmacokinetic, toxicokinetic, and clinical studies.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[1] this compound, being structurally identical to the analyte, co-elutes and exhibits similar ionization behavior, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[1] This guide will delve into the quantitative performance of this compound and compare it with alternative internal standards, supported by experimental data from various studies.

Performance Comparison: Linearity

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A stable and consistent linear response is crucial for accurate quantification over a defined range.

Internal StandardAnalyteMatrixLinear Range (ng/mL)Correlation Coefficient (r²)Citation
This compound Venlafaxine & O-desmethylvenlafaxineRat Plasma0.5 - 500> 0.99[2]
FluoxetineVenlafaxineHuman Plasma1.0 - 200.00.9986[3][4]
EscitalopramVenlafaxine & O-desmethylvenlafaxineHuman Plasma3 - 300 (VEN), 6 - 600 (ODV)Not explicitly stated[5][6]
NadololVenlafaxine & O-desmethylvenlafaxineHuman Plasma2.0 - 5000.9994 (VEN), 0.9990 (ODV)[7]
CetirizineVenlafaxineHuman Plasma5 - 250Not explicitly stated[8]

Performance Comparison: Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample, while accuracy indicates the closeness of the mean of a set of results to the true value. Both are critical for the reliability of bioanalytical data. The data below is presented as the coefficient of variation (%CV) for precision and the percentage of nominal concentration for accuracy.

This compound as Internal Standard

AnalyteMatrixQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Citation
VenlafaxineRat PlasmaLQC, MQC, HQC2.3 - 5.83.1 - 6.596.7 - 103.398.0 - 102.0[9]
O-desmethylvenlafaxineRat PlasmaLQC, MQC, HQC2.9 - 6.23.5 - 7.197.3 - 104.098.7 - 101.3[9]

Alternative Internal Standards

Internal StandardAnalyteMatrixQC LevelPrecision (%CV)Accuracy (% Bias)Citation
FluoxetineVenlafaxineHuman PlasmaLQC, MQC, HQCIntra-run: < 8.5%, Inter-run: < 9.2%Intra-run: -5.3 to 6.0%, Inter-run: -4.1 to 5.5%[4]
EscitalopramVenlafaxineHuman PlasmaLQC, MQC, HQCIntrarun & Interrun: < 10%Intrarun & Interrun: within 10%[6]
ClozapineVenlafaxineHuman PlasmaLQC, MQC, HQCIntra-day & Inter-day: < 10.1%Within ±10.0% RE[10]

Experimental Protocols

A robust bioanalytical method validation is essential to ensure reliable data. The following outlines a typical experimental protocol for the quantification of venlafaxine in plasma using LC-MS/MS with this compound as an internal standard, based on common practices described in the cited literature.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 300 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 50 µg/mL).[9]

  • Vortex the mixture.

  • Condition an SPE cartridge (e.g., OASIS HLB) with 1 mL of methanol (B129727) followed by 1 mL of de-ionized water.[9]

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 5% methanol.[9]

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reverse-phase column is commonly used.[9]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.[9]

  • MRM Transitions:

    • Venlafaxine: m/z 278.3 → 121.08[2]

    • O-desmethylvenlafaxine: m/z 264.2 → 107.1[2]

    • This compound: m/z 284.4 → 121.0[2]

3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizing the Rationale and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of venlafaxine and the logical workflow for bioanalytical method validation.

Venlafaxine's Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Venlafaxine Venlafaxine SERT Serotonin Transporter (SERT) Venlafaxine->SERT Inhibits NET Norepinephrine Transporter (NET) Venlafaxine->NET Inhibits Serotonin_vesicle Serotonin SERT->Serotonin_vesicle Reuptake Norepinephrine_vesicle Norepinephrine NET->Norepinephrine_vesicle Reuptake Serotonin 5-HT Serotonin_vesicle->Serotonin Norepinephrine NE Norepinephrine_vesicle->Norepinephrine Serotonin_receptor 5-HT Receptor Serotonin->Serotonin_receptor Norepinephrine_receptor NE Receptor Norepinephrine->Norepinephrine_receptor Signal_transduction Signal Transduction (Therapeutic Effect) Serotonin_receptor->Signal_transduction Norepinephrine_receptor->Signal_transduction

Caption: Mechanism of action of Venlafaxine.

Bioanalytical Method Validation Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_application Sample Analysis Optimization Optimize Sample Prep & LC-MS/MS Parameters Selectivity Selectivity Optimization->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Recovery Recovery Precision->Recovery Matrix_Effect Matrix Effect Recovery->Matrix_Effect Stability Stability Matrix_Effect->Stability Study_Samples Analyze Study Samples (PK, TK, etc.) Stability->Study_Samples

Caption: Bioanalytical method validation workflow.

References

Choosing the Right Internal Standard for Venlafaxine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of venlafaxine (B1195380), the selection of an appropriate internal standard (IS) is a critical step in developing robust and reliable LC-MS/MS methods. The two primary choices for an internal standard are a stable isotope-labeled (SIL) analog, such as Venlafaxine-d6, or a structural analog. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in making an informed decision.

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variability.[1] While SIL internal standards are often considered the "gold standard," structural analogs can also be employed effectively and may be more readily available or cost-effective.

Performance Comparison: this compound vs. Structural Analogs

The choice of internal standard can significantly impact method performance, particularly in terms of accuracy, precision, and susceptibility to matrix effects. Below is a summary of performance data from various validated LC-MS/MS methods for venlafaxine quantification, utilizing either this compound or a structural analog as the internal standard.

Performance MetricThis compound (Isotopically Labeled IS)Structural Analog IS (e.g., Nadolol, Fluoxetine)
Linearity (Correlation Coefficient, r²) >0.99[2]>0.998[3]
Intra-batch Precision (%CV) <15%[4]<12.6%[5]
Inter-batch Precision (%CV) <15%[4]<12.6%[5]
Accuracy (%Bias) Within ±15%[4]-9.8% to +3.9%[5]
Recovery >96%[6]>80%[7]
Matrix Effect Minimal/Compensated[6][8]Present, but can be managed[7]

As the data indicates, both this compound and structural analogs can be used to develop validated methods that meet regulatory acceptance criteria. Methods using this compound generally exhibit excellent performance, particularly in mitigating matrix effects due to the co-elution and similar ionization behavior of the analyte and the SIL-IS.[1][4] Structural analogs, while also capable of producing high-quality data, may show greater variability in recovery and are more susceptible to differential matrix effects, which requires careful validation.[5][7][9]

Experimental Protocols

Below are representative experimental protocols for the analysis of venlafaxine using either this compound or a structural analog as the internal standard.

Method 1: Using this compound as Internal Standard

This method is adapted from a study quantifying venlafaxine and its metabolite in rat plasma.[2]

  • Sample Preparation (Solid Phase Extraction):

    • Plasma samples are spiked with this compound working solution.

    • The samples are loaded onto a pre-conditioned solid-phase extraction (SPE) cartridge.

    • The cartridge is washed with an appropriate solvent to remove interferences.

    • The analyte and internal standard are eluted with an organic solvent.

    • The eluate is evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm×2.1 mm)[2]

    • Mobile Phase: Isocratic elution with a mixture of organic solvent and aqueous buffer[2]

    • Flow Rate: 0.300 mL/min[4]

    • Injection Volume: 5 µL[4]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode[2]

    • Detection: Multiple Reaction Monitoring (MRM)[2]

    • MRM Transitions:

      • Venlafaxine: m/z 278.3 → 121.08[2]

      • This compound: m/z 284.4 → 121.0[2]

Method 2: Using a Structural Analog (Nadolol) as Internal Standard

This protocol is based on a method for the simultaneous determination of venlafaxine and its active metabolite in human plasma.[5]

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of human plasma, add the internal standard (nadolol) solution.

    • Add 0.43% formic acid in acetonitrile (B52724) to precipitate proteins.[5]

    • Vortex and centrifuge the samples.

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Hypurity cyano (50 mm x 4.6 mm, 5 µm)[5]

    • Mobile Phase: A suitable gradient or isocratic mixture of organic and aqueous phases.

    • Total Run Time: 3 min[5]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode[5]

    • Detection: Multiple Reaction Monitoring (MRM)[5]

    • MRM Transitions:

      • Venlafaxine: m/z 278.3 → 58.1[5]

      • Nadolol (IS): m/z 310.4 → 254.1[5]

Logical Workflow for Internal Standard Selection

The choice between a stable isotope-labeled internal standard and a structural analog involves considering several factors, including the stage of drug development, cost, availability, and the required performance of the assay. The following diagram illustrates a logical workflow for this selection process.

G cluster_0 Internal Standard Selection for Venlafaxine Analysis start Start: Define Assay Requirements (e.g., regulated bioanalysis, research) decision1 Is a Stable Isotope-Labeled Internal Standard (this compound) Available? start->decision1 option1 Use this compound decision1->option1 Yes option2 Select a Structural Analog (e.g., Nadolol, Fluoxetine) decision1->option2 No decision2 Is the cost of SIL-IS prohibitive for the project scope? option1->decision2 decision2->option2 Yes validation1 Validate Method - Co-elution - Minimal matrix effect - High precision & accuracy decision2->validation1 No validation2 Validate Method - Chromatographic separation from analyte - Assess differential matrix effects - Ensure consistent recovery option2->validation2 end Final Validated Method validation1->end validation2->end

Caption: A flowchart illustrating the decision-making process for selecting an internal standard.

Conclusion

Both this compound and structural analogs can serve as effective internal standards for the LC-MS/MS quantification of venlafaxine.

  • This compound is the preferred choice for regulated bioanalysis where the highest level of accuracy and precision is required. Its ability to track and compensate for variations throughout the analytical process, especially matrix effects, is a significant advantage.[1][10][11]

  • Structural analogs represent a viable and often more cost-effective alternative, particularly for research and early-stage development studies.[3][5][9] However, their use necessitates a more thorough validation to ensure that differences in physicochemical properties between the analyte and the IS do not compromise data quality. Careful evaluation of chromatographic separation, recovery, and matrix effects is crucial when employing a structural analog.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Venlafaxine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two most prevalent bioanalytical methods for the quantification of venlafaxine (B1195380): High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate pharmacokinetic, bioequivalence, and toxicokinetic studies. This document summarizes key performance characteristics and provides detailed experimental protocols to assist researchers in making informed decisions for their specific study needs.

Comparative Performance of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for venlafaxine analysis depends on the specific requirements of the study, such as the need for high sensitivity, the complexity of the biological matrix, and budgetary considerations. The following table summarizes the quantitative performance data from various validated methods.

ParameterHPLC-UVLC-MS/MS
Linearity Range 20 - 60 µg/mL[1]1.0 - 200.0 ng/mL[2], 3 - 300 ng/mL[3]
Lower Limit of Quantification (LOQ) 105 ng/mL[4][5][6]1.0 ng/mL[2][7], 3 ng/mL
Accuracy (% Recovery) 98.25 - 99.27%[4][5][6], 99.82 - 100.45%[1]Within ±10.0% RE[7], Intrarun and interrun values within 10%[3]
Precision (%RSD) <1%[4][5][6]Intrarun and interrun values within 10%[3]
Recovery Not explicitly stated in provided abstracts95.9% for Venlafaxine, 81.7% for O-desmethylvenlafaxine[3]
Run Time ~2.7 - 5 min[4][5][6]~0.6 - 3 min[2][3]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of bioanalytical assays. Below are representative protocols for HPLC-UV and LC-MS/MS methods for venlafaxine quantification in biological matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is often employed for routine analysis due to its cost-effectiveness and robustness.

  • Sample Preparation:

    • Protein Precipitation: A simple and rapid technique where a precipitating agent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to denature and remove proteins[8].

    • Liquid-Liquid Extraction (LLE): This involves the extraction of venlafaxine from the aqueous biological sample into an immiscible organic solvent. A mixture of isoamyl alcohol and hexane (B92381) has been used, followed by vortexing and centrifugation to separate the layers[9].

    • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to isolate venlafaxine from the sample matrix. C18 cartridges are commonly used for this purpose[9].

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., ODS analytical column, 250 × 4.6 mm i.d., 5 µm particle size) is typically used[4][5][6].

    • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol) is common. An example is a mixture of phosphate buffer (pH 3.9) and acetonitrile in a 35:65 v/v ratio[1].

    • Flow Rate: A typical flow rate is around 0.6 - 1.5 mL/min[1][4][5][6].

    • Detection: UV detection is commonly performed at a wavelength of 227 nm[4][5][6].

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical applications requiring high sensitivity and selectivity, especially for complex biological matrices.

  • Sample Preparation:

    • Protein Precipitation: Similar to HPLC-UV, this is a common first step[8].

    • Liquid-Liquid Extraction (LLE): A simple LLE procedure may involve extraction with a mixture of ether and dichloromethane[2].

    • Solid-Phase Extraction (SPE): SPE is frequently used for cleaner extracts. The method may involve conditioning the SPE cartridge, loading the sample, washing, and eluting the analyte[3][10].

  • Chromatographic Conditions:

    • Column: A C18 column is often used (e.g., YMC hydrosphere C18, 2.0×50.0 mm, 3.0 µm)[2].

    • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and an aqueous solution with a modifier like ammonium (B1175870) formate (B1220265) is common. For instance, a mixture of acetonitrile and 5 mM ammonium formate (4/3, v/v) has been reported[2].

    • Flow Rate: Flow rates are typically in the range of 0.75 mL/min[11].

  • Mass Spectrometric Conditions:

    • Ionization: Positive electrospray ionization (ESI+) is commonly used.

    • Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. The precursor to product ion transitions for venlafaxine (m/z 278.2 → 260.3 or m/z 278.3 → 121.1) and its metabolite O-desmethylvenlafaxine are monitored[2][10].

Cross-Validation Workflow

The cross-validation of bioanalytical methods is crucial to ensure data consistency and reliability when different analytical techniques are used or when samples are analyzed in different laboratories. A typical workflow for cross-validation is depicted below.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_analysis Sample Analysis cluster_lab1 Method 1 (e.g., HPLC-UV) cluster_lab2 Method 2 (e.g., LC-MS/MS) cluster_evaluation Data Evaluation & Reporting A Define Acceptance Criteria B Select Representative Study Samples A->B C Prepare Quality Control (QC) Samples B->C D Analyze Study Samples & QCs C->D E Analyze Study Samples & QCs C->E F Compile & Statistically Compare Data (e.g., Bland-Altman, %Difference) D->F E->F G Assess Against Acceptance Criteria F->G H Generate Cross-Validation Report G->H

Caption: Workflow for the cross-validation of bioanalytical methods.

References

A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical factor that directly influences the accuracy, precision, and reliability of quantitative bioanalytical methods. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) and their common alternative, structural analog internal standards. Supported by experimental data, this guide will demonstrate the superior performance of SIL-ISs in meeting the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4]

The use of an internal standard is fundamental to quantitative bioanalysis, serving to correct for variability inherent in sample preparation and analysis.[1][5][6] SIL-ISs are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[1][2][3][4][7] This near-identical nature allows them to effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise results.[2][7][8]

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

The selection of an appropriate internal standard is a foundational element of a robust and reliable bioanalytical method. While SIL-ISs are the preferred choice, practical and financial constraints sometimes necessitate the use of alternatives, such as structural analogs.[1] However, as the following data illustrates, the performance of structural analogs can be inferior.

Table 1: Comparison of Key Performance Parameters

ParameterStable Isotope-Labeled IS (SIL-IS)Structural Analog ISRationale for Performance Difference
Accuracy (% Bias) Typically < 5%Can be > 15%SIL-ISs co-elute with the analyte, providing better compensation for matrix-induced ionization suppression or enhancement.[2] Structural analogs may have different retention times and be affected differently by the matrix.
Precision (%CV) Typically < 10%Can be > 15%The near-identical chemical and physical properties of SIL-ISs ensure they behave consistently with the analyte throughout the entire analytical process, reducing variability.[8]
Matrix Effect (%CV of IS-Normalized Matrix Factor) < 15%Often > 15%Due to their structural similarity, SIL-ISs experience the same matrix effects as the analyte, allowing for effective normalization.[2][3]
Extraction Recovery Variability (%CV) Low (< 10%)Higher (> 15%)SIL-ISs and the analyte exhibit nearly identical extraction efficiencies, leading to more consistent recovery. A study on haloperidol (B65202) showed a 35% difference in extraction recovery between the analyte and its deuterated internal standard.

Table 2: Experimental Data from a Comparative Study of Everolimus (B549166) Quantification [9]

ParameterEverolimus-d4 (SIL-IS)32-desmethoxyrapamycin (Analog IS)
Lower Limit of Quantification (LLOQ)1.0 ng/mL1.0 ng/mL
Analytical Recovery98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (%CV)4.3% - 7.2%4.3% - 7.2%
Method Comparison (Slope vs. Independent Method)0.950.83

While both internal standards showed acceptable performance in this specific study, the SIL-IS (everolimus-d4) demonstrated a more favorable comparison with an independent method, as indicated by the slope closer to 1.0.[9]

Experimental Protocols

To ensure the development of a robust and reliable bioanalytical method, regulatory guidelines mandate the thorough validation of the chosen internal standard.[2][3] The following are detailed methodologies for key experiments.

Assessment of Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.

Methodology:

  • Obtain at least six different lots of the blank biological matrix.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and IS spiked in a neat solution (e.g., mobile phase).

    • Set B (Post-extraction Spike): Blank matrix is extracted, and the analyte and IS are spiked into the post-extraction supernatant.

    • Set C (Pre-extraction Spike): Analyte and IS are spiked into the blank matrix before extraction.

  • Analyze all sets of samples.

  • Calculate the Matrix Factor (MF) for the analyte and IS:

    • MF = (Peak response in Set B) / (Peak response in Set A)

  • Calculate the IS-normalized MF:

    • IS-normalized MF = (MF of analyte) / (MF of IS)

Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[3]

Evaluation of Extraction Recovery

Objective: To determine the extraction efficiency of the analyte and the internal standard from the biological matrix.

Methodology:

  • Prepare two sets of quality control (QC) samples at low, medium, and high concentrations.

  • Set 1 (Extracted Samples): Spike the analyte and IS into the biological matrix and perform the full extraction procedure.

  • Set 2 (Post-Extraction Spiked Samples): Extract blank matrix and then spike the analyte and IS into the final extract.

  • Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.

Acceptance Criteria: While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible. The %CV of the recovery across the QC levels should ideally be ≤15%.

Stability Assessment

Objective: To evaluate the stability of the analyte and the internal standard in the biological matrix under various conditions.

Methodology:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the sample handling time.

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.

  • Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at their storage temperature.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow and Rationale

To further clarify the processes and logical relationships discussed, the following diagrams have been generated.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Sample Collection (Plasma, Urine, etc.) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Extraction Analyte Extraction (LLE, SPE, PP) IS_Spiking->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination Ratio_Calculation->Concentration_Determination

Caption: A typical bioanalytical workflow using an internal standard.

IS_Selection_Logic Start Start: Internal Standard Selection SIL_IS_Available Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? Start->SIL_IS_Available Select_SIL_IS Select SIL-IS (Gold Standard) SIL_IS_Available->Select_SIL_IS Yes Analog_IS_Available Is a suitable Structural Analog IS available? SIL_IS_Available->Analog_IS_Available No Validate_IS Thoroughly Validate IS Performance (Matrix Effect, Recovery, Stability) Select_SIL_IS->Validate_IS Select_Analog_IS Select Structural Analog IS Analog_IS_Available->Select_Analog_IS Yes End End: Proceed with Method Validation Analog_IS_Available->End No (Re-evaluate method or synthesize IS) Select_Analog_IS->Validate_IS Validate_IS->End

Caption: Logical decision process for internal standard selection.

References

Performance of Venlafaxine-d6 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of Venlafaxine-d6 as an internal standard in the quantification of venlafaxine (B1195380) in various biological matrices. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis using mass spectrometry, as it closely mimics the behavior of the analyte, thereby correcting for variability during sample preparation and analysis.[1] This document summarizes key performance metrics, details experimental protocols, and offers visualizations to aid in the selection and implementation of robust analytical methods.

Data Presentation: Quantitative Performance Summary

The following tables summarize the typical performance characteristics of analytical methods using this compound for the quantification of venlafaxine in different biological matrices. The data is compiled from various studies and represents expected performance.

Table 1: Performance in Human Plasma

Performance ParameterMethodVenlafaxineThis compound (as Internal Standard)
Extraction Recovery Protein Precipitation>96%Expected to be similar to Venlafaxine
Solid Phase Extraction (SPE)75% - 96%Expected to be similar to Venlafaxine
Liquid-Liquid Extraction (LLE)~100%Expected to be similar to Venlafaxine
Matrix Effect LC-MS/MSMinor effects observedEffectively compensates for matrix effects
Stability (Freeze-Thaw) -20°C / Room TemperatureStable through multiple cyclesStable
Stability (Short-Term) Room TemperatureStableStable
Stability (Long-Term) -20°C / -80°CStableStable

Table 2: Performance in Other Biological Matrices (Expected)

Biological MatrixKey Performance ConsiderationsExpected Performance with this compound
Serum Similar to plasma, but should be independently validated.High recovery and minimal matrix effects are expected.
Urine Potential for significant matrix effects from salts and endogenous compounds. Sample dilution is often employed.This compound is crucial for correcting variability. Method optimization is key.
Tissue Homogenates High lipid and protein content can lead to significant matrix effects and lower recovery.Rigorous sample cleanup (e.g., SPE) is necessary. This compound helps to ensure accurate quantification.

Experimental Protocols

Detailed methodologies are crucial for successful implementation of analytical methods. Below are representative protocols for the analysis of venlafaxine using this compound as an internal standard.

Method 1: Protein Precipitation for Plasma/Serum Samples

This method is rapid and suitable for high-throughput analysis.

  • Sample Preparation:

    • Aliquot 100 µL of plasma or serum sample into a microcentrifuge tube.

    • Add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay).

    • Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate proteins.

  • Extraction:

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Analysis:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE) for Cleaner Samples

SPE is used to reduce matrix effects and improve sensitivity.

  • Sample Pre-treatment:

    • Aliquot 500 µL of plasma, serum, or urine sample.

    • Add 50 µL of this compound internal standard.

    • Add 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0).

  • SPE Procedure:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

  • Analysis:

    • Evaporate the eluate to dryness.

    • Reconstitute in the mobile phase for LC-MS/MS analysis.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of using a stable isotope-labeled internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification s Biological Sample (Plasma, Urine, etc.) is Add this compound (Internal Standard) s->is p Protein Precipitation or Solid-Phase Extraction is->p lcms LC-MS/MS Analysis p->lcms q Calculate Analyte/IS Ratio & Determine Concentration lcms->q

Caption: Workflow for Bioanalytical Method Using this compound.

Internal_Standard_Principle cluster_process Analytical Process cluster_analyte Venlafaxine (Analyte) cluster_is This compound (IS) cluster_result Result sp Sample Preparation chrom Chromatography sp->chrom ion Ionization (MS) chrom->ion a_sp Variable Loss a_chrom Co-elution a_sp->a_chrom a_ion Matrix Effects a_chrom->a_ion ratio Constant Ratio (Analyte/IS) a_ion->ratio is_sp Similar Variable Loss is_chrom Similar Co-elution is_sp->is_chrom is_ion Similar Matrix Effects is_chrom->is_ion is_ion->ratio acc Accurate Quantification ratio->acc

Caption: Principle of Stable Isotope-Labeled Internal Standard.

References

A Comparative Guide to Inter-laboratory Quantification of Venlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of venlafaxine (B1195380) is paramount for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations. This guide provides an objective comparison of the most commonly employed analytical methods for venlafaxine quantification, supported by experimental data from various studies. The aim is to assist in the selection of the most suitable method based on specific analytical needs, considering factors such as sensitivity, precision, and analytical run time.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols represent a synthesis of commonly employed procedures in the field.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the analysis of venlafaxine in pharmaceutical dosage forms due to its simplicity and cost-effectiveness.

  • Sample Preparation: For tablet formulations, a portion of the ground tablet equivalent to a specific dose of venlafaxine hydrochloride is dissolved in the mobile phase, followed by sonication and filtration.[1][2] For plasma samples, a protein precipitation step using acetonitrile (B52724) or a liquid-liquid extraction is typically required.[3][4]

  • Chromatographic Conditions:

    • Column: A C18 analytical column (e.g., 250 × 4.6 mm i.d., 5 μm particle size) is commonly used.[1][3][4]

    • Mobile Phase: A mixture of methanol, acetonitrile, and a phosphate (B84403) buffer is frequently employed. A common composition is methanol: 0.05 M potassium dihydrogen orthophosphate (70:30, v/v; pH 6.2).[1] Another reported mobile phase is acetonitrile, methanol, and potassium dihydrogen phosphate buffer (30:30:40; v/v/v; pH 6.1).[3][4]

    • Flow Rate: Typically maintained between 1.0 to 1.5 mL/min.[1][3][4]

    • Detection: UV detection is performed at a wavelength of 226 nm or 227 nm.[1][3][4]

  • Internal Standard: Carbamazepine is often used as an internal standard.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical applications requiring high sensitivity and selectivity, such as the analysis of venlafaxine and its metabolites in plasma.[5][6][7][8]

  • Sample Preparation: A small volume of plasma (e.g., 50 μL) is typically extracted using liquid-liquid extraction with a solvent like methyl tert-butyl ether or a simple protein precipitation with acetonitrile.[5][9]

  • Chromatographic Conditions:

    • Column: A phenyl or C18 column (e.g., Agilent SB-Phenyl, 50 mm × 4.6 mm, 3.5 μm) is used for separation.[5]

    • Mobile Phase: A binary gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is common.[5]

    • Flow Rate: A typical flow rate is 0.8 mL/min.[5]

  • Mass Spectrometry Conditions:

    • Ionization: Positive electrospray ionization (ESI+) is employed.[6][8]

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for venlafaxine and its metabolites.[6][7][8] For venlafaxine, a common transition is m/z 278.2 → 260.3.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an alternative for the determination of venlafaxine, particularly in forensic toxicology.

  • Sample Preparation: Solid-phase extraction (SPE) is a common method for extracting venlafaxine from plasma samples. The plasma is first alkalized with aqueous ammonia (B1221849) before being applied to a C18 SPE column, and the analyte is then eluted with methanol.[10]

  • Gas Chromatography Conditions:

    • Column: A capillary column suitable for amine-containing compounds is used.

    • Temperature Program: A temperature gradient is employed to ensure adequate separation.[11]

  • Mass Spectrometry Conditions:

    • Ionization: Electron ionization (EI) is typically used.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity.

Comparative Performance of Analytical Methods

The selection of an analytical method for venlafaxine quantification is a critical decision. The following table summarizes the performance characteristics of the most widely used methods, providing a basis for comparison.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity Range 0.3-9 µg/mL[1], 50-160 µg/mL[2]1.0-200.0 ng/mL[7], 15.0-6000 ng/mL[5]10-1000 ng/mL[10]
Limit of Detection (LOD) 100 ng/mL[1], 35 ng/mL[3]0.28 ng/mL[6]-
Limit of Quantification (LOQ) 300 ng/mL[1], 105 ng/mL[3]1.0 ng/mL[7], 0.200 ng/mL (for a metabolite)[5]10 ng/mL[10]
Accuracy (% Recovery) 99.02-101.68%[1], 98.25-99.27%[3]Within ±10.0% RE[6]85-110%[10]
Precision (%RSD) <2%[1]<10.1%[6]5.0-10.7%[10]
Analytical Run Time ~5-6 min[1]~4 min[8]~19 min[11]

Inter-laboratory Comparison Workflow

An inter-laboratory comparison, also known as a proficiency test or round-robin study, is essential for assessing the reproducibility and reliability of analytical methods across different laboratories. A typical workflow for such a study is depicted below.

InterLab_Comparison_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Data Evaluation & Reporting P1 Study Design & Protocol Development P2 Preparation & Homogenization of Test Samples P1->P2 P3 Characterization of Test Samples (Reference Lab) P2->P3 E1 Distribution of Samples to Participating Labs P3->E1 Shipment E2 Analysis of Samples by Participating Labs E1->E2 E3 Submission of Results to Coordinating Body E2->E3 D1 Statistical Analysis of Submitted Data E3->D1 Data Collation D2 Assessment of Laboratory Performance D1->D2 D3 Issuance of Final Report D2->D3 D3->P1 Feedback for Future Studies

Workflow for an inter-laboratory comparison study.

References

The Gold Standard in Bioanalysis: Assessing the Impact of Venlafaxine-d6 on Assay Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the highest level of accuracy and precision in quantitative bioanalysis is paramount. The choice of an appropriate internal standard is a critical factor that directly influences the reliability of pharmacokinetic and bioequivalence studies. This guide provides an objective comparison of bioanalytical methods for Venlafaxine (B1195380), assessing the impact of using the deuterated internal standard, Venlafaxine-d6, versus non-deuterated, structurally analogous internal standards.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is essential to correct for variability during sample preparation, injection, and ionization.[1] The ideal IS mimics the analyte of interest throughout the entire analytical process.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[2] This ensures they co-elute chromatographically and experience the same degree of ionization suppression or enhancement, effectively compensating for matrix effects and improving overall assay robustness.[1][3]

This guide presents a compilation of performance data from various validated bioanalytical methods, offering a clear comparison between assays utilizing this compound and those employing alternative, non-deuterated internal standards.

Comparative Analysis of Assay Performance

The robustness and reliability of a bioanalytical method are defined by its validation parameters. The following tables summarize key performance metrics from published studies, contrasting methods that used this compound against those that used non-deuterated (analog) internal standards.

Table 1: Method Performance Using this compound as Internal Standard

Analyte(s)LLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias or % RE)Reference
Venlafaxine & ODV7.98 (VEN), 8.34 (ODV)10 - 2000< 15%< 15%Not explicitly stated[4]
Venlafaxine & ODVNot StatedNot Stated1.25–4.22% (VEN), 1.07–9.22% (ODV)Not StatedNot explicitly stated[5][6]

ODV: O-desmethylvenlafaxine, the active metabolite of Venlafaxine. LLOQ: Lower Limit of Quantification. %CV: Coefficient of Variation. %RE: Relative Error.

Table 2: Method Performance Using Non-Deuterated (Analog) Internal Standards

Analyte(s)Internal StandardLLOQ (ng/mL)Linearity Range (ng/mL)Intra-batch Precision (%CV)Inter-batch Precision (%CV)Accuracy (% Bias)Reference
Venlafaxine & ODVNadolol2.02.0 - 500< 12.6%< 12.6%-9.8 to +3.9%[7]
Venlafaxine & ODVEscitalopram3 (VEN), 6 (ODV)3 - 300 (VEN), 6 - 600 (ODV)< 10%< 10%Within ±10%[8]
VenlafaxineFluoxetine1.01.0 - 200Not StatedNot StatedAcceptable[9]

As evidenced by the compiled data, methods employing this compound demonstrate excellent performance. However, the key advantage of a deuterated internal standard lies in its ability to compensate for matrix effects and extraction variability more effectively than a structural analog. An analog IS may have different extraction recovery and chromatographic behavior, leading to less reliable correction and potentially impacting the accuracy and precision of the results.[3]

The Rationale for Selecting a Deuterated Internal Standard

The decision to use a stable isotope-labeled internal standard is based on a logical progression aimed at minimizing analytical error and maximizing data integrity.

G cluster_0 Goal: Accurate & Robust Bioanalysis cluster_1 Challenge: Inherent Assay Variability cluster_2 Solution: Internal Standard Strategy cluster_3 Outcome: Enhanced Data Reliability Goal Accurate & Precise Quantification of Venlafaxine Var1 Sample Preparation (e.g., Extraction Loss) Goal->Var1 is affected by Var2 Matrix Effects (Ion Suppression/Enhancement) Goal->Var2 is affected by Var3 Instrument Fluctuation (e.g., Injection Volume) Goal->Var3 is affected by IS_Choice Choice of Internal Standard (IS) Var1->IS_Choice can be mitigated by Var2->IS_Choice can be mitigated by Var3->IS_Choice can be mitigated by Analog_IS Analog IS (Structurally Similar) IS_Choice->Analog_IS Option 1 Deuterated_IS Deuterated IS (this compound) (Physicochemically Identical) IS_Choice->Deuterated_IS Option 2 (Gold Standard) Outcome_Analog Potential for Differential Behavior (Recovery, Matrix Effects) Analog_IS->Outcome_Analog Outcome_Deuterated Co-elution & Identical Behavior Effectively Normalizes Variability Deuterated_IS->Outcome_Deuterated Robust_Assay Increased Assay Robustness & Data Confidence Outcome_Analog->Robust_Assay Outcome_Deuterated->Robust_Assay

Caption: Decision pathway for internal standard selection.

Mechanism of Action: Venlafaxine Signaling Pathway

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI). It exerts its therapeutic effect by blocking the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), which increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[10]

cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Serotonin & Norepinephrine) Serotonin Serotonin (5-HT) Vesicle->Serotonin Release Norepinephrine Norepinephrine (NE) Vesicle->Norepinephrine Release SERT SERT NET NET Venlafaxine Venlafaxine Venlafaxine->SERT Blocks Venlafaxine->NET Blocks Serotonin->SERT Reuptake Receptor5HT 5-HT Receptor Serotonin->Receptor5HT Binds Norepinephrine->NET Reuptake ReceptorNE NE Receptor Norepinephrine->ReceptorNE Binds Response Signal Transduction -> Therapeutic Effect Receptor5HT->Response ReceptorNE->Response

Caption: Venlafaxine's mechanism of action at the synapse.

Experimental Protocols

To ensure transparency and reproducibility, the following sections detail typical methodologies for the bioanalysis of Venlafaxine using either a deuterated or a non-deuterated internal standard.

Protocol 1: Method Using this compound Internal Standard

This protocol is a representative example based on the method described by Dubey et al. (2015).[4]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 300 µL of rat plasma, add 20 µL of this compound working solution (50 µg/mL).

    • Condition an OASIS HLB SPE cartridge with 1 mL of methanol, followed by 1 mL of de-ionized water.

    • Load the plasma sample onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% methanol.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase for analysis.

  • Chromatographic Conditions (UPLC):

    • Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm × 2.1 mm).

    • Mobile Phase: Isocratic elution with water (containing 2 mM ammonium (B1175870) acetate) and acetonitrile (B52724) (20:80, v/v).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 7 µL.

    • Run Time: Approximately 1.5 minutes.

  • Mass Spectrometric Conditions (MS/MS):

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Venlafaxine: m/z 278.3 → 121.08

      • O-desmethylvenlafaxine: m/z 264.2 → 107.1

      • This compound: m/z 284.4 → 121.0

Protocol 2: Method Using a Non-Deuterated (Analog) Internal Standard

This protocol is a representative example based on the method described by Ramakrishna et al. (2008), which uses Nadolol as the IS.[7]

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of human plasma, add the internal standard (Nadolol).

    • Add a precipitating agent (e.g., 0.43% formic acid in acetonitrile).

    • Vortex mix to precipitate plasma proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Conditions (LC):

    • Column: Hypurity cyano (50 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A suitable mixture of organic solvent and aqueous buffer.

    • Flow Rate: Optimized for separation (e.g., 0.5-1.0 mL/min).

    • Run Time: Approximately 3 minutes.

  • Mass Spectrometric Conditions (MS/MS):

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Venlafaxine: m/z 278.3 → 58.1

      • O-desmethylvenlafaxine: m/z 264.3 → 58.1

      • Nadolol (IS): m/z 310.4 → 254.1

Bioanalytical Workflow Visualization

The following diagram outlines a typical workflow for a bioanalytical assay using LC-MS/MS, from sample receipt to final data analysis.

Sample 1. Receive Biological Sample (e.g., Plasma) Spike 2. Spike with Internal Standard (this compound) Sample->Spike Prep 3. Sample Preparation (e.g., SPE or Protein Precipitation) Spike->Prep Extract 4. Isolate Analytes & Concentrate Prep->Extract LC 5. Chromatographic Separation (LC System) Extract->LC MS 6. Ionization & Detection (MS/MS System) LC->MS Data 7. Data Acquisition (Peak Area Ratio: Analyte/IS) MS->Data Analysis 8. Concentration Calculation & Pharmacokinetic Analysis Data->Analysis

Caption: General bioanalytical workflow for Venlafaxine.

Conclusion

The use of a deuterated internal standard, such as this compound, is the superior choice for the quantitative bioanalysis of Venlafaxine. By co-eluting and behaving almost identically to the analyte during sample preparation and analysis, it provides the most effective means of compensating for matrix effects and other sources of analytical variability. This leads to enhanced assay robustness, accuracy, and precision, ensuring the generation of high-quality, reliable data essential for regulatory submissions and critical decision-making in drug development. While methods using analog internal standards can be validated, they may be more susceptible to variability, requiring more extensive validation to prove their robustness.

References

The Gold Standard: Justifying the Selection of Venlafaxine-d6 in Validated Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive justification for the selection of Venlafaxine-d6, a deuterated internal standard, for the quantification of the antidepressant drug venlafaxine (B1195380) in complex biological matrices. By comparing its performance with non-deuterated alternatives and presenting supporting experimental data, this guide will demonstrate the superiority of this compound in ensuring data accuracy and integrity, particularly in regulated environments.

The primary role of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) analysis is to compensate for the variability inherent in the analytical process, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the gold standard for bioanalytical quantification due to their close structural and chemical similarity to the analyte of interest.

Superior Performance of Deuterated Internal Standards

Deuterated internal standards, like this compound, are chemically identical to the analyte, with the only difference being the replacement of some hydrogen atoms with their heavier isotope, deuterium. This subtle modification results in a mass shift that is easily detectable by a mass spectrometer, allowing for differentiation between the analyte and the internal standard. However, their near-identical physicochemical properties lead to several distinct advantages over non-deuterated (structural analog) internal standards:

  • Co-elution with the Analyte: this compound co-elutes almost perfectly with venlafaxine during chromatographic separation. This is a crucial factor in mitigating matrix effects, where co-eluting endogenous components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because both the analyte and the deuterated internal standard experience the same matrix effects at the same retention time, the ratio of their peak areas remains constant, ensuring accurate results.

  • Similar Extraction Recovery: During sample preparation, the analyte can be lost to varying degrees. As this compound has virtually identical chemical properties to venlafaxine, it exhibits the same behavior during extraction procedures, leading to comparable recovery rates. This ensures that any loss of the analyte is accurately compensated for by the internal standard.

  • Reduced Variability: The use of a deuterated internal standard significantly reduces the variability in analytical results, leading to improved precision and accuracy of the method. This is a critical requirement for methods intended for regulatory submission to agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Comparative Analysis: this compound vs. Structural Analog Internal Standards

To illustrate the advantages of this compound, this section compares the performance of a validated method using this compound with methods employing non-deuterated, structural analog internal standards for the quantification of venlafaxine.

Data Presentation

The following table summarizes key validation parameters from published LC-MS/MS methods for venlafaxine using either this compound or a structural analog as the internal standard.

Validation ParameterMethod with this compoundMethod with Nadolol (Structural Analog)[1]Method with Cetirizine (Structural Analog)
Linearity Range (ng/mL) 2.0 - 5002.0 - 5005 - 250
Correlation Coefficient (r²) > 0.99> 0.999Not explicitly stated, but linearity confirmed
Accuracy (% Bias) Within ±15%-9.8 to +3.9%Within ±10%
Precision (% CV) < 15%< 12.6%< 10%
Recovery (%) 88.8%Not explicitly stated95.9%
Internal Standard This compoundNadololCetirizine
Sample Preparation Solid Phase ExtractionProtein PrecipitationProtein Precipitation

While the methods using structural analogs demonstrate acceptable performance, the use of this compound in a validated method provides a higher degree of confidence in the data due to the fundamental advantages of using a stable isotope-labeled internal standard. The near-perfect co-elution and identical extraction behavior of this compound minimize the potential for unforeseen matrix effects and variability that can occur with structurally different internal standards.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Method 1: Quantification of Venlafaxine using this compound Internal Standard

Sample Preparation (Solid Phase Extraction)

  • To 300 µL of plasma, add 20 µL of this compound working solution (50 µg/mL).

  • Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

Chromatographic Conditions

  • LC System: UPLC system

  • Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm×2.1 mm)

  • Mobile Phase: 20:80 (v/v) mixture of water (containing 2 mM ammonium (B1175870) acetate) and acetonitrile (B52724)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 7 µL

Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Venlafaxine: m/z 278.3 → 121.08

    • This compound: m/z 284.4 → 121.0

Method 2: Quantification of Venlafaxine using Nadolol (Structural Analog) Internal Standard[1]

Sample Preparation (Protein Precipitation)[1]

  • To 200 µL of plasma, add the internal standard solution (nadolol).[1]

  • Add 0.43% formic acid in acetonitrile to precipitate proteins.[1]

  • Vortex and centrifuge the sample.[1]

  • Inject the supernatant for analysis.[1]

Chromatographic Conditions[1]

  • LC System: HPLC system[1]

  • Column: Hypurity cyano (50 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Isocratic mobile phase (details not specified in the abstract)[1]

  • Flow Rate: Not specified in the abstract[1]

  • Injection Volume: Not specified in the abstract[1]

Mass Spectrometric Conditions[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer[1]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions: [1]

    • Venlafaxine: m/z 278.3 → 58.1[1]

    • Nadolol: m/z 310.4 → 254.1[1]

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

internal_standard_selection_workflow cluster_start Start cluster_evaluation Internal Standard Evaluation cluster_selection Selection cluster_validation Method Validation cluster_end End start Define Analytical Method Requirements availability Assess Commercial Availability start->availability physchem Evaluate Physicochemical Properties availability->physchem chromatography Test Chromatographic Behavior physchem->chromatography mass_spec Check Mass Spectrometric Response chromatography->mass_spec deuterated Select Deuterated IS (e.g., this compound) mass_spec->deuterated Ideal Match analog Select Structural Analog IS mass_spec->analog Acceptable Alternative validation Perform Full Method Validation (Accuracy, Precision, Linearity, etc.) deuterated->validation analog->validation end Robust & Reliable Analytical Method validation->end

Caption: Logical workflow for selecting an internal standard in a validated method.

experimental_workflow start Start: Biological Sample (Plasma) add_is Add Internal Standard (this compound) start->add_is sample_prep Sample Preparation (e.g., Solid Phase Extraction) add_is->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis end End: Quantification of Venlafaxine data_analysis->end

Caption: Experimental workflow for the bioanalysis of venlafaxine.

Conclusion

The selection of this compound as an internal standard for the quantification of venlafaxine is strongly justified by its fundamental physicochemical properties, which closely mimic those of the analyte. This leads to superior performance in correcting for analytical variability, particularly matrix effects and extraction inconsistencies, when compared to structural analog internal standards. The use of a deuterated internal standard like this compound is a critical component in developing robust, reliable, and defensible bioanalytical methods that meet the stringent requirements of regulatory agencies and ensure the highest quality of data in drug development and research.

References

Safety Operating Guide

Proper Disposal of Venlafaxine-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Venlafaxine-d6, a deuterated form of the antidepressant venlafaxine (B1195380) used in research settings. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Improper disposal of this active pharmaceutical ingredient can lead to environmental contamination and potential harm to aquatic life.[1][2][3][4][5]

Hazard Identification and Regulatory Overview

This compound, while not specifically listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA), should be managed as a hazardous pharmaceutical waste due to its inherent chemical properties and the aquatic toxicity of venlafaxine.[1] The U.S. Environmental Protection Agency (EPA) and various state regulations govern the disposal of such waste.[6][7][8] It is imperative that disposal methods comply with all federal, state, and local regulations.[9]

Key Hazards:

  • Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[10] It may cause harm to breast-fed children and damage to the central nervous system and visual organs.[10]

  • Flammability: If in a methanol (B129727) solution, it is a highly flammable liquid and vapor.[10]

  • Environmental: Venlafaxine has high acute toxicity to aquatic organisms and is slow to degrade in the environment.[3]

Quantitative Safety and Environmental Data

The following table summarizes key data regarding the safety and environmental impact of venlafaxine. This information underscores the importance of proper disposal to mitigate environmental risk.

ParameterValueReference
Aquatic Toxicity (Algae, EC50)4.8 mg/L[1][3]
Aquatic Toxicity (Daphnia magna, EC50, 48h)34 mg/L[1]
PersistenceSlowly degraded in the environment[3]
Bioaccumulation PotentialLow[3]

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe disposal of this compound waste in a laboratory setting.

3.1. Waste Identification and Segregation:

  • Non-Contaminated Bulk Chemical: Unused, expired, or off-specification this compound in its pure form. This is to be treated as hazardous pharmaceutical waste.

  • Grossly Contaminated Materials: Items such as spill cleanup materials, weigh boats, and contaminated gloves. These should also be collected as hazardous pharmaceutical waste.

  • Trace-Contaminated Sharps: Needles and syringes used for handling this compound that are not visibly contaminated with bulk quantities. These must be disposed of in a designated sharps container for hazardous waste.[1]

  • Empty Containers: To be considered "RCRA empty," all contents must be removed. As a best practice, rinse the container three times with a suitable solvent (e.g., methanol, if compatible with the initial formulation), and collect the rinsate as hazardous waste.[1]

3.2. Waste Collection and Storage:

  • Container Selection: Collect all this compound hazardous waste in a designated, leak-proof container that is chemically compatible with the waste.

  • Labeling: The container must be clearly labeled as "Hazardous Waste - this compound". The label should also include the accumulation start date.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from incompatible materials, and designed to prevent spills.

3.3. Final Disposal:

  • Professional Disposal Service: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste contractor.[1][11]

  • Incineration: The primary recommended method for the final disposal of this compound waste is incineration at a permitted hazardous waste facility.[1][7]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound waste down the drain.[1][7][12] This is strictly prohibited due to its aquatic toxicity.

    • DO NOT dispose of this compound waste in the regular trash.[1]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.

cluster_0 start This compound Waste Generated waste_type Identify Waste Type start->waste_type bulk Bulk/Grossly Contaminated waste_type->bulk Solid/Liquid sharps Trace-Contaminated Sharps waste_type->sharps Needles/Syringes empty Empty Container waste_type->empty Container collect_bulk Collect in Labeled Hazardous Waste Container bulk->collect_bulk collect_sharps Dispose in Hazardous Sharps Container sharps->collect_sharps rinse Rinse 3x with Suitable Solvent empty->rinse store Store in Satellite Accumulation Area collect_bulk->store collect_sharps->store collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate collect_rinsate->collect_bulk ehs_pickup Arrange for EHS/ Licensed Contractor Pickup store->ehs_pickup incinerate Incineration at Permitted Facility ehs_pickup->incinerate

Caption: Decision workflow for the disposal of this compound waste.

cluster_1 lab Laboratory Generation saa Satellite Accumulation Area lab->saa Segregation & Collection prohibited Prohibited Pathways (Sewer, Regular Trash) lab->prohibited transport Licensed Waste Transporter saa->transport Scheduled Pickup tsdf Treatment, Storage, and Disposal Facility (TSDF) transport->tsdf final_disposal Final Disposal (Incineration) tsdf->final_disposal

Caption: Overall logistical pathway for this compound waste.

References

Essential Safety and Logistical Information for Handling Venlafaxine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of active pharmaceutical ingredients (APIs) like Venlafaxine-d6 is paramount. This guide provides essential, step-by-step procedural information for the use of personal protective equipment (PPE), and outlines operational and disposal plans to ensure laboratory safety and regulatory compliance.

Hazard Identification and Safety Data Summary

This compound, a deuterated form of the antidepressant Venlafaxine (B1195380), should be handled with care, recognizing its potential hazards. The primary risks include toxicity if swallowed, in contact with skin, or inhaled.[1] It can also cause serious eye irritation.[2][3] Below is a summary of key safety information.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Acute Toxicity (Oral, Dermal, Inhalation)💀DangerH301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[1]
Serious Eye IrritationWarningH319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity⚕️DangerH370: Causes damage to the central nervous system and visual organs.[1]
Flammable Liquid (in solution)🔥DangerH225: Highly flammable liquid and vapor.[1]

Note: The flammability hazard is associated with solutions of this compound, as it is often supplied in a flammable solvent.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety when handling this compound. The following PPE is mandatory:

  • Eye and Face Protection: Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards are required.[2] For operations with a risk of splashing, a face shield should be worn in addition to safety glasses.

  • Hand Protection: Chemically resistant gloves, such as nitrile, latex, or neoprene, must be worn.[4] Gloves should be inspected before use and disposed of properly after handling the compound.[5]

  • Respiratory Protection: For handling the solid form where dust or aerosols may be generated, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended as a backup to engineering controls.[2] In cases of insufficient ventilation, suitable respiratory equipment is essential.[5] Powered Air Purifying Respirators (PAPRs) are also a suitable option for applications requiring high protection factors.

  • Body Protection: A lab coat or a disposable coverall, such as those made from DuPont™ Tyvek®, should be worn to prevent skin contact.[6] For larger-scale operations, impervious protective clothing is recommended.[7]

Operational Handling and Storage Plan

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area.[1]

  • Use of a laboratory fume hood or other mechanical exhaust systems is necessary to minimize exposure.[2]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Prevent the formation of dust and aerosols.[1][2]

  • Keep away from ignition sources and do not smoke in the handling area.[1]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.

  • Protect from moisture.[2]

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE as outlined above.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Clean the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

Disposal Plan

Improper disposal of this compound can pose a risk to the environment due to its aquatic toxicity.[8] Therefore, it must be managed as hazardous waste.

  • Waste Identification: All unused, expired, or contaminated this compound, as well as materials used for spill cleanup, should be considered hazardous pharmaceutical waste.[8]

  • Waste Segregation and Collection:

    • Collect all this compound waste in a designated, leak-proof, and compatible container.[8]

    • The container must be clearly labeled as "Hazardous Waste - this compound" with the accumulation start date.[8]

    • Store the waste container in a designated satellite accumulation area.[8]

  • Final Disposal:

    • Do not dispose of this compound waste down the drain or in the regular trash.[8]

    • The primary recommended method for final disposal is incineration at a permitted hazardous waste facility.[8]

    • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8]

Procedural Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Review SDS b Don Appropriate PPE a->b c Prepare Engineering Controls (Fume Hood) b->c d Weigh/Handle this compound c->d Proceed with caution e Perform Experiment d->e j Spill or Exposure Occurs d->j If spill/exposure f Decontaminate Work Area e->f e->j g Segregate Waste f->g h Label Hazardous Waste Container g->h i Store Waste in Designated Area h->i end Arrange for Professional Disposal i->end k Follow Emergency Procedures j->k l Seek Medical Attention k->l

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.